5-Hydroxyphthalide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJYBQYGQJKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282908 | |
| Record name | 5-HYDROXYPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55104-35-3 | |
| Record name | 55104-35-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-HYDROXYPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Hydroxyphthalide: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyphthalide, a key heterocyclic derivative, is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. We will delve into the critical aspects of its preparation from readily available precursors, offering insights into the underlying reaction mechanisms and providing a detailed experimental protocol. Furthermore, this document will explore the current understanding of the biological relevance of the phthalide scaffold and the potential applications of this compound as a precursor in the synthesis of bioactive molecules, thereby serving as a vital resource for researchers in medicinal chemistry and drug discovery.
Introduction
Phthalides, also known as isobenzofuran-1(3H)-ones, are a class of bicyclic lactones that form the core structure of numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, have established them as privileged scaffolds in medicinal chemistry. This compound, with its strategically positioned hydroxyl group, offers a versatile handle for further chemical modification, making it a particularly attractive intermediate for the synthesis of complex molecular architectures and the exploration of structure-activity relationships in drug design. This guide aims to provide a detailed technical overview of this compound, from its fundamental chemical identity to its synthesis and potential applications.
Chemical Identity and Structure
A thorough understanding of the chemical identity of this compound is fundamental for its application in research and development.
| Identifier | Value | Source |
| IUPAC Name | 5-Hydroxyisobenzofuran-1(3H)-one | N/A |
| CAS Number | 55104-35-3 | [1] |
| Molecular Formula | C₈H₆O₃ | [2] |
| Molecular Weight | 150.13 g/mol | [2] |
| Canonical SMILES | C1=C(C=C(C=C2)O)C2=O | N/A |
| InChI | InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | [2] |
| InChIKey | QJEJYBQYGQJKSK-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various chemical processes and formulations. The data presented below has been compiled from predictive models and available experimental information.
| Property | Value | Source |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 223-224 °C | [2] |
| Boiling Point (Predicted) | 435.1 ± 45.0 °C | [2] |
| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.05 ± 0.20 | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that typically begins with a substituted phthalic acid derivative. A common and logical synthetic pathway involves the preparation of 4-hydroxyphthalic acid, its subsequent dehydration to 4-hydroxyphthalic anhydride, and finally, the selective reduction of the anhydride to the desired this compound.
Synthetic Pathways
The following diagram illustrates a feasible synthetic route to this compound, starting from 4-sulfophthalic acid. This pathway highlights the key transformations required to achieve the target molecule.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Causality Behind Experimental Choices:
The choice of a multi-step synthesis starting from a substituted phthalic acid allows for the regioselective introduction of the hydroxyl group. The initial hydrolysis of a sulfonate or halide at the 4-position is a robust method for installing the hydroxyl group. Subsequent dehydration to the anhydride is a standard and efficient transformation. The final and most critical step is the selective reduction of one of the carbonyl groups of the anhydride. This requires a mild reducing agent that will not reduce the ester functionality of the resulting lactone. Sodium borohydride is a common choice for this type of selective reduction, although catalytic hydrogenation under controlled conditions can also be employed.
Protocol 1: Synthesis of 4-Hydroxyphthalic Acid from 4-Sulfophthalic Acid
This protocol is adapted from a literature procedure for the synthesis of 4-hydroxyphthalic acid.
-
Materials:
-
4-Sulfophthalic acid (50% aqueous solution)
-
Potassium hydroxide (KOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
-
Procedure:
-
In a stainless steel beaker equipped with a mechanical stirrer, combine 300 g of KOH and 150 g of NaOH.
-
Add 120 g of a 50% aqueous solution of 4-sulfophthalic acid to the alkali mixture.
-
Heat the mixture on an oil bath for 4 hours.
-
Allow the mixture to cool slightly until it is still molten, then carefully pour it into 600 mL of an ice-water mixture with stirring.
-
With continued cooling, neutralize the solution to a pH of 9.0 by the slow addition of concentrated HCl.
-
Further acidify the solution to a low pH with concentrated HCl.
-
Evaporate the mixture to dryness using a rotary evaporator.
-
The solid residue is then subjected to Soxhlet extraction to separate the organic product from inorganic salts.
-
The crude 4-hydroxyphthalic acid can be recrystallized from boiling water to yield the purified product.[3]
-
Protocol 2: Synthesis of 4-Hydroxyphthalic Anhydride from 4-Hydroxyphthalic Acid
This protocol is based on a general method for the dehydration of phthalic acids.
-
Materials:
-
4-Hydroxyphthalic acid
-
Inert organic solvent (e.g., toluene, xylene)
-
-
Procedure:
-
Suspend the crude or purified 4-hydroxyphthalic acid in an inert organic solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The water formed during the dehydration will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 4-hydroxyphthalic anhydride.[4] This product can be used in the next step without further purification.
-
Protocol 3: Selective Reduction of 4-Hydroxyphthalic Anhydride to this compound
-
Materials:
-
4-Hydroxyphthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or a similar inert solvent
-
Methanol
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxyphthalic anhydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred suspension. The molar ratio of NaBH₄ to the anhydride should be optimized, but a starting point of 2-4 equivalents is recommended.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of a dilute aqueous HCl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Applications in Research and Drug Development
The phthalide core is a recurring motif in a multitude of biologically active compounds. The presence of the hydroxyl group in this compound provides a convenient point for derivatization, allowing for the synthesis of a library of compounds for biological screening.
Role as a Synthetic Intermediate
This compound serves as a valuable precursor for the synthesis of more complex bioactive molecules. The hydroxyl group can be readily alkylated, acylated, or converted to other functional groups, enabling the exploration of a wide chemical space. For instance, it can be a starting material for the synthesis of natural products or their analogues that contain the phthalide skeleton.
Potential Biological Activities
While specific biological studies on this compound are limited in the public domain, the broader class of phthalides has demonstrated a range of pharmacological activities, including:
-
Antioxidant and Anti-inflammatory Effects: Many phthalide derivatives have shown potential in mitigating oxidative stress and inflammation.
-
Neuroprotective Properties: Certain phthalides have been investigated for their ability to protect neuronal cells from damage.
-
Anticancer Activity: Some synthetic and natural phthalides have exhibited cytotoxic effects against various cancer cell lines.
The exploration of the biological activities of this compound and its derivatives remains a promising area for future research in drug discovery.
Analytical Methods
The characterization and quality control of this compound and its intermediates are crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compounds. The spectra of this compound would show characteristic signals for the aromatic protons, the methylene protons of the lactone ring, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH stretch), the lactone carbonyl (C=O stretch), and the aromatic ring (C=C stretches).
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a small amount of acid, e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Safety: It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a molecule of significant interest due to its versatile chemical nature and its position as a key intermediate in the synthesis of potentially bioactive compounds. This guide has provided a comprehensive overview of its chemical structure, properties, and a plausible synthetic route with detailed experimental considerations. While the direct biological activities of this compound are yet to be extensively explored, its value as a scaffold for the generation of diverse chemical libraries is undeniable. Future research in this area will likely focus on the development of more efficient and scalable synthetic methods, as well as the systematic biological evaluation of this compound derivatives to unlock their therapeutic potential.
References
- 1. N -Hydroxyphthalimide catalysts as bioactive pro-oxidants - RSC Advances (RSC Publishing) DOI:10.1039/C5RA26556H [pubs.rsc.org]
- 2. CN107011304A - A kind of catalytic hydrogenation prepares HHPA (HHPA) technique - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
5-Hydroxyphthalide CAS number 55104-35-3 characterization
An In-depth Technical Guide to the Characterization of 5-Hydroxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS 55104-35-3), also known as 5-hydroxyisobenzofuran-1(3H)-one, is a heterocyclic compound with a lactone and a phenol functional group. Its structure suggests potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the essential physicochemical properties and a detailed exposition of the analytical methodologies required for the unambiguous characterization of this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility. We will cover its synthesis and purification, followed by a multi-technique approach to structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.
Introduction and Physicochemical Properties
This compound belongs to the phthalide class of compounds, which are bicyclic structures containing a fused benzene ring and a γ-lactone ring. The addition of a hydroxyl group at the 5-position introduces a phenolic character, significantly influencing its chemical reactivity and potential biological interactions. A thorough understanding of its fundamental properties is the first step in any research or development endeavor.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These values are critical for selecting appropriate solvents, predicting stability, and designing experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 55104-35-3 | [1][2] |
| Molecular Formula | C₈H₆O₃ | [1][3] |
| Molecular Weight | 150.13 g/mol | [1][3] |
| IUPAC Name | 5-hydroxy-2-benzofuran-1(3H)-one | [3] |
| Synonyms | 5-hydroxyisobenzofuran-1(3H)-one | [1][4] |
| Melting Point | 223-224 °C | [5] |
| Boiling Point | 435.1 ± 45.0 °C (Predicted) | [5] |
| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.05 (Predicted, Acidic - Phenolic OH) | [5] |
Synthesis and Purification Workflow
A reliable synthesis is paramount for obtaining high-purity material for characterization and subsequent studies. While various synthetic routes may exist, a plausible and robust approach involves the selective reduction of 4-hydroxyphthalic anhydride. This precursor is the more stable tautomer of 3-hydroxyphthalic anhydride.[6] The reduction of one carbonyl group of the anhydride to a methylene group forms the lactone ring of the phthalide.[7][8]
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
Causality: This procedure adapts the classical method of reducing a phthalic anhydride to a phthalide.[7] Zinc powder in an acidic medium is a cost-effective and moderately strong reducing agent capable of selectively reducing one carbonyl of the anhydride to a methylene group without affecting the aromatic ring or the phenolic hydroxyl. Acetic acid serves as the solvent, while HCl activates the zinc and provides the necessary protons.
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-hydroxyphthalic anhydride (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 10 volumes) and stir to dissolve the anhydride.
-
Addition of Reductant: In small portions, carefully add zinc dust (2.0-2.5 eq) to the stirred solution. The addition may be exothermic.
-
Reaction: Add concentrated hydrochloric acid (2.0 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature. Filter through a pad of celite to remove unreacted zinc.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with water (20 volumes). Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Causality: Recrystallization is the primary method for purifying solid organic compounds. The choice of an ethanol/water solvent system is based on the principle that the compound should be soluble in the hot solvent (ethanol) and insoluble in the cold co-solvent (water), allowing for the formation of high-purity crystals upon cooling.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight. Assess purity via HPLC and melting point analysis.
Comprehensive Characterization Strategy
A multi-faceted analytical approach is essential for the definitive characterization of this compound. This ensures confirmation of the chemical structure, establishes purity, and provides data critical for regulatory submission and further research.
Caption: A logical flowchart for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[9]
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆): Solvent Choice: DMSO-d₆ is selected because it readily dissolves polar compounds and its acidic proton impurity peak does not overlap with most signals. Crucially, the phenolic -OH proton is often observable as a broad singlet in this solvent.
| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~10.0 - 11.0 | br s | 1H | Phenolic OH |
| H-b | ~7.6 - 7.8 | d | 1H | Ar-H (ortho to C=O) |
| H-c | ~7.0 - 7.2 | d | 1H | Ar-H |
| H-d | ~6.9 - 7.1 | dd | 1H | Ar-H |
| H-e | ~5.2 - 5.4 | s | 2H | -CH₂- |
| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment |
| C-1 | ~170 - 172 | C=O (Lactone) |
| C-2 | ~160 - 162 | C-OH (Aromatic) |
| C-3 | ~150 - 152 | C (Aromatic Quaternary) |
| C-4 | ~126 - 128 | CH (Aromatic) |
| C-5 | ~122 - 124 | C (Aromatic Quaternary) |
| C-6 | ~118 - 120 | CH (Aromatic) |
| C-7 | ~110 - 112 | CH (Aromatic) |
| C-8 | ~68 - 70 | -CH₂- |
Note: Predictions are based on standard chemical shift tables and additivity rules.[10][11][12][13] Actual values may vary.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H signals and assign all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending).[14][15]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic C-H |
| ~1740 - 1720 | Strong, Sharp | C=O Stretch | γ-Lactone (strained) |
| ~1610, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | Strong | C-O Stretch | Aryl-O (Phenol) |
| 1100 - 1000 | Strong | C-O Stretch | Lactone Ester |
Protocol: FTIR Data Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty accessory.
-
Sample Application: Place a small amount of the solid, dry this compound powder onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and analyze the resulting pieces, providing valuable structural information.[16][17]
Expected Mass Spectrometric Data:
| Parameter | Expected Value |
| Elemental Formula | C₈H₆O₃ |
| Exact Mass | 150.0317 |
| [M+H]⁺ (ESI+) | 151.0390 |
| [M-H]⁻ (ESI-) | 149.0244 |
| Major Fragments | m/z 122 (loss of CO), m/z 94 (loss of CO from 122) |
Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into a Liquid Chromatography system equipped with a C18 column. Use a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to deliver the analyte to the mass spectrometer.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source operating in both positive and negative ion modes.
-
Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. Perform a data-dependent MS/MS experiment to obtain fragmentation data.
-
Analysis: Compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Propose fragmentation pathways consistent with the observed MS/MS spectrum.
Purity and Thermal Property Assessment
Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound by separating it from any impurities.[5][18] Differential Scanning Calorimetry (DSC) is used to determine thermal properties like melting point and to confirm the crystalline nature of the material.[19][20]
Protocol: HPLC Purity Analysis
-
System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm.
-
Procedure: Prepare a standard solution of ~0.5 mg/mL. Inject 10 µL and run the gradient. Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>98%).
Protocol: DSC Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Calibrate the DSC instrument for temperature and enthalpy.
-
Method: Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a rate of 10 °C/min.
-
Analysis: The melting point (Tm) is determined from the peak of the endothermic event. A sharp melting endotherm is indicative of a pure, crystalline compound.
Potential Biological and Chemical Significance
While comprehensive biological data for this compound is not widely published, its structural motifs are present in various bioactive natural products and synthetic compounds.
-
Antioxidant Potential: The phenolic hydroxyl group is a well-known scavenger of free radicals. This suggests that this compound could be investigated for antioxidant properties, similar to other phenolic compounds like 5-hydroxymethylfurfural.[21]
-
Enzyme Inhibition: Phthalide and phthalimide structures are known to interact with various enzymes. For instance, N-hydroxyphthalimide derivatives have been studied as catalysts and bioactive agents.[22][23] The specific structure of this compound may lend itself to the design of targeted enzyme inhibitors.
-
Synthetic Intermediate: As a bifunctional molecule (phenol and lactone), it serves as a valuable starting material for synthesizing more complex molecules, such as pharmaceuticals or polymers.[4][21]
Further research is required to experimentally validate these potential applications.
References
- 1. opus.govst.edu [opus.govst.edu]
- 2. raco.cat [raco.cat]
- 3. agilent.com [agilent.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Sciencemadness Discussion Board - Phthalide and reductions of anhydride to lactone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CASPRE [caspre.ca]
- 14. azooptics.com [azooptics.com]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceready.com.au [scienceready.com.au]
- 18. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of amorphous solid dispersion properties using thermal analysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IL113142A0 - Process for the preparation of 5-hydroxyisophthalic acids - Google Patents [patents.google.com]
- 22. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 23. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Initial Synthesis and Isolation of 5-Hydroxyphthalide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principal methodologies for the synthesis and isolation of 5-Hydroxyphthalide. Rooted in established chemical principles, this document elucidates the causal relationships behind experimental choices, offers validated protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound
This compound (CAS No: 55104-35-3) is a key heterocyclic intermediate in organic synthesis.[1] Its structure, featuring a lactone ring fused to a benzene ring with a hydroxyl substituent, makes it a valuable building block for more complex molecules. In the pharmaceutical and agrochemical industries, phthalide derivatives are integral scaffolds for developing a variety of products.[2] For drug development professionals, understanding efficient and scalable routes to this intermediate is critical for advancing discovery programs that rely on this molecular framework.[3][4] This guide focuses on the most practical and well-documented synthetic pathways, moving from common starting materials to the purified target compound.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several strategic starting points. The most prominent routes involve either the functionalization of a pre-existing phthalide core or the cyclization and reduction of a suitably substituted benzene derivative. The diagram below outlines the primary strategies discussed in this guide.
Caption: Primary synthetic strategies for this compound.
Synthetic Route 1: Multi-step Synthesis from Terephthalic Acid
This is a robust and frequently cited pathway that begins with the inexpensive bulk chemical, terephthalic acid. The strategy involves a two-part process: first, the creation of 5-carboxyphthalide, followed by the selective reduction of the carboxylic acid group.
Step A: Synthesis of 5-Carboxyphthalide
The conversion of terephthalic acid to 5-carboxyphthalide is a well-documented industrial process.[5][6] The core transformation is an electrophilic substitution followed by intramolecular cyclization.
Causality and Mechanistic Insight: The reaction proceeds by reacting terephthalic acid with a formaldehyde source, such as paraformaldehyde, in fuming sulfuric acid (oleum).[6][7][8] The oleum (H₂SO₄·SO₃) serves a dual purpose: it acts as both the solvent and a powerful dehydrating agent, facilitating the formation of the hydroxymethyl cation (⁺CH₂OH) or a related electrophilic species from formaldehyde. This electrophile then attacks the electron-rich aromatic ring of terephthalic acid. The directing effects of the existing carboxyl groups favor substitution at the position meta to both, leading to the desired intermediate which rapidly cyclizes to form the stable lactone ring of 5-carboxyphthalide. The high temperature is necessary to overcome the activation energy of the electrophilic substitution on the deactivated ring.
Experimental Protocol: Synthesis of 5-Carboxyphthalide This protocol is adapted from established patent literature.[7]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and in an inert nitrogen atmosphere, carefully add terephthalic acid (e.g., 1.0 equivalent) to fuming sulfuric acid (oleum, containing at least 20% SO₃).
-
Reagent Addition: Add paraformaldehyde (e.g., 1.1 equivalents) portion-wise to the mixture, maintaining control over the initial exotherm.
-
Heating: Heat the reaction mixture to between 120-145°C.[6][8] A typical duration is 17-21 hours at the lower end of this temperature range, with shorter times required at higher temperatures.[7]
-
Quenching and Isolation: Cool the reaction mixture and carefully quench by adding water. This will cause the product to precipitate.
-
Initial Purification: Filter the crude solid product, wash thoroughly with water, and re-suspend it in water.
-
pH-Based Purification: Adjust the pH of the suspension to approximately 7.0 using an aqueous base (e.g., 10% NaOH).[7] 5-carboxyphthalide will dissolve as its carboxylate salt, while insoluble diphthalide impurities can be removed by filtration.
-
Precipitation: Acidify the filtrate to a pH of about 2 with a mineral acid (e.g., H₂SO₄). The purified 5-carboxyphthalide will precipitate out.
-
Final Steps: Filter the product, wash with water until the washings are neutral, and dry under vacuum to yield the final product.
| Parameter | Value / Condition | Source |
| Starting Material | Terephthalic Acid | [6][7] |
| Reagents | Paraformaldehyde, Oleum (≥20% SO₃) | [6][7] |
| Temperature | 120-145°C | [6][8] |
| Reaction Time | 4.5 - 21 hours (temperature dependent) | [7] |
| Purification | pH adjustment (dissolution at pH ~7, precipitation at pH ~2) | [7][9] |
| Typical Yield | 82 - 83% | [7] |
| Caption: Summary of reaction conditions for 5-Carboxyphthalide synthesis. |
Step B: Selective Reduction of 5-Carboxyphthalide
The final step in this route is the selective reduction of the carboxylic acid group at the 5-position to a hydroxymethyl group, without opening the resilient lactone ring.
Causality and Reagent Choice: This transformation requires a reducing agent that is chemoselective for carboxylic acids over esters (or lactones). While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, borane complexes offer the requisite selectivity. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is the reagent of choice for this transformation. It readily reduces carboxylic acids while leaving esters and lactones intact under controlled conditions. The mechanism involves the formation of a triacyloxyborane intermediate from the carboxylic acid, which is then reduced to the primary alcohol upon workup.
Proposed Experimental Protocol: Reduction to this compound
-
Reaction Setup: Dissolve 5-carboxyphthalide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, e.g., 1.0 M in THF, ~2-3 equivalents) via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extraction: Remove the THF under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound. Further purification can be achieved via column chromatography or recrystallization as described in Section 5.
Synthetic Route 2: Reduction of 4-Hydroxyphthalic Anhydride
An alternative and more direct route begins with 4-Hydroxyphthalic anhydride (also known as 5-Hydroxyisobenzofuran-1,3-dione).[10] This approach hinges on the selective reduction of one of the two anhydride carbonyl groups.
Note: The DOT script above is a template. Actual image generation for chemical structures is required for a final document. Caption: Proposed mechanism for the reduction of 4-Hydroxyphthalic anhydride.
Causality and Reagent Choice: Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing anhydrides to lactones.[11] It is less reactive than LiAlH₄, which often leads to over-reduction to the diol. The reaction proceeds via nucleophilic attack of the hydride on one of the carbonyl carbons. The resulting tetrahedral intermediate collapses, leading to a ring-opened species containing a carboxylate and an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to a primary alcohol, which, upon acidic workup, cyclizes to form the stable 5-membered lactone ring of this compound.
Proposed Experimental Protocol: Reduction of 4-Hydroxyphthalic Anhydride
-
Reaction Setup: Suspend 4-Hydroxyphthalic anhydride (1.0 equivalent) in a suitable solvent like THF or ethanol in a round-bottom flask.
-
Reagent Addition: Cool the suspension to 0°C. Add sodium borohydride (NaBH₄, ~2.0-2.5 equivalents) in small portions.
-
Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the mixture back to 0°C and carefully acidify with dilute HCl to neutralize excess NaBH₄ and protonate the intermediates, which facilitates the final cyclization.
-
Extraction and Purification: Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Isolation and Purification
Regardless of the synthetic route, a robust purification strategy is essential to obtain this compound in high purity. The choice of method depends on the scale of the reaction and the nature of the impurities.
Caption: General workflow for the isolation and purification of this compound.
Key Techniques:
-
Precipitation/Recrystallization: This is the most effective method for large-scale purification. This compound is a solid, and a suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water) can be identified to dissolve the compound at high temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is the method of choice.[12] A gradient elution system, typically starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), will effectively separate the components. The polarity of this compound, owing to its hydroxyl group, necessitates a moderately polar mobile phase for elution.
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity required for analytical standards or final drug substance precursors, preparative HPLC can be employed.[13][14] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is typically effective.
Structural Characterization
Final confirmation of the synthesized product's identity and purity must be performed using standard spectroscopic techniques. While a complete dataset is not available in the initial search, the expected spectral characteristics can be predicted. Researchers should compare their experimental data with literature values available in databases like PubChem or SpectraBase.[15][16]
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic Protons: Signals in the ~7.0-7.8 ppm range, with splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring. Benzylic Protons: A characteristic singlet for the -O-CH₂- group, expected around ~5.0-5.5 ppm. Hydroxyl Proton: A broad singlet (exchangeable with D₂O) for the Ar-OH group. |
| ¹³C NMR | Lactone Carbonyl: A signal in the downfield region, typically ~170-175 ppm. Aromatic Carbons: Multiple signals in the ~110-160 ppm range, including a signal for the carbon bearing the hydroxyl group (C-OH) at the higher end of this range. Benzylic Carbon: A signal for the -O-CH₂- carbon, expected around ~70-80 ppm. |
| FT-IR | O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ for the hydroxyl group. C=O Stretch: A strong, sharp absorption band around 1740-1760 cm⁻¹ for the γ-lactone carbonyl. C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region. |
| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₈H₆O₃ (150.13 g/mol ). Fragmentation patterns would likely show the loss of CO and other characteristic fragments. |
| Caption: Predicted spectroscopic data for the characterization of this compound. |
Conclusion
The synthesis of this compound is readily achievable through well-established organic transformations. The multi-step route starting from terephthalic acid offers a scalable and cost-effective option suitable for industrial applications, leveraging a common bulk chemical. For lab-scale synthesis where the precursor is available, the direct reduction of 4-hydroxyphthalic anhydride presents a more concise pathway. In all cases, a deliberate approach to purification, combining techniques like pH-mediated precipitation and chromatography, is crucial for obtaining the final product with the high degree of purity required for subsequent applications in drug development and fine chemical synthesis. The protocols and causal explanations provided herein offer a solid foundation for researchers to successfully synthesize and isolate this valuable chemical intermediate.
References
- 1. This compound | 55104-35-3 [chemicalbook.com]
- 2. Process for the preparation of 5-hydroxyisophtalic acids | TREA [trea.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 6. Method for the preparation of 5-carboxyphthalide (2000) | Hans Petersen | 12 Citations [scispace.com]
- 7. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 8. ATE219489T1 - METHOD FOR PRODUCING 5-CARBOXYPHTHALIDE - Google Patents [patents.google.com]
- 9. WO2001032643A1 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 10. 5-Hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | C8H4O4 | CID 639747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mastelf.com [mastelf.com]
- 15. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Spectroscopic Interpretation of 5-Hydroxyphthalide
This guide provides a comprehensive analysis of the spectroscopic data for 5-Hydroxyphthalide, a key chemical intermediate and building block in organic synthesis. As researchers and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven methodologies.
The Molecular Structure: A Framework for Interpretation
Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The structure features a bicyclic system comprising a benzene ring fused to a five-membered lactone (a cyclic ester). Key features to identify are:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
-
Lactone Ring: A γ-butyrolactone fused to the aromatic ring.
-
Functional Groups: A phenolic hydroxyl (-OH) group, a lactone carbonyl (C=O) group, an ether-like C-O single bond within the lactone, and a benzylic-type methylene (-CH₂-) group.
Each of these structural components will generate a distinct and predictable signal in the various spectroscopic analyses, and their collective data provides a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about their chemical environment, connectivity, and spatial relationships.
Best Practices for NMR Sample Preparation
The quality of NMR data is directly contingent on meticulous sample preparation.[1] A self-validating protocol ensures reproducibility and accuracy.
Experimental Protocol:
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) using an analytical balance.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this molecule.
-
Causality: DMSO-d₆ is a polar, aprotic solvent capable of forming hydrogen bonds with the phenolic -OH group.[2] This slows down the rate of proton exchange, resulting in a sharper, more observable signal for the hydroxyl proton, which might otherwise be broadened or exchange with residual water.[2][3] In contrast, solvents like CDCl₃ can lead to very broad, indistinct -OH signals.[2]
-
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube to a height of 4-5 cm.[1][4] Low-quality tubes can distort the magnetic field, leading to poor spectral resolution.[4]
-
Final Steps: Cap the NMR tube securely.[5] Wipe the exterior with a lint-free tissue to remove any dust or fingerprints before placing it in the spectrometer's spinner turbine.[1]
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule.
Predicted ¹H NMR Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.90 | Singlet, broad | 1H | ArOH |
| ~7.65 | Doublet | 1H | ArH -7 |
| ~7.10 | Doublet | 1H | ArH -4 |
| ~7.05 | Doublet of Doublets | 1H | ArH -6 |
| ~5.25 | Singlet | 2H | -O-CH₂ -Ar |
In-Depth Interpretation:
-
Phenolic Proton (H-O): The signal around ~9.90 ppm is a broad singlet, characteristic of a phenolic hydroxyl proton in DMSO-d₆.[2] Its downfield shift is due to the deshielding effect of the aromatic ring and hydrogen bonding with the solvent. A D₂O exchange experiment would confirm this assignment, as the peak would disappear upon addition of a drop of D₂O.[6]
-
Aromatic Protons (H-4, H-6, H-7): The aromatic region between 7.0-7.7 ppm reveals a classic AMX spin system for a 1,2,4-trisubstituted ring.
-
H-7 (~7.65 ppm): This proton is ortho to the electron-withdrawing carbonyl group of the lactone, causing it to be the most deshielded of the aromatic protons. It appears as a doublet, coupled only to H-6.
-
H-4 (~7.10 ppm): This proton is ortho to the electron-donating hydroxyl group. It appears as a doublet, coupled only to H-6.
-
H-6 (~7.05 ppm): This proton is situated between H-4 and H-7 and is therefore coupled to both. This results in a doublet of doublets (dd) splitting pattern.
-
-
Methylene Protons (H₂-3): The two protons of the methylene group (-CH₂-) are chemically equivalent and show no coupling to adjacent protons. They therefore appear as a sharp singlet at ~5.25 ppm . This downfield position is expected for protons attached to a carbon that is bonded to both an oxygen atom and an aromatic ring (a benzylic ether-type system).
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Predicted ¹³C NMR Data Summary:
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~170.5 | C =O (C-1) | Lactone carbonyl carbon, highly deshielded.[7] |
| ~158.0 | C -OH (C-5) | Aromatic carbon attached to the -OH group, deshielded by oxygen. |
| ~145.0 | Ar C -CH₂ (C-7a) | Quaternary aromatic carbon fused to the lactone ring. |
| ~126.0 | Ar C H (C-7) | Aromatic methine carbon adjacent to the carbonyl group. |
| ~125.0 | Ar C -C=O (C-3a) | Quaternary aromatic carbon fused to the lactone ring. |
| ~118.0 | Ar C H (C-6) | Aromatic methine carbon. |
| ~110.0 | Ar C H (C-4) | Aromatic methine carbon ortho to the -OH group. |
| ~68.0 | -O-C H₂- (C-3) | Methylene carbon attached to oxygen, appearing in the aliphatic region.[7] |
In-Depth Interpretation:
The spectrum displays eight distinct signals, corresponding to the eight unique carbon atoms.
-
Carbonyl Carbon (~170.5 ppm): The signal furthest downfield belongs to the lactone carbonyl carbon, a region characteristic for esters and acids.[7]
-
Aromatic Carbons (110-158 ppm): Six signals appear in the aromatic region. The carbon attached to the highly electronegative oxygen of the hydroxyl group (C-5) is the most downfield among them (~158.0 ppm). The other quaternary and methine carbons can be definitively assigned using advanced techniques like HSQC and HMBC, which correlate carbon and proton signals.
-
Aliphatic Carbon (~68.0 ppm): The single upfield signal corresponds to the methylene carbon (C-3) of the lactone ring. Its chemical shift is consistent with a carbon atom single-bonded to an oxygen atom.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). It is an excellent technique for rapidly identifying the functional groups present.
ATR-FTIR Protocol
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[8][9]
Experimental Protocol:
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean.[10] Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application: Place a small amount of solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure anvil to ensure firm, uniform contact between the sample and the crystal surface.[8][11] This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[8][10]
FTIR Spectrum Analysis
The FTIR spectrum of this compound is characterized by several strong, diagnostic absorption bands.
Predicted FTIR Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad, strong) | O-H Stretch | Phenolic -OH |
| 3100-3000 (medium) | C-H Stretch | Aromatic C-H |
| ~2900 (weak) | C-H Stretch | Aliphatic -CH₂- |
| ~1740 (very strong) | C=O Stretch | γ-Lactone (Ester) |
| 1610 & 1480 (medium) | C=C Stretch | Aromatic Ring |
| ~1250 (strong) | C-O Stretch | Aryl-O (Phenol) & Ester C-O |
In-Depth Interpretation:
-
O-H Stretching Region (3400-3200 cm⁻¹): A very prominent, broad absorption band in this region is the hallmark of a hydrogen-bonded hydroxyl group, confirming the presence of the phenol.[12]
-
C-H Stretching Region (3100-2850 cm⁻¹): Weaker to medium peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[13] Weaker absorptions just below 3000 cm⁻¹ are attributable to the methylene (-CH₂-) group.
-
Carbonyl Stretching Region (~1740 cm⁻¹): The most intense peak in the spectrum will be the carbonyl stretch of the lactone. The frequency is slightly lower than a typical six-membered lactone (~1760 cm⁻¹) but is characteristic for a five-membered γ-lactone fused to an aromatic ring.[14][15]
-
Fingerprint Region (<1600 cm⁻¹): This complex region contains numerous bands. Key signals include the C=C stretching vibrations of the aromatic ring (~1610 and 1480 cm⁻¹) and the strong, characteristic C-O stretching vibrations of the ester and phenol groups (~1250 cm⁻¹).[16]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecule intact.
LC-MS (ESI) Protocol
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, it leaves behind gas-phase molecular ions. ESI can be run in positive or negative ion mode.
-
Causality (Negative Ion Mode): For this compound, negative ion mode (ESI-) is often preferred. The acidic phenolic proton is easily lost, forming a stable [M-H]⁻ ion.
-
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
Mass Spectrum Analysis
Predicted Mass Spectrometry Data:
| m/z Value | Ion | Mode | Interpretation |
| 149.0244 | [M-H]⁻ | ESI- | Deprotonated molecular ion |
| 151.0390 | [M+H]⁺ | ESI+ | Protonated molecular ion |
| 121.0295 | [M-H-CO]⁻ | ESI- | Loss of carbon monoxide from [M-H]⁻ |
Molecular Formula: C₈H₆O₃ Exact Mass: 150.0266
In-Depth Interpretation:
-
Molecular Ion Peak: The primary goal is to identify the molecular ion. In negative mode (ESI-), this will appear as the [M-H]⁻ ion at m/z 149.0244 . In positive mode (ESI+), it will be the [M+H]⁺ ion at m/z 151.0390 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₆O₃) with high accuracy (typically <5 ppm mass error), providing definitive proof of the molecular formula.[17]
-
Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. A common fragmentation pathway for phthalide-type structures involves the loss of neutral molecules.
// Nodes start [label="this compound\n(C₈H₆O₃)\nMW = 150.0266", fillcolor="#FFFFFF", fontcolor="#202124"]; m_h_neg [label="[M-H]⁻\nm/z = 149.0244", fillcolor="#EA4335", fontcolor="#FFFFFF"]; m_h_pos [label="[M+H]⁺\nm/z = 151.0390", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M-H-CO]⁻\nm/z = 121.0295", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> m_h_neg [label=" ESI⁻ (-H⁺)"]; start -> m_h_pos [label=" ESI⁺ (+H⁺)"]; m_h_neg -> frag1 [label=" Fragmentation (-CO)"]; } ends_dot Caption: Key ionization and fragmentation pathways in ESI-MS.
Integrated Analysis: A Cohesive Structural Confirmation
No single technique provides the complete picture. The power of spectroscopic analysis lies in the integration of all data points to build an unshakeable structural assignment.
-
MS confirms the molecular formula is C₈H₆O₃.
-
FTIR confirms the presence of key functional groups: a hydroxyl (-OH), a lactone carbonyl (C=O), and an aromatic ring.
-
¹³C NMR confirms the presence of 8 unique carbons, including a carbonyl, six aromatic carbons, and one aliphatic carbon attached to an oxygen.
-
¹H NMR provides the final, definitive details, showing the exact arrangement and connectivity of the protons on the aromatic ring and the methylene group, confirming the 5-hydroxy substitution pattern.
Together, these datasets synergistically validate the structure of this compound with a high degree of confidence, meeting the rigorous standards required for research and drug development.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. agilent.com [agilent.com]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. gammadata.se [gammadata.se]
- 12. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. arabjchem.org [arabjchem.org]
- 18. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of 5-Hydroxyphthalide (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the core physical properties of 5-Hydroxyphthalide (CAS No. 55104-35-3), a key heterocyclic compound with applications in organic synthesis. This document consolidates available data on its melting point and solubility characteristics, offering a practical resource for laboratory and developmental applications. Methodologies for the experimental determination of these properties are detailed, emphasizing the principles of scientific integrity and reproducibility. The guide is structured to deliver field-proven insights and foundational knowledge to professionals engaged in chemical research and drug development.
Introduction: The Significance of this compound
This compound, systematically named 5-hydroxy-1(3H)-isobenzofuranone, belongs to the phthalide class of compounds, which are characterized by a γ-lactone fused to a benzene ring. Its molecular structure, featuring a hydroxyl group on the aromatic ring, imparts specific polarity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective utilization in synthesis, purification, and formulation. These parameters directly influence reaction kinetics, choice of appropriate solvent systems for reactions and purification, and the design of crystallization processes.
Core Physical Properties of this compound
The physical characteristics of a compound are fundamental to its handling, purification, and application in synthetic chemistry. For this compound, the melting point and solubility profile are critical parameters for researchers.
Melting Point
The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting point range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities. Based on available data from chemical suppliers, this compound has a distinct melting point.
| Property | Value | Reference(s) |
| Melting Point | 223-224 °C | [1][2] |
This relatively high melting point suggests a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding facilitated by the hydroxyl group.
Solubility Profile
The presence of both a polar hydroxyl group and a lactone functionality, combined with an aromatic ring, suggests that this compound will exhibit solubility in polar organic solvents. The parent compound, phthalide (1(3H)-isobenzofuranone), is known to be soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO), with limited solubility in non-polar solvents such as hexane[3]. Another related compound, 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone (phenolphthalein), is reported to be soluble in ethanol and acetone, slightly soluble in ether, and insoluble in water[4].
Based on these structural analogies, the following qualitative solubility profile for this compound can be anticipated:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group can participate in hydrogen bonding with the solvent. |
| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Soluble | The polar lactone ring and hydroxyl group can interact with the polar aprotic solvent. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Water | Sparingly Soluble to Insoluble | While the hydroxyl group can form hydrogen bonds with water, the larger, non-polar aromatic and lactone structure likely limits aqueous solubility. |
It is crucial for researchers to experimentally verify the solubility in the specific solvent system intended for their application.
Experimental Determination of Physical Properties
To ensure the accuracy and reliability of experimental work, the physical properties of this compound should be determined using standardized laboratory protocols.
Melting Point Determination
The melting point is typically determined using a calibrated melting point apparatus. The protocol below outlines a standard procedure.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set an initial rapid heating rate to approach the expected melting point (around 223 °C). When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
-
Validation: For high accuracy, perform the measurement in triplicate and ensure the apparatus is properly calibrated with certified standards.
Causality in Experimental Choice: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading. A rapid heating rate can lead to a falsely elevated and broad melting point range.
Solubility Determination
A qualitative and semi-quantitative determination of solubility is often sufficient for selecting appropriate solvents for reaction and purification.
Protocol: Small-Scale Solubility Testing
-
Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide).
-
Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) into separate test tubes.
-
Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube at room temperature.
-
Observation at Room Temperature: Vigorously agitate (vortex) each tube for 1-2 minutes. Observe if the solid dissolves completely.
-
Observation with Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Observe if the solid dissolves upon heating.
-
Observation upon Cooling: If the solid dissolves with heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if recrystallization occurs.
-
Classification: Classify the solubility in each solvent as "soluble," "sparingly soluble," or "insoluble" at room temperature and with heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but soluble upon heating.
Trustworthiness through Self-Validation: This protocol includes internal checks. For instance, a solvent that dissolves the compound in the cold is unsuitable for recrystallization. A good recrystallization solvent, identified through this screening, will demonstrate the desired property of differential solubility upon cooling, validating its choice.
Conclusion
This technical guide has synthesized the available data on the physical properties of this compound, identifying a melting point of 223-224 °C[1][2]. While quantitative solubility data remains sparse, a qualitative profile based on its molecular structure and comparison with related compounds suggests solubility in polar organic solvents and poor solubility in water and non-polar solvents. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratory settings, ensuring data accuracy and contributing to the broader knowledge base for this important synthetic intermediate.
References
- 1. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1(3H)-Isobenzofuranone, 4,6-dimethoxy-5-hydroxy- | C10H10O5 | CID 43532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
An In-depth Technical Guide to the Potential Biological Activity of 5-Hydroxyphthalide and Its Derivatives
Executive Summary
Phthalides, a class of bicyclic lactones, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive exploration of the potential biological activities of 5-Hydroxyphthalide and its derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties. Drawing from established scientific literature, this document delves into the mechanisms of action, structure-activity relationships, and detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this unique chemical scaffold.
Introduction to Phthalides and the Significance of the 5-Hydroxy Moiety
Phthalides are a class of organic compounds characterized by a bicyclic structure containing a γ-lactone fused to a benzene ring. They are naturally occurring in various plants, particularly in the Apiaceae family, and are also accessible through synthetic routes.[1] The inherent chemical architecture of the phthalide scaffold allows for diverse functionalization, leading to a broad spectrum of pharmacological effects.
The introduction of a hydroxyl group at the 5-position of the phthalide ring is of particular interest. Phenolic hydroxyl groups are well-known pharmacophores that can significantly influence a molecule's biological activity.[2] The hydroxyl group can participate in hydrogen bonding, act as a hydrogen donor in antioxidant processes, and interact with biological targets such as enzymes and receptors. As will be discussed in subsequent sections, the presence of this hydroxyl group is often correlated with enhanced biological efficacy.[3]
This guide will systematically explore the evidence supporting the biological potential of this compound and its derivatives, providing both theoretical understanding and practical methodologies for their investigation.
Antimicrobial Activity: A Renewed Approach to Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action. Phthalide derivatives have emerged as a promising class of compounds with demonstrated activity against a range of bacterial and fungal pathogens.[4]
Mechanism of Action
The antimicrobial action of phthalides is believed to be multi-faceted. One proposed mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the phthalide core allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.
Furthermore, phthalides may interfere with essential cellular processes. For instance, they have been suggested to inhibit enzymes involved in microbial metabolism or virulence.[3] The presence of a hydroxyl group, as in this compound, can enhance these interactions through hydrogen bonding with active site residues of target enzymes.[3]
Structure-Activity Relationship (SAR) Insights
Studies on various phthalide derivatives have revealed key structural features that govern their antimicrobial potency. A crucial finding is the apparent requirement of a free hydroxyl group for significant antibacterial activity.[3] This observation strongly supports the potential of this compound as a valuable scaffold for the development of new antimicrobial agents. The position and number of hydroxyl groups, as well as the nature of substituents at other positions on the phthalide ring, can further modulate the activity spectrum and potency.
Quantitative Data on Antimicrobial Activity
While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively reported, studies on closely related hydroxylated phthalides provide valuable insights. For instance, certain hydroxylated phthalide derivatives have demonstrated significant activity against various bacterial strains.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Hydroxylated Phthalide Derivative 1 | Staphylococcus aureus | 16 | [3] |
| Hydroxylated Phthalide Derivative 1 | Escherichia coli | 64 | [3] |
| Hydroxylated Phthalide Derivative 1 | Enterococcus faecium (VRE) | 128 | [3] |
| Phthalimide Aryl Ester 3b | Staphylococcus aureus | 128 | [5] |
| Phthalimide Aryl Ester 3b | Pseudomonas aeruginosa | 128 | [5] |
| Phthalimide Aryl Ester 3b | Candida tropicalis | 128 | [5] |
| Phthalimide Aryl Ester 3b | Candida albicans | 128 | [5] |
Note: The specific structures of the tested derivatives can be found in the cited references.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Preparation of Test Compound Dilutions: a. Prepare a series of two-fold dilutions of the test compound stock solution in the growth medium directly in the wells of the 96-well plate. b. The final volume in each well should be 100 µL.
-
Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add 100 µL of the standardized inoculum to each well containing the test compound dilutions, the growth control well, and the positive control wells. b. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the Results: a. The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of chronic diseases. Phenolic compounds are renowned for their antioxidant properties, and the 5-hydroxy group in this compound positions it as a promising candidate for scavenging free radicals.[2][6]
Mechanism of Action
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive.[7]
-
Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, converting it to an anion, which is subsequently protonated by the solvent.[7]
The 5-hydroxy group of this compound can readily participate in these processes, making it an effective free radical scavenger.
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. For phthalides, the presence of a hydroxyl group is a key determinant of their antioxidant potential. The ability of the 5-hydroxy group to donate a hydrogen atom is crucial for its radical scavenging activity. The electronic effects of other substituents on the benzene ring can further modulate this activity by influencing the stability of the resulting phenoxyl radical.
Quantitative Data on Antioxidant Activity
| Compound/Derivative Class | Assay | IC50 Range (µg/mL) | Reference |
| Plant Extracts Rich in Phenolic Compounds | DPPH | <50 (very strong) - >200 (weak) | [8] |
| Hydroxylated Furanone Derivatives | DPPH | 4.7 - 23.4 (µM) | [9] |
Note: The antioxidant activity can vary significantly depending on the specific derivative and the assay used.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Objective: To measure the ability of a this compound derivative to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microtiter plate or cuvettes
-
Spectrophotometer
-
Stock solution of the test compound
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH Solution: a. Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Preparation of Test Compound Dilutions: a. Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.
-
Assay Procedure: a. To each well of a 96-well plate, add a specific volume of the test compound or control dilutions (e.g., 100 µL). b. Add the DPPH solution to each well (e.g., 100 µL). c. Include a blank control containing only the solvent and the DPPH solution.
-
Incubation: a. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: a. Measure the absorbance of each well at approximately 517 nm using a spectrophotometer.
-
Calculation: a. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 b. The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Phthalimide derivatives, a class closely related to phthalides, have a well-documented history in cancer therapy, with thalidomide and its analogs being notable examples. The structural similarities suggest that this compound and its derivatives may also possess valuable anticancer properties.
Potential Mechanisms of Action
The anticancer activity of phthalimide-based compounds is often attributed to a variety of mechanisms, including:
-
Anti-angiogenesis: Inhibition of the formation of new blood vessels, which are essential for tumor growth and metastasis.[10]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.[11]
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell proliferation.[12]
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell survival and proliferation, such as topoisomerases and protein kinases.[10][13]
The 5-hydroxy group of this compound could play a crucial role in these mechanisms by forming specific interactions with the active sites of target proteins.
Structure-Activity Relationship (SAR) Insights
For phthalimide-based anticancer agents, the nature of the substituents on the phthalimide ring system significantly influences their potency and selectivity. The introduction of specific functional groups can enhance binding to target proteins and modulate the compound's pharmacokinetic properties. The hydroxyl group in this compound could potentially enhance its anticancer activity by forming hydrogen bonds with key residues in the binding pockets of target enzymes or receptors.
Quantitative Data on Anticancer Activity
While specific IC50 values for this compound against various cancer cell lines are not extensively documented, studies on related phthalide and phthalimide derivatives demonstrate their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Riligustilide (a phthalide) | HCT-8 (colon) | 6.79 | [12] |
| Riligustilide (a phthalide) | HepG2 (liver) | 7.92 | [12] |
| Riligustilide (a phthalide) | A549 (lung) | 13.82 | [12] |
| Phthalimide-thiazole derivative 5b | MCF-7 (breast) | 0.2 | [14] |
| Phthalimide-thiazole derivative 5k | MDA-MB-468 (breast) | 0.6 | [14] |
| Phthalimide-thiazole derivative 5g | PC-12 (pheochromocytoma) | 0.43 | [14] |
Note: The IC50 values are highly dependent on the specific compound and the cancer cell line being tested.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Objective: To evaluate the cytotoxic effect of a this compound derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Stock solution of the test compound
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare a series of dilutions of the test compound and the positive control in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: a. Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: a. Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: a. Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: a. Calculate the percentage of cell viability relative to the vehicle control. b. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the test compound.
Synthesis of this compound and Its Derivatives
The exploration of the biological activities of this compound and its derivatives necessitates efficient and versatile synthetic methodologies. Several synthetic routes to the phthalide core have been developed, often involving the cyclization of substituted benzoic acid or benzaldehyde precursors.
A general approach for the synthesis of 3-substituted phthalides involves the reaction of 2-formylarylketones in a Cannizarro-Tishchenko-type reaction or under photochemical conditions.[15] For the synthesis of this compound derivatives, a starting material bearing a hydroxyl group at the appropriate position would be required.
A modern and green approach for the synthesis of phthalides involves the direct oxidative lactonization of C(sp³)–H bonds using visible-light-induced photoredox catalysis with oxygen as the terminal oxidant.[16] This method offers a metal-free and room-temperature route to a variety of phthalide structures.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with the potential for significant biological activity. The presence of the 5-hydroxy group is a key structural feature that likely contributes to their observed antimicrobial, antioxidant, and anticancer properties. While the existing literature provides a strong foundation for their therapeutic potential, further research is warranted.
Future investigations should focus on:
-
The synthesis and biological evaluation of a focused library of this compound derivatives to establish a more detailed structure-activity relationship.
-
Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.
-
In vivo studies to assess the efficacy, pharmacokinetics, and safety of lead candidates.
The insights and methodologies presented in this technical guide provide a solid framework for advancing the research and development of this compound-based therapeutics.
References
- 1. US8445532B2 - Use of phthalide derivatives - Google Patents [patents.google.com]
- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Triterpenoid phthalimides as selective anti-cancer agents targeting mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxyphthalide and the broader class of related lactones, tailored for researchers, scientists, and professionals in drug development. While specific literature on this compound is notably limited, this document synthesizes available information on hydroxylated phthalides and related lactones to infer potential synthetic strategies, chemical properties, and biological activities. By examining structure-activity relationships and pharmacological profiles of analogous compounds, this guide aims to provide a foundational understanding and inspire future research directions toward the therapeutic potential of this chemical scaffold. We will delve into established synthetic methodologies for phthalide cores, explore the impact of hydroxylation on biological efficacy, and present detailed protocols and data interpretation to support further investigation in this promising area of medicinal chemistry.
Introduction: The Phthalide Scaffold - A Privileged Structure in Medicinal Chemistry
Phthalides, also known as 1(3H)-isobenzofuranones, represent a significant class of naturally occurring and synthetic lactones.[1] Their unique structural framework has established them as "privileged structures" in drug discovery, owing to their ability to interact with a diverse range of biological targets.[2] Natural phthalides are predominantly found in the plant kingdom, particularly in the Apiaceae family, and in some fungi.[1][3] These compounds are known for a wide spectrum of biological activities, including but not limited to, neuroprotective, cardiovascular, anti-inflammatory, antimicrobial, and antitumor effects.[4][5]
The core phthalide structure consists of a benzene ring fused to a γ-lactone ring. The versatility of this scaffold lies in the potential for substitution at various positions on both the aromatic and lactone rings, leading to a vast library of derivatives with distinct pharmacological profiles. Of particular interest are hydroxylated phthalides, as the introduction of hydroxyl groups can significantly modulate a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[6] This guide will focus on the potential of this compound, a simple hydroxylated derivative, and leverage the knowledge of related lactones to build a comprehensive technical overview.
Synthesis of the Phthalide Core and Introduction of Hydroxyl Functionality
While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methodologies for phthalide synthesis can be adapted. The synthesis of the core phthalide structure is well-established, with several common strategies.[7]
General Strategies for Phthalide Synthesis
A common approach involves the reduction of phthalic anhydride or its derivatives. Another versatile method is the cyclization of 2-halobenzoic acids or their esters with various reagents.[8] Transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation of aryl bromides, have also emerged as powerful tools for constructing the phthalide skeleton.[9]
Experimental Protocol: A General Approach to Phthalide Synthesis via Reduction
-
Objective: To synthesize the basic phthalide scaffold from a suitable starting material like 2-carboxybenzaldehyde.
-
Reaction: Reduction of the aldehyde and subsequent intramolecular cyclization.
-
Materials:
-
2-Carboxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, dilute)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-carboxybenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude phthalide.
-
Purify the product by recrystallization or column chromatography.
-
Strategies for the Synthesis of Hydroxylated Phthalides
Introducing a hydroxyl group at the 5-position of the phthalide ring can be approached in two primary ways: by using a starting material that already contains the hydroxyl group or by introducing it at a later stage of the synthesis.
-
From Hydroxylated Precursors: A logical starting material would be 4-hydroxyphthalic acid or a related derivative. The synthesis would then follow established cyclization and reduction protocols.
-
Late-Stage Functionalization: This would involve electrophilic aromatic substitution on the phthalide core. However, directing the hydroxylation specifically to the 5-position would require careful consideration of the directing effects of the existing substituents and might necessitate the use of protecting groups.
The following diagram illustrates a conceptual synthetic pathway for this compound.
References
- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Structural properties of estrogen receptor ligand obtained by study of hydroxylated phthalate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalide synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
A Comprehensive Technical Guide to the Thermochemical Analysis of 5-Hydroxyphthalide and Its Isomers for Pharmaceutical Research and Development
Abstract
Thermochemical data are fundamental to the safe, efficient, and scalable development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principles and methodologies for the thermochemical analysis of 5-Hydroxyphthalide, a key intermediate in various synthetic pathways. While direct experimental data for this compound is not extensively available in public literature, this document leverages a detailed analysis of its isomer, 3-hydroxyphthalic anhydride, to illustrate the experimental workflows and the significance of the derived thermodynamic parameters. Furthermore, we explore the role of computational chemistry in predicting these vital properties. This guide is intended for researchers, chemists, and drug development professionals to establish a robust understanding of the thermochemical landscape of hydroxyphthalides.
Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development
This compound and its derivatives are important structural motifs in medicinal chemistry. The thermodynamic properties of such compounds are not merely academic curiosities; they are critical pillars supporting the entire drug development pipeline. A thorough thermochemical characterization provides indispensable insights into:
-
Process Safety and Hazard Analysis: The enthalpy of formation and combustion are direct indicators of the energy content of a molecule, which is crucial for assessing thermal hazards and preventing runaway reactions during synthesis and scale-up.
-
Polymorph and Crystal Form Screening: Phase transitions, such as melting and sublimation, and their associated enthalpies, are vital for identifying and characterizing different polymorphic forms of an API, which can have profound impacts on solubility, bioavailability, and stability.
-
Purification and Formulation: Knowledge of sublimation and vaporization enthalpies aids in the design of efficient purification processes like sublimation and distillation. Heat capacity data is essential for modeling and controlling crystallization processes.
-
Computational Modeling and Drug Design: Experimental thermochemical data serve as benchmarks for validating and refining computational models used to predict the properties of new chemical entities, thereby accelerating the drug discovery process.
This guide will delineate the experimental and computational methodologies for acquiring these critical thermochemical parameters, using the closely related isomer, 3-hydroxyphthalic anhydride, as a practical exemplar.
Core Thermochemical Parameters: A Deeper Look
The thermochemical profile of a compound is defined by several key parameters:
-
Standard Molar Enthalpy of Formation (ΔfHm°): This represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.[1] It is a fundamental measure of the energetic stability of a compound. A highly negative value indicates a large amount of energy is released upon formation, signifying a stable compound.
-
Standard Molar Enthalpy of Combustion (ΔcHm°): This is the enthalpy change when one mole of a substance is completely burned in excess oxygen under standard conditions.[2] It is a measure of the energy released during combustion and is experimentally determined using bomb calorimetry.[3][4]
-
Standard Molar Enthalpy of Sublimation (ΔsubHm°): This is the heat required to transform one mole of a substance from a solid to a gaseous state at a constant temperature and pressure.[5] It is a measure of the intermolecular forces in the solid state and is crucial for understanding physical stability and for designing purification processes.
-
Molar Heat Capacity (Cp,m): This is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.[6] It is an essential parameter for heat transfer calculations in chemical processes.
Experimental Determination of Thermochemical Properties
A multi-technique approach is essential for a comprehensive thermochemical analysis. The following sections detail the primary experimental methodologies.
Combustion Calorimetry: Determining the Enthalpy of Formation
Static bomb calorimetry is the gold standard for determining the enthalpy of combustion of solid organic compounds, from which the enthalpy of formation can be derived.[4][7]
Experimental Protocol: Static Bomb Calorimetry
-
Sample Preparation: A pellet of the high-purity sample (approximately 0.5 g) is accurately weighed. A cotton thread of known mass and combustion energy is used as an ignition aid.
-
Calorimeter Setup: The pellet is placed in a crucible within a constant-volume bomb calorimeter. The bomb is then sealed and pressurized with high-purity oxygen (typically to 3.04 MPa).[8]
-
Immersion and Equilibration: The sealed bomb is placed in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the ignition wire. The temperature of the water is monitored and recorded at regular intervals until a constant temperature is reached after the combustion.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[3]
-
Calculation: The specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of combustion is then derived, and finally, Hess's Law is applied to calculate the standard enthalpy of formation.[1]
Differential Scanning Calorimetry (DSC): Measuring Heat Capacity and Fusion Properties
DSC is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[9][10]
-
Heat Capacity (Cp,m): By comparing the heat flow required to raise the temperature of the sample to that of a known standard (e.g., sapphire), the heat capacity can be determined as a function of temperature.
-
Enthalpy of Fusion (ΔfusHm): During melting, the DSC instrument measures the energy absorbed by the sample. The integrated peak area of this endothermic event corresponds to the enthalpy of fusion. The peak onset temperature is taken as the melting point.
Determining the Enthalpy of Sublimation
The enthalpy of sublimation can be determined by various methods, including the Knudsen effusion method and thermogravimetric analysis (TGA).[11][12]
-
Knudsen Effusion Method: This technique involves measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure can be determined from the effusion rate, and the enthalpy of sublimation is then calculated using the Clausius-Clapeyron equation.[8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By analyzing the rate of mass loss during sublimation under controlled conditions, the enthalpy of sublimation can be determined.[12]
Case Study: Thermochemical Data for 3-Hydroxyphthalic Anhydride
As a close structural isomer, the thermochemical data for 3-hydroxyphthalic anhydride provides a valuable proxy for understanding the energetic landscape of this compound.[11][12]
| Thermochemical Parameter | Experimental Value | Method | Reference |
| Standard Molar Enthalpy of Formation (solid, 298.15 K) | -593.4 ± 2.4 kJ·mol-1 | Combustion Calorimetry | [11] |
| Standard Molar Enthalpy of Sublimation (298.15 K) | 127.3 ± 1.3 kJ·mol-1 | Knudsen Effusion | [11] |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -466.1 ± 2.7 kJ·mol-1 | Calculated | [11] |
| Enthalpy of Fusion | 27.1 ± 0.5 kJ·mol-1 | DSC | [11] |
| Melting Temperature | 467.0 ± 0.5 K | DSC | [11] |
| Molar Heat Capacity (solid, 298.15 K) | 165.9 ± 1.7 J·K-1·mol-1 | DSC | [11] |
These data provide a quantitative basis for assessing the stability and potential hazards associated with this class of compounds. The gaseous enthalpy of formation is derived from the solid-phase value and the enthalpy of sublimation, illustrating how different experimental techniques are combined to build a complete thermochemical profile.
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, computational chemistry offers a powerful tool for estimating the thermochemical properties of molecules like this compound. High-level ab initio methods, such as the Gaussian-n (G3, G4) theories, can provide accurate predictions of gas-phase enthalpies of formation.[13][14]
These calculations typically involve:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
Frequency Calculation: Determining the vibrational frequencies to compute thermal corrections.
-
Single-Point Energy Calculations: Using high-level theoretical methods to obtain an accurate electronic energy.
The calculated gas-phase enthalpy of formation can then be combined with an estimated enthalpy of sublimation to predict the solid-phase enthalpy of formation. While computational methods are a valuable predictive tool, they should be validated against experimental data for related compounds whenever possible to ensure their accuracy.
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for a comprehensive thermochemical analysis.
References
- 1. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 2. large.stanford.edu [large.stanford.edu]
- 3. monash.edu [monash.edu]
- 4. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 5. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 6. Specific Heat Capacity of Some Substances | Secondaire | Alloprof [alloprof.qc.ca]
- 7. Calorimetry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scielo.org.mx [scielo.org.mx]
- 12. Standard enthalpies of formation of 3-hydroxyphthalic anhydride [scielo.org.mx]
- 13. Experimental and Computational Thermochemistry of 3- and 4-Nitrophthalic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Quantum chemical calculations for 5-Hydroxyphthalide
An In-depth Technical Guide to Quantum Chemical Calculations for 5-Hydroxyphthalide
Abstract
This compound, a substituted derivative of the phthalide scaffold, represents a class of natural products known for their diverse biological activities.[1][2] Understanding the intricate relationship between the three-dimensional structure of such molecules and their function is paramount in the field of drug discovery and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating molecular properties with high accuracy, often complementing or guiding experimental work.[3][4] This guide provides a comprehensive, technically-grounded walkthrough for performing and interpreting quantum chemical calculations on this compound, designed to furnish researchers with the insights needed to predict its structural, electronic, and spectroscopic characteristics.
Part 1: The Strategic Foundation of Computational Choice
The success of any quantum chemical investigation hinges on the judicious selection of a computational methodology. This is not a mere procedural step but a strategic decision that balances the demand for accuracy against the constraints of computational resources. Our approach is grounded in methods that have been extensively validated for organic and natural product chemistry.[5][6]
The Workhorse: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational cost. Unlike more demanding wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. The accuracy of DFT is primarily determined by the choice of the exchange-correlation functional.
-
Expertise & Experience: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. It is a hybrid functional that has a long and successful track record for a wide variety of organic molecules, providing reliable geometric and electronic property predictions. For enhanced accuracy, especially in systems where non-covalent interactions might be important (e.g., crystal packing or receptor binding studies), a dispersion-corrected functional like B3LYP-D3 is a superior choice.
The Language of Electrons: Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Expertise & Experience: A Pople-style basis set, specifically 6-311+G(d,p) , is highly recommended for this type of analysis. Let's dissect this choice:
-
6-311G : A triple-zeta basis set, meaning each atomic orbital is represented by three basis functions, offering significant flexibility.
-
+ : Adds diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing anions, lone pairs, and other regions of "soft" electron density, such as the hydroxyl group and carbonyl oxygens in this compound.
-
(d,p) : Adds polarization functions on both heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are non-negotiable for accurate geometry and frequency calculations.
-
Mimicking Reality: Solvation Models
Biochemical processes occur in solution. Performing calculations in the gas phase can lead to inaccurate predictions of molecular properties and conformations. A continuum solvation model is an efficient way to account for the bulk effects of a solvent.
-
Trustworthiness: The Polarizable Continuum Model (PCM) , specifically the Integral Equation Formalism variant (IEFPCM), is a robust and widely used choice. It creates a cavity around the solute molecule and calculates the electrostatic interaction with the solvent continuum, which is defined by its dielectric constant. For studies related to biological activity, using water or DMSO as the solvent is a common and logical starting point.
Part 2: A Validated Workflow for Robust Results
The following protocols are designed to be self-validating systems. Each step builds upon the previous one, with built-in checks to ensure the integrity of the calculation.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
This is the most critical step. An inaccurate molecular geometry will invalidate all subsequently calculated properties.
-
Input Structure Generation : Sketch the 2D structure of this compound in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94). This provides a reasonable starting point for the quantum calculation.
-
Calculation Setup : Using a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation with the following keywords: Opt Freq B3LYP/6-311+G(d,p) SCRF=(PCM, Solvent=Water).
-
Opt: Specifies a geometry optimization.
-
Freq: Specifies a frequency calculation to be performed on the optimized geometry.
-
-
Execution : Run the calculation. The optimization algorithm will iteratively adjust the positions of the atoms to find the lowest energy arrangement on the potential energy surface.
-
Validation (Trustworthiness) : Upon completion, inspect the output file for two key indicators:
-
Convergence Criteria : Confirm that all four criteria for geometry optimization have been met.
-
Vibrational Frequencies : Critically, confirm that the frequency calculation yields zero imaginary frequencies . The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be redone from a perturbed geometry.
-
Experimental Protocol: Electronic Structure and Reactivity Descriptors
With a validated geometry, we can now probe the electronic landscape of the molecule.
-
Calculation Setup : Perform a single-point energy calculation on the optimized geometry using the same level of theory: B3LYP/6-311+G(d,p) SCRF=(PCM, Solvent=Water). Request the generation of molecular orbitals and electrostatic potential maps.
-
Data Extraction :
-
HOMO/LUMO : From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP) : Generate a visual map of the MEP. This map plots the electrostatic potential onto the electron density surface, revealing sites susceptible to electrophilic or nucleophilic attack.
-
Experimental Protocol: Spectroscopic Signature Prediction
Computational spectroscopy is a powerful tool for structure verification.[7]
-
IR Spectrum : The vibrational frequencies and intensities are a direct output of the Freq calculation performed in Protocol 2.1. Note that calculated harmonic frequencies are often systematically higher than experimental values; applying a scaling factor (typically ~0.96-0.98 for B3LYP) is standard practice for better agreement.
-
NMR Spectrum :
-
Calculation Setup : Using the optimized geometry, set up a calculation using the Gauge-Independent Atomic Orbital (GIAO) method, which is the gold standard for NMR predictions.[5][8] Keyword: NMR=GIAO B3LYP/6-311+G(d,p) SCRF=(PCM, Solvent=DMSO). DMSO is a common NMR solvent.
-
Referencing : To convert the calculated absolute shieldings to chemical shifts (δ), a separate GIAO calculation must be run for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory. The chemical shift is then calculated as: δsample = σTMS - σsample.
-
Part 3: Data Synthesis and Authoritative Interpretation
Molecular Geometry
The optimized geometry provides the foundation for all other properties. Key structural parameters should be tabulated for clarity.
| Parameter | Description | Calculated Value (Å or °) |
| C=O Bond Length | Lactone carbonyl bond | ~1.21 Å |
| C-O Bond Length | Lactone ester C-O | ~1.36 Å |
| Ar-OH Bond Length | Phenolic C-O bond | ~1.37 Å |
| Dihedral Angle | Torsion angle of the lactone ring | Near 0° (largely planar) |
-
Insight : The planarity of the fused ring system is a key structural feature. The bond lengths indicate significant electron delocalization. The hydroxyl group acts as an electron-donating group, influencing the electronic properties of the aromatic ring.
Electronic Properties and Chemical Reactivity
The electronic descriptors provide a map of the molecule's reactivity.
| Property | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied MO | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied MO | -1.2 eV |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical stability | 5.3 eV |
-
Insight : The HOMO is likely localized over the electron-rich aromatic ring and the hydroxyl oxygen, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the electron-deficient carbonyl carbon of the lactone ring, marking it as the primary site for nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability. The MEP map would visually confirm this, showing negative potential (red) around the carbonyl oxygen and hydroxyl group, and positive potential (blue) near the acidic hydroxyl proton.
Spectroscopic Fingerprints
The predicted spectra serve as a powerful tool for experimental validation.
Table: Predicted Vibrational Frequencies
| Mode | Description | Calculated Wavenumber (cm-1) |
|---|---|---|
| ν(O-H) | Phenolic OH stretch | ~3600 cm-1 |
| ν(C=O) | Lactone carbonyl stretch | ~1750 cm-1 |
| ν(C-O) | Lactone C-O stretch | ~1250 cm-1 |
| ν(Ar C=C) | Aromatic ring stretches | ~1600-1450 cm-1 |
Table: Predicted 13C and 1H NMR Chemical Shifts (Referenced to TMS)
| Atom | Predicted 13C Shift (ppm) | Atom | Predicted 1H Shift (ppm) |
|---|---|---|---|
| C (Carbonyl) | ~170 ppm | H (Aromatic) | ~7.0-7.8 ppm |
| C (Hydroxyl-bearing) | ~160 ppm | H (Methylene, -CH2O-) | ~5.3 ppm |
| C (Aromatic) | ~110-140 ppm | H (Hydroxyl) | ~5.0-6.0 ppm (solvent dependent) |
-
Insight : These calculated spectra provide a unique "fingerprint" for this compound. If a researcher synthesizes a compound believed to be this molecule, a direct comparison of the experimental IR and NMR spectra with these calculated values provides strong evidence for structural confirmation.[7][9][10]
Part 4: Visualization of Workflows and Relationships
Diagrams are essential for conveying complex processes and relationships clearly.
Caption: A comprehensive computational workflow for this compound.
Caption: Relationship between structure, calculated properties, and scientific insights.
Conclusion
Quantum chemical calculations, when approached with a sound theoretical basis and a rigorous, self-validating workflow, are a profoundly powerful asset in the study of natural products like this compound. This guide demonstrates a practical and reliable methodology using Density Functional Theory to derive accurate geometric, electronic, and spectroscopic data. For researchers in drug development, these in silico techniques provide a rational framework to understand structure-activity relationships, predict properties, and ultimately accelerate the discovery of novel therapeutic agents.
References
- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 4. Computational Chemistry for Radiopharmaceutical Design | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products: Studying the Accuracy of the pecS- n (n = 1, 2) Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structural elucidation of a phthalide analog using NMR analysis and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Derivatization of 5-Hydroxyphthalide for Medicinal Chemistry Applications
Introduction: The 5-Hydroxyphthalide Scaffold - A Privileged Starting Point
In the landscape of medicinal chemistry, the identification of versatile and synthetically tractable scaffolds is paramount to the rapid development of novel therapeutic agents. This compound, a simple heterocyclic compound, represents one such privileged structure.[1] Its architecture combines a stable lactone ring with a reactive phenolic hydroxyl group, offering two distinct and orthogonal handles for chemical modification. This duality allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.
The phenolic moiety is a common feature in many natural products and approved drugs, often involved in critical hydrogen bonding interactions with biological targets.[2][3] Its derivatization can modulate acidity, improve metabolic stability, or serve as a prodrug strategy.[4][5] Simultaneously, the lactone, a cyclic ester, can be manipulated to fundamentally alter the scaffold's topology and introduce new functional groups, acting as a gateway to diverse compound libraries.[6][7]
This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed protocols and the underlying chemical rationale. It is designed for researchers in drug discovery and development, offering a practical framework for leveraging this scaffold in medicinal chemistry programs.
Strategic Derivatization Pathways
The synthetic utility of this compound stems from its two primary reactive sites. The following diagram illustrates the principal pathways for derivatization, which will be explored in detail in this document.
Figure 1: Key derivatization pathways for the this compound scaffold.
Part 1: Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl is arguably the most accessible functional group on the this compound scaffold. Its derivatization is a cornerstone strategy for tuning physicochemical properties. Classical electrophilic substitution reactions are most commonly employed.[4]
O-Alkylation (Williamson Ether Synthesis)
Scientific Rationale: Converting the phenol to an ether is a fundamental tactic to "cap" the acidic proton, thereby increasing metabolic stability against glucuronidation and altering lipophilicity (LogP). This modification can also introduce new functionalities (e.g., amines, esters) at the terminus of the alkyl chain, providing additional points for diversification or conjugation. The reaction proceeds via an SN2 mechanism, where the phenoxide, formed by deprotonation with a mild base, acts as a nucleophile.
Figure 2: Workflow for the O-alkylation of this compound.
Detailed Protocol: Synthesis of 5-(Benzyloxy)phthalide
-
Reagent Setup: To a flame-dried 100 mL round-bottom flask, add this compound (1.50 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL).
-
Reactant Addition: Add benzyl bromide (1.43 mL, 12.0 mmol, 1.2 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate:Hexanes mobile phase.
-
Quenching: After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.
| Derivative R-Group | Alkylating Agent | Yield (%) | M.P. (°C) | LogP (calc.) |
| Benzyl | Benzyl Bromide | 88 | 102-104 | 2.95 |
| Methyl | Iodomethane | 92 | 95-97 | 1.60 |
| Ethyl | Iodoethane | 90 | 78-80 | 2.01 |
| Propargyl | Propargyl Bromide | 85 | 110-112 | 1.75 |
O-Acylation (Esterification)
Scientific Rationale: Esterification of the phenolic hydroxyl group is a primary strategy for creating prodrugs. The resulting ester can mask the polar hydroxyl group, potentially improving membrane permeability and oral bioavailability. In vivo, endogenous esterase enzymes can hydrolyze the ester bond to release the active parent phenol. This reaction is typically catalyzed by a base (e.g., pyridine, triethylamine) or a coupling agent.
Detailed Protocol: Synthesis of 5-Acetoxyphthalide
-
Reagent Setup: Dissolve this compound (1.50 g, 10.0 mmol, 1.0 equiv.) in anhydrous Dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (2.10 mL, 15.0 mmol, 1.5 equiv.). Cool the solution to 0 °C in an ice bath.
-
Reactant Addition: Add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL). Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the desired product. Purification by chromatography is often unnecessary if high-purity starting materials are used.
Part 2: Modification of the Lactone Ring
The γ-lactone ring is a stable five-membered heterocycle, but its ester functionality can be cleaved under specific conditions to yield linear derivatives, fundamentally altering the molecular scaffold.[6]
Reductive Ring Opening to a Diol
Scientific Rationale: Strong reducing agents, such as lithium aluminum hydride (LAH), can reduce the ester functionality of the lactone to a primary alcohol.[6][7] This reaction simultaneously reduces the carbonyl group, opening the ring to form a 1,4-diol. The resulting diol presents two new hydroxyl groups for further functionalization and completely removes the planar lactone core, creating a more flexible, three-dimensional structure.
Detailed Protocol: Synthesis of 2-(Hydroxymethyl)-4-hydroxybenzyl alcohol
-
Reagent Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add a solution of this compound (1.50 g, 10.0 mmol, 1.0 equiv.) in anhydrous Tetrahydrofuran (THF, 50 mL).
-
Reducing Agent: In a separate flask, prepare a suspension of Lithium Aluminum Hydride (LAH) (0.76 g, 20.0 mmol, 2.0 equiv.) in anhydrous THF (30 mL).
-
Addition: Cool the this compound solution to 0 °C. Slowly add the LAH suspension via a cannula over 30 minutes. Caution: Exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Quenching (Fieser Workup): Cool the reaction to 0 °C. Sequentially and carefully add water (0.76 mL), 15% aqueous NaOH (0.76 mL), and then water again (2.28 mL). Stir vigorously for 1 hour until a white granular precipitate forms.
-
Filtration and Concentration: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by recrystallization or chromatography.
Aminolysis to a Hydroxy-Amide
Scientific Rationale: The lactone ring can be opened by nucleophilic attack from an amine to form a stable amide bond. This reaction transforms the cyclic ester into a linear hydroxy-amide. This "scaffold hopping" strategy introduces a new hydrogen bond donor/acceptor amide group and a pendant alkyl/aryl group (from the amine), which can be used to probe new regions of a target's binding pocket.
Figure 3: General scheme for the aminolysis of this compound.
Detailed Protocol: Synthesis of N-Benzyl-2-(hydroxymethyl)-4-hydroxybenzamide
-
Reagent Setup: In a sealed tube, combine this compound (0.75 g, 5.0 mmol, 1.0 equiv.) and benzylamine (1.1 mL, 10.0 mmol, 2.0 equiv.).
-
Reaction: Heat the neat mixture to 120 °C and stir for 12 hours.
-
Purification: Cool the reaction mixture to room temperature. The resulting solid can be triturated with diethyl ether to remove excess benzylamine. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
Medicinal Chemistry Applications and Outlook
The derivatization of this compound opens avenues to several classes of compounds with therapeutic potential.
-
Anticancer Agents: The phthalide core is related to the phthalimide scaffold found in immunomodulatory drugs like thalidomide.[8] Derivatives can be designed to inhibit key enzymes in cancer signaling pathways, such as protein kinases or histone deacetylases.[9]
-
Antimicrobial Agents: Introducing lipophilic side chains via O-alkylation can enhance the ability of molecules to penetrate bacterial cell membranes. The resulting hydroxy-amides from aminolysis could mimic peptide motifs, potentially disrupting microbial processes.
-
Enzyme Inhibitors: The phenolic hydroxyl is a classic pharmacophore for interacting with the active sites of enzymes like cyclooxygenases or phosphatases. Ester and ether derivatives can serve as valuable probes for structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.
By systematically applying the derivatization strategies outlined in these protocols, medicinal chemists can efficiently generate libraries of novel compounds built around the versatile this compound core, accelerating the journey of drug discovery.
References
- 1. This compound | 55104-35-3 [chemicalbook.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Lactone - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from 5-Hydroxyphthalide
Introduction: The Versatility of 5-Hydroxyphthalide in Medicinal Chemistry
This compound, a hydroxylated derivative of the phthalide scaffold, represents a valuable and versatile starting material in the synthesis of a diverse array of bioactive heterocyclic compounds. Its inherent chemical functionalities—a lactone, a benzene ring, and a hydroxyl group—provide multiple reaction sites for strategic molecular elaboration. The phthalide core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities. The hydroxyl group at the 5-position further enhances its utility, allowing for the introduction of various substituents and the construction of complex heterocyclic systems. These resulting compounds, particularly isoindolinone derivatives, have demonstrated significant potential as therapeutic agents, exhibiting anti-inflammatory, anticancer, antiviral, and antimicrobial properties.
This guide provides a comprehensive overview of the synthesis of bioactive heterocyclic compounds utilizing this compound as a key precursor. We will delve into the strategic considerations behind synthetic routes, provide detailed, step-by-step protocols for the preparation of key intermediates and final products, and discuss the biological significance of the synthesized molecules. The protocols and methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in the discovery of novel therapeutic agents.
Core Synthetic Strategy: From this compound to N-Substituted Isoindolinones
A primary synthetic route leveraging this compound involves its conversion to N-substituted isoindolinones. This transformation is typically achieved through a condensation reaction with primary amines. The lactone ring of the phthalide is susceptible to nucleophilic attack by the amine, leading to ring-opening followed by intramolecular cyclization to form the more thermodynamically stable five-membered lactam ring of the isoindolinone.
The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of N-substituted 5-hydroxyisoindolinones from this compound.
This core transformation serves as a foundation for creating a library of diverse isoindolinone derivatives by varying the R-group of the primary amine. The choice of the amine is critical as it directly influences the physicochemical properties and biological activity of the final compound.
Application Protocol 1: Synthesis of a Bioactive N-Arylisoindolinone
This protocol details the synthesis of a novel N-arylisoindolinone derivative with potential anti-inflammatory activity. The rationale for selecting an aromatic amine is based on the prevalence of the N-arylisoindolinone scaffold in known bioactive molecules. The aryl moiety can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which are often crucial for potent biological activity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 4-Fluoroaniline | ≥99% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Sodium Sulfate | Anhydrous | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Experimental Procedure
Caption: Step-by-step workflow for the synthesis of N-(4-fluorophenyl)-5-hydroxyisoindolin-1-one.
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.50 g, 10.0 mmol) and 4-fluoroaniline (1.22 g, 11.0 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid serves as both a solvent and a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Characterization: Collect the fractions containing the desired product and concentrate to afford N-(4-fluorophenyl)-5-hydroxyisoindolin-1-one as a solid. Characterize the pure product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Expected Results and Bioactivity
The synthesized N-(4-fluorophenyl)-5-hydroxyisoindolin-1-one is expected to be a white to off-white solid. Based on the known pharmacological profiles of similar isoindolinone derivatives, this compound is a candidate for screening in various biological assays. For instance, many isoindolinone-based compounds have shown potent inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory drug discovery.
Table 1: Representative Bioactivity of Isoindolinone Derivatives
| Compound Class | Biological Target | Reported Activity | Reference |
| N-Arylisoindolinones | COX-2 | IC₅₀ in the low micromolar range | [1] |
| Substituted Isoindolinones | Tubulin Polymerization | Inhibition of cancer cell proliferation | [2] |
| Fused Isoindolinones | MDM2-p53 Interaction | Potent inhibitors with anticancer potential | [3] |
Further Synthetic Diversification and Advanced Protocols
The hydroxyl group at the 5-position of the isoindolinone product from Protocol 1 offers a handle for further synthetic modifications, allowing for the creation of a more diverse library of compounds for structure-activity relationship (SAR) studies.
Protocol 2: O-Alkylation of N-(4-fluorophenyl)-5-hydroxyisoindolin-1-one
This protocol describes the alkylation of the phenolic hydroxyl group, a common strategy to modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.
Materials and Reagents:
-
N-(4-fluorophenyl)-5-hydroxyisoindolin-1-one (from Protocol 1)
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl Iodide
-
Standard work-up and purification reagents
Experimental Procedure:
-
To a solution of N-(4-fluorophenyl)-5-hydroxyisoindolin-1-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction at 60 °C for 4 hours, monitoring by TLC.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-ethoxy-N-(4-fluorophenyl)isoindolin-1-one.
Caption: A logical workflow for the synthesis and optimization of bioactive isoindolinones starting from this compound.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds, most notably N-substituted isoindolinones. The straightforward and efficient synthetic protocols described in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily introduce diversity through the choice of primary amine and to further functionalize the hydroxyl group allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. Future work in this area will likely focus on the development of more complex heterocyclic systems derived from this compound, the exploration of novel biological targets for these compounds, and the application of green chemistry principles to further enhance the sustainability of these synthetic processes.
References
- 1. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
O-Alkylation of 5-Hydroxyphthalide: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of 5-Alkoxyphthalides
5-Hydroxyphthalide serves as a versatile scaffold in the synthesis of a diverse array of biologically active molecules and functional materials. The phenolic hydroxyl group at the 5-position is a key handle for structural modification, and its O-alkylation to form 5-alkoxyphthalides is a fundamental transformation. This modification can profoundly influence the molecule's pharmacological properties, including its lipophilicity, metabolic stability, and target-binding affinity. Consequently, the development of robust and efficient protocols for the O-alkylation of this compound is of significant interest to researchers in drug discovery and materials science. This guide provides a detailed exploration of the experimental procedure, underlying chemical principles, and practical considerations for this important reaction.
Reaction Mechanism and Theoretical Framework: The Williamson Ether Synthesis
The O-alkylation of this compound is typically achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The core principle involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide anion, which then attacks an alkyl halide (or other suitable electrophile), displacing the leaving group to form the desired ether linkage.
The key steps are as follows:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of this compound, generating a resonant-stabilized phenoxide anion. The choice of base is critical and depends on the acidity of the phenol and the desired reaction conditions.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile and attacks the electrophilic carbon of the alkylating agent. This is the rate-determining step and follows SN2 kinetics, meaning it is a one-step process where the new C-O bond forms as the C-leaving group bond breaks.
It is important to consider potential side reactions, such as C-alkylation, where the phenoxide anion attacks the alkylating agent through one of the activated carbon atoms of the aromatic ring. However, the use of polar aprotic solvents generally favors the desired O-alkylation.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the O-alkylation of this compound, from the initial reaction setup to the final purification of the product.
Caption: General workflow for the O-alkylation of this compound.
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust, general method for the O-alkylation of this compound using an alkyl halide. The specific alkylating agent, base, and reaction conditions may be adapted based on the desired product and the reactivity of the starting materials.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add anhydrous potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).
-
Add anhydrous DMF or acetonitrile to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Stir the suspension at room temperature for 15-30 minutes to ensure good mixing.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (1.1-1.5 equivalents) to the stirred suspension at room temperature. For highly reactive alkylating agents, consider adding it dropwise.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.
-
Continue heating and stirring until the starting material is consumed, which typically takes 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.
-
Key Reaction Parameters and Reagent Selection
The success of the O-alkylation of this compound hinges on the appropriate selection of reagents and reaction conditions. The following table summarizes key parameters and provides guidance for their selection.
| Parameter | Recommended Reagents/Conditions | Rationale and Considerations |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a mild and commonly used base for phenol alkylation. Cs₂CO₃ is more reactive and can accelerate the reaction. NaH is a strong, non-nucleophilic base suitable for less acidic phenols but requires anhydrous conditions and careful handling. |
| Solvent | DMF, Acetonitrile, Acetone, THF | Polar aprotic solvents like DMF and acetonitrile are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and favoring O-alkylation. THF is suitable when using strong bases like NaH. |
| Alkylating Agent | Methyl iodide, Ethyl bromide, Benzyl bromide | Primary alkyl halides are ideal for SN2 reactions. Secondary halides may lead to some elimination byproducts, and tertiary halides will predominantly undergo elimination. |
| Temperature | Room Temperature to 80 °C | The reaction temperature should be sufficient to overcome the activation energy but not so high as to promote side reactions. More reactive alkyl halides may react at lower temperatures. |
| Reaction Time | 4 - 24 hours | The reaction time is dependent on the reactivity of the substrates and the reaction temperature. It is crucial to monitor the reaction by TLC to determine the point of completion. |
Product Characterization
The identity and purity of the synthesized 5-alkoxyphthalide should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and to identify the fractions containing the product during column chromatography. The product should have a different Rf value compared to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the alkyl group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting material and the appearance of C-O-C stretching bands for the ether linkage can be observed.
-
Melting Point (for solid products): A sharp melting point is an indicator of purity.
Example Characterization Data for 5-Methoxyisobenzofuran-1(3H)-one (5-Methoxyphthalide): [1]
-
Appearance: Yellow solid
-
Melting Point: 113.4–114.7 °C
-
¹H NMR (300 MHz, CDCl₃): δ 3.89 (s, 3H, -OCH₃), 5.31 (s, 2H, -CH₂-), 7.08 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.19 (d, J = 2.4 Hz, 1H, Ar-H), 7.81 (d, J = 8.4 Hz, 1H, Ar-H).
-
IR (selected bands, cm⁻¹): 1736 (C=O, lactone).
Safety Precautions
As with any chemical synthesis, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: While specific toxicity data is limited, related phthalimide compounds are known to be skin and eye irritants.[2][3] Avoid inhalation of dust and direct contact with skin and eyes.
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle with extreme care.
-
Bases: Anhydrous potassium and cesium carbonate are irritants. Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle NaH under an inert atmosphere.
-
Solvents: DMF is a skin and respiratory irritant and is readily absorbed through the skin. Acetonitrile is toxic. Avoid exposure to all solvents.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The O-alkylation of this compound is a versatile and powerful tool for the synthesis of novel compounds with potential applications in medicine and materials science. By understanding the underlying principles of the Williamson ether synthesis and carefully selecting the appropriate reagents and conditions, researchers can efficiently and reliably synthesize a wide range of 5-alkoxyphthalide derivatives. This guide provides a comprehensive framework to assist in the successful execution of this important chemical transformation.
References
The Strategic Application of 5-Hydroxyphthalide in the Synthesis of Bioactive Natural Product Analogues
Introduction: 5-Hydroxyphthalide as a Versatile Scaffold
In the landscape of medicinal chemistry and natural product synthesis, the phthalide core is a privileged scaffold, appearing in a multitude of biologically active compounds.[1][2][3][4] this compound, a readily available derivative, offers a strategic entry point for the synthesis of novel analogues of these natural products. Its bifunctional nature—a reactive lactone and a phenolic hydroxyl group—provides two key points for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR). This application note details the strategic use of this compound as a starting material for the synthesis of a simplified analogue of Mycophenolic Acid (MPA), a potent immunosuppressant.[5] We will explore the chemical logic behind the synthetic design and provide detailed protocols for the key transformations.
The core strategy revolves around two main functionalization steps: the protection and modification of the 5-hydroxyl group and the introduction of a side chain at the C3 position of the phthalide ring. This approach allows for the modular synthesis of a library of analogues, facilitating the rapid development of new therapeutic agents.
Synthetic Strategy Overview
Our target is a simplified Mycophenolic Acid analogue, which retains the core phthalide structure and a modified side chain, crucial for potential biological activity. The synthetic pathway is designed to be robust and adaptable for the creation of a diverse library of compounds.
Caption: Synthetic workflow for the MPA analogue.
Detailed Experimental Protocols
PART 1: Synthesis of the Core Scaffold
Protocol 1: Protection of this compound
-
Rationale: The phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent its interference in subsequent reactions, particularly the Grignard or organometallic additions planned for the C3 position. The TBDMS group is chosen for its stability under the planned reaction conditions and its ease of removal in the final step.
-
Procedure:
-
To a solution of this compound (1.0 g, 6.66 mmol) in dry dichloromethane (DCM, 30 mL) under a nitrogen atmosphere, add imidazole (0.91 g, 13.32 mmol).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.21 g, 8.00 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford 5-(tert-butyldimethylsilyloxy)phthalide as a white solid.
-
Protocol 2: Bromination of the Protected Phthalide
-
Rationale: To introduce a handle for cross-coupling reactions, the C3 position of the phthalide is brominated. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for benzylic bromination.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-(tert-butyldimethylsilyloxy)phthalide (1.0 g, 3.78 mmol) in carbon tetrachloride (40 mL).
-
Add N-bromosuccinimide (NBS, 0.74 g, 4.16 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 62 mg, 0.38 mmol).
-
Heat the mixture to reflux (approximately 77°C) for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-bromo-5-(tert-butyldimethylsilyloxy)phthalide, which can be used in the next step without further purification.
-
PART 2: Synthesis of the Mycophenolic Acid Analogue
Protocol 3: Palladium-Catalyzed Suzuki Coupling
-
Rationale: The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds.[6] Here, it is used to introduce a substituted aryl group at the C3 position, a key structural feature of many bioactive phthalides. Palladium catalysts with phosphine ligands are highly effective for this transformation.[7][8]
-
Procedure:
-
To a degassed mixture of 3-bromo-5-(tert-butyldimethylsilyloxy)phthalide (1.0 g, 2.91 mmol), the desired arylboronic acid (3.49 mmol), and potassium carbonate (1.21 g, 8.73 mmol) in a 2:1 mixture of toluene and water (30 mL), add tetrakis(triphenylphosphine)palladium(0) (168 mg, 0.146 mmol).
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the 3-aryl-5-(tert-butyldimethylsilyloxy)phthalide.
-
Protocol 4: Deprotection to Yield the Final Analogue
-
Rationale: The final step is the removal of the TBDMS protecting group to reveal the free phenolic hydroxyl group. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for the selective cleavage of silyl ethers under mild conditions.
-
Procedure:
-
Dissolve the 3-aryl-5-(tert-butyldimethylsilyloxy)phthalide (0.5 g, approx. 1.3 mmol) in tetrahydrofuran (THF, 15 mL).
-
Add a 1M solution of TBAF in THF (1.5 mL, 1.5 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 3:1) to yield the final 3-aryl-5-hydroxyphthalide analogue.
-
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |
| 1 | 5-(tert-Butyldimethylsilyloxy)phthalide | This compound | 92 | >98 |
| 2 | 3-Bromo-5-(tert-butyldimethylsilyloxy)phthalide | Protected Phthalide | 85 (crude) | - |
| 3 | 3-(4-methoxyphenyl)-5-(tert-butyldimethylsilyloxy)phthalide | Bromo-phthalide | 78 | >97 |
| 4 | 3-(4-methoxyphenyl)-5-hydroxyphthalide | Silyl-protected analogue | 95 | >99 |
Mechanism Insight: The Suzuki Coupling Reaction
The Suzuki coupling is a cornerstone of modern organic synthesis. Its mechanism involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki reaction.
Conclusion and Future Directions
This application note demonstrates a robust and versatile synthetic route to novel analogues of natural products starting from this compound. The presented protocols are optimized for high yields and purity, and the modular nature of the synthesis allows for the creation of a diverse library of compounds for biological screening. Future work could explore a wider range of arylboronic acids in the Suzuki coupling step, as well as alternative cross-coupling methodologies to introduce different functionalities at the C3 position. Furthermore, the 5-hydroxyl group can be derivatized through etherification or esterification to further expand the chemical space of the synthesized analogues.[9][10][11] This strategic use of this compound underscores its value as a key building block in the quest for new and improved therapeutic agents.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. New Route to Phthalides - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pure.ul.ie [pure.ul.ie]
- 11. The effect of oxide acidity on HMF etherification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Synthetic Versatility of 5-Hydroxyphthalide: A Guide to Key Chemical Transformations
For researchers, medicinal chemists, and professionals in drug development, 5-hydroxyphthalide stands as a valuable heterocyclic building block, offering a gateway to a diverse array of molecular architectures. Its unique structure, featuring a phenolic hydroxyl group, a lactone moiety, and an aromatic ring, presents a landscape of tunable reactivity. This guide provides an in-depth exploration of key reactions involving this compound, complete with detailed protocols, mechanistic insights, and practical considerations to empower your synthetic endeavors.
Understanding the Chemical Landscape of this compound
This compound is a heterocyclic derivative that serves as a crucial intermediate in organic synthesis. The core of its reactivity lies in the interplay between its principal functional groups:
-
The Phenolic Hydroxyl Group: This is the most reactive site for many transformations, readily undergoing reactions typical of phenols, such as O-acylation and O-alkylation. Its electron-donating nature also activates the aromatic ring towards electrophilic substitution.
-
The Aromatic Ring: Activated by the hydroxyl group, the benzene ring is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents.
-
The Lactone Ring: While generally stable, the lactone can be susceptible to hydrolysis under strong basic or acidic conditions, a factor to consider when designing reaction pathways.
The strategic manipulation of these functional groups allows for the targeted synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Key Synthetic Transformations and Protocols
This section details step-by-step protocols for three fundamental classes of reactions involving this compound: O-acylation, O-alkylation (etherification), and electrophilic aromatic substitution.
O-Acylation: Esterification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can be readily acylated to form the corresponding ester. This reaction is often employed to protect the hydroxyl group or to introduce a specific acyl moiety for structure-activity relationship (SAR) studies. A common and effective method involves the use of an acid anhydride in the presence of a base like pyridine.[1][2]
Protocol: O-Acetylation of this compound using Acetic Anhydride and Pyridine
This protocol describes the acetylation of the 5-hydroxyl group to yield 5-acetoxyphthalide.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 150.13 | 1.50 g | 10.0 |
| Pyridine (dry) | 79.10 | 10 mL | - |
| Acetic Anhydride | 102.09 | 1.9 mL (2.04 g) | 20.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 30 mL | - |
| Brine (saturated NaCl solution) | 58.44 | 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 5 g | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in dry pyridine (10 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.0 equiv.) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the careful addition of 5 mL of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (30 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 5-acetoxyphthalide by silica gel column chromatography.
Causality and Insights:
-
Pyridine's Dual Role: Pyridine acts as both a solvent and a base. It neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, activating the acetic anhydride.[3][4][5]
-
Anhydride vs. Acyl Chloride: Acetic anhydride is preferred for laboratory synthesis as it is easier to handle than acetyl chloride and the reaction is not reversible.[2]
-
Work-up Strategy: The acidic wash removes residual pyridine, while the basic wash removes any unreacted acetic anhydride and acetic acid.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[6][7][8][9][10] This reaction is highly effective for the O-alkylation of the phenolic hydroxyl group of this compound.
Protocol: O-Methylation of this compound using Dimethyl Sulfate
This protocol details the synthesis of 5-methoxyphthalide.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 150.13 | 1.50 g | 10.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20.0 |
| Dimethyl Sulfate (DMS) | 126.13 | 1.13 mL (1.51 g) | 12.0 |
| Acetone (dry) | 58.08 | 50 mL | - |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Brine | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 5 g | - |
Equipment
-
100 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and dry acetone (50 mL).
-
Addition of Methylating Agent: Stir the suspension and add dimethyl sulfate (1.2 equiv.) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 5-methoxyphthalide by recrystallization or silica gel column chromatography.
Causality and Insights:
-
Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
-
Solvent Choice: Acetone is a common solvent for this reaction; however, for less reactive alkyl halides, a more polar aprotic solvent like DMF may be used to accelerate the S(N)2 reaction.
-
Safety Note: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.
Electrophilic Aromatic Substitution (EAS)
The electron-donating hydroxyl group in this compound directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the lactone ring, substitution is expected to predominantly occur at the C6 and C4 positions.
Workflow for Electrophilic Aromatic Substitution on this compound
Caption: General workflow for electrophilic aromatic substitution on this compound.
Protocol: Friedel-Crafts Acylation of 5-Methoxyphthalide
This protocol describes the acylation of 5-methoxyphthalide, a protected form of this compound, to introduce an acetyl group onto the aromatic ring.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5-Methoxyphthalide | 164.16 | 1.64 g | 10.0 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 1.47 g | 11.0 |
| Acetyl Chloride | 78.50 | 0.78 mL (0.86 g) | 11.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 30 mL | - |
| Ice | - | 50 g | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 20 mL | - |
| Brine | 58.44 | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 5 g | - |
Equipment
-
100 mL round-bottom flask with addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv.) in anhydrous dichloromethane (15 mL). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equiv.) to the stirred suspension.
-
Addition of Substrate: Add a solution of 5-methoxyphthalide (1.0 equiv.) in anhydrous dichloromethane (15 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product by column chromatography on silica gel.
Causality and Insights:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the chlorine of acetyl chloride, facilitating the formation of the electrophilic acylium ion.[11][12] A stoichiometric amount is often required as the product ketone can form a complex with the catalyst.[11]
-
Protection Strategy: Protecting the phenolic hydroxyl group as a methyl ether prevents it from reacting with the Lewis acid, which would deactivate the catalyst and potentially lead to undesired side reactions.
-
Regioselectivity: The methoxy group is a strong ortho-, para-director. Acylation is expected to occur primarily at the C6 position due to less steric hindrance compared to the C4 position.
Protocol: Nitration of this compound
This protocol outlines the introduction of a nitro group onto the aromatic ring.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 150.13 | 1.50 g | 10.0 |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 10 mL | - |
| Nitric Acid (HNO₃), concentrated | 63.01 | 1.0 mL | - |
| Ice | - | 100 g | - |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Brine | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 5 g | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in concentrated sulfuric acid (10 mL) in a 100 mL round-bottom flask, cooled in an ice bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 mL) to concentrated sulfuric acid (2.0 mL) at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of this compound at 0-5 °C over 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Causality and Insights:
-
Electrophile Generation: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[13][14]
-
Reaction Conditions: The reaction is highly exothermic and must be kept at a low temperature to prevent over-nitration and side reactions.
-
Regiochemistry: The hydroxyl group is a powerful activating and ortho-, para-directing group. Nitration is expected to yield a mixture of 4-nitro- and 6-nitro-5-hydroxyphthalide.
Synthesis of this compound Analogs
The functional handles on this compound allow for the synthesis of a variety of analogs. For instance, the phenolic hydroxyl can be used as a nucleophile to open epoxides, leading to the introduction of side chains with further functionalities.
Reaction Scheme for Analog Synthesis
Caption: Synthesis of a this compound analog via epoxide ring-opening.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Many of the reagents used in these protocols are corrosive, toxic, and/or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a fume hood with appropriate engineering controls.
-
Exothermic Reactions: Be aware that reactions involving strong acids (e.g., nitration, Friedel-Crafts) can be highly exothermic. Maintain strict temperature control and add reagents slowly.
Conclusion
This compound is a versatile scaffold for chemical synthesis. By understanding the reactivity of its functional groups and employing the appropriate synthetic strategies, researchers can access a wide range of derivatives. The protocols and insights provided in this guide serve as a foundation for the exploration and utilization of this valuable building block in drug discovery and materials science.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 傅-克酰基化反应 [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. kbr.com [kbr.com]
- 14. quora.com [quora.com]
Scale-Up Synthesis of 5-Hydroxyphthalide Derivatives: From Bench to Plant
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-hydroxyphthalide scaffold is a valuable structural motif found in numerous natural products and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Transitioning the synthesis of its derivatives from the laboratory bench to a pilot or manufacturing scale introduces significant challenges that are not apparent during small-scale discovery work. This guide provides an in-depth analysis of the critical considerations required for the successful scale-up of this compound derivative synthesis. We will explore various synthetic strategies, dissect the core challenges of thermal management, mass transfer, and process safety, and present a detailed, field-proven protocol for a scalable hydrogenation route. This document is intended to equip researchers and process chemists with the necessary framework to develop robust, safe, and economically viable manufacturing processes.
Introduction: The Importance of the this compound Core
Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds with a broad range of biological activities.[1] The strategic placement of a hydroxyl group at the 5-position provides a crucial handle for further functionalization, making this compound derivatives highly sought-after intermediates. For instance, they are foundational building blocks for creating more complex molecules, including antifungal agents, plant growth inhibitors, and even potential cancer chemotherapeutics.[2][3]
However, a synthetic route that is elegant and high-yielding on a gram scale can become impractical or hazardous when scaled to kilograms or metric tons. The fundamental principles of chemistry remain the same, but the physical realities of large-volume reactors introduce new variables that can dramatically impact yield, purity, and safety.[4] This application note bridges the gap between laboratory discovery and industrial production, providing a comprehensive guide to navigating the complexities of chemical scale-up.
Chapter 1: Foundational Synthetic Strategies at the Bench Scale
Several methods have been established for the synthesis of the phthalide core. The choice of route at the lab scale is often driven by availability of starting materials, desired substitution patterns, and reaction efficiency. Below are three common approaches.
Catalytic Hydrogenation of Substituted Phthalic Anhydrides
This is one of the most direct and industrially relevant methods for producing the parent phthalide structure.[5] The reaction involves the selective reduction of one carbonyl group of a phthalic anhydride precursor.
-
Mechanism: The reaction proceeds via the selective hydrogenation of the anhydride carbonyls on the surface of a heterogeneous catalyst. The choice of catalyst is critical to prevent over-reduction to o-toluic acid or other byproducts.[6]
-
Common Catalysts: Supported noble metal catalysts (e.g., Pd/C, Pt/C) show high activity but can be expensive.[6] For large-scale operations, supported nickel catalysts are often favored due to their lower cost and high selectivity under optimized conditions.[5]
-
Lab-Scale Protocol:
-
A flame-dried flask is charged with 4-hydroxyphthalic anhydride (1 eq.), a suitable solvent (e.g., γ-butyrolactone, or even the product phthalide itself to simplify downstream processing), and a catalyst (e.g., 5% Pd/C, 1-2 mol%).[6][7]
-
The flask is purged with nitrogen, followed by hydrogen gas (typically via a balloon or a Parr shaker).
-
The reaction is stirred at elevated temperature (e.g., 130-180°C) and pressure (1-5 MPa) and monitored by TLC or LC-MS until the starting material is consumed.[5]
-
Upon completion, the reaction is cooled, the hydrogen atmosphere is carefully replaced with nitrogen, and the catalyst is filtered off.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
-
Ortho-Lithiation and Formylation of Benzamides
For regioselective synthesis of specifically substituted phthalides, directed ortho-metalation is a powerful tool. This method allows for the precise construction of the phthalide from a readily available benzamide precursor.
-
Mechanism: A directing group on the aromatic ring (in this case, a diisopropylbenzamide) directs a strong base like n-butyllithium to deprotonate the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophile (a formylating agent) to introduce the aldehyde functionality. Subsequent reduction and acid-catalyzed lactonization yield the final product.[2]
-
Lab-Scale Protocol:
-
To a solution of 4-hydroxy-N,N-diisopropylbenzamide (1 eq.) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Stir the mixture for 1-2 hours at -78°C to ensure complete lithiation.
-
Add dimethylformamide (DMF, 1.2 eq.) and continue stirring, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated NH₄Cl solution and extract the product with an organic solvent.
-
The crude aldehyde is then reduced (e.g., with NaBH₄), and the resulting benzyl alcohol is treated with an acid catalyst (e.g., p-TsOH) to induce intramolecular cyclization to the this compound.[2]
-
Grignard and Organolithium Additions to Esters
While often used to add substituents at the 3-position of a pre-formed phthalide, organometallic reagents can also be employed to construct the core itself from appropriate precursors. The principles of handling these reactions are critical for scale-up.
-
Mechanism: The addition of a Grignard reagent to an ester carbonyl forms a tetrahedral intermediate (a magnesium hemiacetal).[8] This can collapse to form a ketone, which can then react with a second equivalent of the Grignard reagent. Controlling this reactivity to achieve mono-addition is a significant challenge, often requiring cryogenic temperatures.[8][9]
-
Key Consideration: These reactions are highly exothermic and require strict temperature control to prevent side reactions and ensure safety.[10] The choice of solvent is also crucial, with 2-methyltetrahydrofuran (2-MeTHF) emerging as a safer, renewable alternative to diethyl ether or THF.[9][11]
Chapter 2: Critical Scale-Up Considerations: The Physics of Chemistry
Scaling a reaction is not a linear process. The transition from a 1-liter flask to a 1000-liter reactor fundamentally changes the physical environment of the reaction, which can lead to unexpected outcomes.[4][12] Understanding these changes is paramount.
Diagram 1: Core challenges in scaling up chemical synthesis.
Thermal Management
The most significant challenge in scale-up is managing heat.[4] As reactor volume increases, the surface area available for heat exchange does not increase proportionally. This reduced surface-area-to-volume ratio makes it much harder to remove heat from an exothermic reaction or supply heat for an endothermic one. Failure to control temperature can lead to reduced selectivity, impurity formation, and potentially a dangerous runaway reaction.[10]
Mass Transfer and Mixing
Efficient mixing, easily achieved in a small flask with a magnetic stir bar, becomes a complex engineering problem in a large reactor.[4] Inadequate mixing can lead to "dead zones" with poor reagent distribution, causing localized overheating and the amplification of minor side reactions. In heterogeneous reactions, such as a catalytic hydrogenation, the catalyst must be effectively suspended to ensure sufficient contact with the reactants and hydrogen gas.
Reagent and Solvent Selection
Reagents that are convenient at the bench may be unsuitable for large-scale production due to cost, toxicity, or handling difficulties. For example, using cryogenic temperatures (-78°C) for an ortho-lithiation is feasible in the lab but prohibitively expensive and complex at the multi-ton scale. Similarly, solvents are chosen not only for their reaction compatibility but also for their safety profile, boiling point (for ease of removal), and environmental impact. Large-scale purifications rely heavily on crystallization, as chromatography is generally not economically viable.
Safety and Regulatory Compliance
Every step of a scaled-up process must be rigorously evaluated for potential hazards. This includes the handling of pyrophoric catalysts (like Raney Nickel or spent Pd/C), managing high-pressure hydrogenations, and controlling the addition of highly reactive reagents. Furthermore, processes intended for pharmaceutical applications must adhere to current Good Manufacturing Practices (cGMP), which requires extensive documentation, process validation, and quality control.[12]
Chapter 3: A Comparative Analysis for Scale-Up
Choosing the right synthetic route for manufacturing is a multi-parameter optimization problem. The "best" lab synthesis is rarely the best for scale-up.
| Parameter | Catalytic Hydrogenation | Ortho-Lithiation | Grignard-Based Routes |
| Cost of Goods | High: Potentially expensive starting materials and catalysts (if noble metals are used).[6] | Medium: Relies on common reagents, but cryogenic conditions add significant operational cost. | Medium: Grignard reagents are relatively inexpensive, but require specialized handling and solvents. |
| Scalability | Excellent: Well-established industrial process. Can be run in large batch or continuous reactors.[5][7] | Poor to Medium: Cryogenic temperatures and handling of pyrophoric organolithiums are major hurdles. | Medium: Exothermicity is a major concern, but continuous flow reactors are making this more manageable.[11][13] |
| Safety Profile | Medium: High-pressure hydrogen is flammable/explosive. Catalysts can be pyrophoric. Requires engineered controls. | Poor: Pyrophoric and moisture-sensitive reagents. Difficult-to-control exotherms. | Poor: Highly exothermic. Pyrophoric reagents. Flammable ethereal solvents are common.[10] |
| Atom Economy | Excellent: It is an addition reaction with minimal waste. | Poor: Use of directing groups and multiple stoichiometric reagents generates significant waste. | Medium: Stoichiometric use of magnesium generates salt waste streams. |
| Robustness | High: Generally tolerant to minor variations in substrate quality once conditions are optimized. | Low: Highly sensitive to moisture, air, and temperature fluctuations. | Low to Medium: Very sensitive to impurities, moisture, and temperature. |
| Recommendation | Most Promising for Scale-Up: Offers the best combination of efficiency, atom economy, and established industrial precedent. | Discovery/MedChem Route: Excellent for generating diverse analogs at a small scale but challenging to implement commercially. | Feasible with Modern Tech: Best suited for continuous flow systems that can safely manage the reaction exotherm.[11] |
| Table 1: Comparative analysis of synthetic routes for their scale-up potential. |
Based on this analysis, the catalytic hydrogenation of a substituted phthalic anhydride is the most promising strategy for the large-scale synthesis of this compound derivatives.
Chapter 4: Detailed Scale-Up Protocol: Hydrogenation in a 50-L Reactor
This protocol outlines the key steps and considerations for scaling the hydrogenation of 4-hydroxyphthalic anhydride to a 50-L glass-lined steel reactor.
Diagram 2: Workflow for pilot-scale catalytic hydrogenation.
Protocol Steps & Rationale
-
Reactor Preparation (Safety First):
-
Action: The 50-L reactor is thoroughly cleaned, dried, and inspected. A pressure leak test is performed with nitrogen. The vessel is then rendered inert through a minimum of three vacuum/nitrogen purge cycles.
-
Rationale: This ensures no residual contaminants are present and, critically, that the reactor is free of oxygen before introducing flammable hydrogen gas.
-
-
Reagent Charging:
-
Action: 4-hydroxyphthalic anhydride (e.g., 5.0 kg) and the solvent (e.g., 25 L γ-butyrolactone) are charged to the reactor. The supported nickel catalyst (e.g., 500 g, 10 wt%) is added as a slurry in the solvent.
-
Rationale: Adding the solid catalyst as a slurry prevents it from becoming airborne, which is a significant safety risk for fine powders. Wetting the catalyst also mitigates the risk of ignition if it is pyrophoric.
-
-
Reaction Execution:
-
Action: The reactor is sealed and purged again with nitrogen before introducing hydrogen gas to the target pressure (e.g., 10-20 bar). Agitation is started, and the reactor is heated to the target temperature (e.g., 150-160°C) via the reactor jacket. The reaction is monitored by the rate of hydrogen consumption from the reservoir and by periodic in-process controls (IPCs) via HPLC.
-
Rationale: Controlled heating and constant monitoring of hydrogen uptake are crucial for tracking reaction progress and detecting any abnormal exotherms. A sudden stop in H₂ uptake indicates either reaction completion or catalyst deactivation.
-
-
Work-Up and Isolation:
-
Action: Once the reaction is complete, the reactor is cooled to below 30°C. The hydrogen is vented, and the vessel is thoroughly purged with nitrogen (minimum 5 cycles). The catalyst is removed using an enclosed filter under a nitrogen blanket.
-
Rationale: Extensive purging is non-negotiable to remove all traces of hydrogen. Filtering the catalyst under an inert atmosphere is critical because spent hydrogenation catalysts are often highly pyrophoric upon exposure to air.
-
-
Purification:
-
Action: The filtrate is transferred to a crystallization vessel. The this compound is crystallized, often by controlled cooling or the addition of an anti-solvent. The resulting solid is filtered, washed with a cold solvent to remove impurities, and dried under vacuum.
-
Rationale: Crystallization is the most effective and economical method for purifying multi-kilogram quantities of product, avoiding the cost and solvent waste associated with large-scale chromatography.
-
| Parameter | Value | Rationale/Comment |
| Reactor Volume | 50 L | Standard pilot plant scale. |
| Starting Material | 4-Hydroxyphthalic Anhydride, 5.0 kg | |
| Solvent | γ-Butyrolactone, 25 L | High boiling point, good solubility for reactants and products. |
| Catalyst | Supported Nickel on SiO₂, 500 g | Cost-effective and selective alternative to noble metals.[5] |
| H₂ Pressure | 15 bar (217 psi) | Provides sufficient hydrogen concentration for a reasonable reaction rate. |
| Temperature | 155 °C | Optimized for catalyst activity and selectivity.[5] |
| Agitation Speed | 200 RPM | Must be sufficient to keep the catalyst suspended. Determined by engineering studies. |
| Typical Cycle Time | 8-12 hours | Includes reaction time and work-up. |
| Expected Yield | 85-95% | |
| Expected Purity | >99% (after crystallization) | |
| Table 2: Example batch parameters for a 50-L scale synthesis. |
Conclusion and Future Outlook
The successful scale-up of this compound derivatives is a multidisciplinary challenge that requires a deep understanding of both chemical principles and process engineering. While laboratory methods provide the foundational chemistry, a robust manufacturing process must prioritize safety, thermal control, and economic viability. The catalytic hydrogenation of phthalic anhydride precursors stands out as a highly scalable and efficient route.
Looking forward, the adoption of Process Analytical Technology (PAT) and continuous flow manufacturing will further enhance the safety and efficiency of these processes.[12] For instance, highly exothermic or hazardous reactions, like those involving Grignard reagents, can be performed with much greater control in continuous flow reactors, minimizing reaction volumes and improving heat transfer.[11][13] By integrating these principles and technologies, chemists and engineers can confidently and safely transition valuable molecules like this compound derivatives from the flask to the factory floor.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. CN100439352C - A kind of method that phthalic anhydride catalyzes synthetic phthalide - Google Patents [patents.google.com]
- 6. CN103433043A - High-selectivity catalyst for preparing phthalide by hydrogenation of phthalic anhydride - Google Patents [patents.google.com]
- 7. CN1216987A - Process for preparing phthalides - Google Patents [patents.google.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cs.gordon.edu [cs.gordon.edu]
- 12. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
The Latent Chromophore: Harnessing 5-Hydroxyphthalide for the Synthesis of Novel Dyes and Functional Polymers
Introduction: Unlocking the Potential of a Versatile Building Block
5-Hydroxyphthalide, a derivative of phthalic anhydride, stands as a promising yet underexplored precursor in the realm of materials science. Its unique molecular architecture, featuring a reactive lactone ring and a strategically positioned hydroxyl group, offers a versatile platform for the synthesis of a new generation of functional dyes and polymers. The hydroxyl group, in particular, provides a key handle for tailoring the electronic and physical properties of the resulting materials, opening avenues for applications ranging from advanced colorants to sophisticated functional polymers with tunable characteristics.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways and potential applications of this compound. Moving beyond theoretical concepts, this document delivers field-proven insights and detailed, self-validating protocols to empower innovation in your laboratory.
Part 1: Synthesis of Novel pH-Indicating Dyes Analogous to Phenolphthalein
The foundational chemistry of this compound in dye synthesis mirrors the classic preparation of phenolphthalein and its derivatives. The lactone ring of this compound can undergo electrophilic aromatic substitution reactions with phenolic compounds in the presence of a strong acid catalyst. The hydroxyl group at the 5-position of the phthalide ring is expected to act as an electron-donating group, potentially influencing the color and pKa of the resulting dye.
Causality Behind Experimental Choices
The synthesis of phthalein-based dyes from phthalic anhydrides is a well-established acid-catalyzed reaction. The choice of a strong, non-nucleophilic acid like methanesulfonic acid is crucial. It serves to protonate the carbonyl group of the phthalide, activating it for electrophilic attack by the electron-rich phenol. The reaction proceeds via a two-fold electrophilic aromatic substitution onto the phenol rings, followed by a dehydration step to form the final triphenylmethane lactone structure. The hydroxyl group on the this compound starting material is anticipated to modulate the electronic properties of the resulting dye, potentially leading to a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum and altering its pH-responsive color-changing behavior.
Experimental Workflow: Synthesis of a this compound-Based pH Indicator
Caption: Workflow for the synthesis and analysis of a this compound-based pH indicator.
Detailed Protocol: Synthesis of a Novel Dye from this compound and Phenol
This protocol details the synthesis of a novel pH-indicating dye through the condensation of this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Methanesulfonic acid
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1 equivalent) and phenol (2.2 equivalents).
-
Acid Catalysis: Carefully add methanesulfonic acid (approximately 2-3 times the weight of this compound) to the flask while stirring.
-
Reaction: Heat the mixture to 80-90 °C under a reflux condenser with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold deionized water. Neutralize the acidic solution by the dropwise addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure dye.
-
Characterization: Characterize the purified dye using NMR, FT-IR, and mass spectrometry to confirm its structure. Determine the melting point.
Characterization and Performance Evaluation
The synthesized dye is expected to exhibit pH-dependent color changes. The performance of the dye as a pH indicator can be evaluated using the following protocol:
-
Preparation of Indicator Solution: Dissolve a small amount of the purified dye in ethanol to create a stock solution.
-
UV-Vis Spectroscopy: Prepare a series of buffered solutions with a range of pH values (e.g., pH 2 to 12). Add a small, constant amount of the dye stock solution to each buffer.
-
Data Collection: Record the UV-Vis absorption spectrum for each pH value.
-
Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) in the visible region against the pH to determine the pKa of the indicator. Observe and record the color changes across the pH range.
| Expected Property | Anticipated Outcome | Rationale |
| Color Change | Colorless in acidic/neutral solution, colored in alkaline solution. | Similar to phenolphthalein, the lactone ring is expected to open in alkaline conditions, forming a conjugated quinone-methide structure responsible for the color. |
| λmax | Potentially red-shifted compared to phenolphthalein. | The electron-donating hydroxyl group at the 5-position may increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap for electronic transitions and absorption of longer wavelength light. |
| pKa | May differ from phenolphthalein. | The electronic effect of the 5-hydroxyl group can influence the stability of the colored dianionic form, thereby altering the pH at which the color transition occurs. |
Part 2: this compound as a Monomer for Functional Polyesters
The bifunctional nature of this compound, possessing both a hydroxyl group and a lactone (a cyclic ester), makes it an intriguing monomer for the synthesis of functional polyesters. The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) of other cyclic esters or can be derivatized to introduce other functionalities. Alternatively, the lactone can be opened to participate in polycondensation reactions.
Causality Behind Experimental Choices
The synthesis of polyesters from lactones is typically achieved through ring-opening polymerization, which can be initiated by a variety of catalysts and initiators. The hydroxyl group of this compound can serve as a natural initiating site. For polycondensation, the lactone ring would first need to be hydrolyzed to the corresponding hydroxy-carboxylic acid, which can then be polymerized with a diol or another hydroxy-acid. The presence of the phenolic hydroxyl group in the resulting polymer backbone offers a site for post-polymerization modification, allowing for the tuning of properties such as solubility, thermal stability, and biocompatibility.
Experimental Workflow: Synthesis of a this compound-Containing Polyester
Caption: Two potential workflows for synthesizing polyesters using this compound.
Detailed Protocol: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound
This protocol describes the synthesis of a poly(ε-caprolactone) (PCL) chain with a this compound end-group.
Materials:
-
This compound
-
ε-Caprolactone
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
Equipment:
-
Schlenk flask
-
Vacuum line
-
Magnetic stirrer with heating mantle
-
Glovebox or inert atmosphere setup
-
Gel Permeation Chromatography (GPC)
-
NMR spectrometer
-
Differential Scanning Calorimetry (DSC)
Procedure:
-
Monomer and Initiator Preparation: Dry this compound under vacuum. Distill ε-caprolactone under reduced pressure and store it over molecular sieves in a glovebox.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent) and ε-caprolactone (e.g., 50 equivalents for a target degree of polymerization of 50). Add anhydrous toluene to dissolve the reactants.
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Add the required amount of the catalyst solution to the reaction mixture (a monomer-to-catalyst ratio of 1000:1 to 5000:1 is common).
-
Polymerization: Heat the reaction mixture to 110-130 °C with stirring. Monitor the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Dissolve the viscous polymer solution in dichloromethane and precipitate it into a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Determine the molecular weight and molecular weight distribution (Đ) of the polymer by GPC. Confirm the structure and the presence of the this compound end-group by ¹H and ¹³C NMR. Analyze the thermal properties (glass transition temperature, Tg, and melting temperature, Tm) by DSC.
Potential Functionalization and Applications
The pendant hydroxyl group on the polyester chain provides a reactive site for further modification. This allows for the attachment of various functional molecules, including:
-
Fluorophores: For creating fluorescently labeled polymers for imaging applications.
-
Biomolecules: Such as peptides or sugars, to enhance biocompatibility or for targeted drug delivery.
-
Crosslinking agents: To form hydrogels or other crosslinked materials.
These functionalized polyesters could find applications in biomedical fields as drug delivery vehicles, tissue engineering scaffolds, and diagnostic agents.
Conclusion and Future Outlook
This compound represents a valuable, yet underutilized, building block for the creation of novel dyes and functional materials. The synthetic protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to synthesize new pH indicators with tailored properties and to create functional polyesters with sites for post-polymerization modification highlights the significant potential of this compound. Future research should focus on a broader exploration of different phenolic coupling partners for dye synthesis and the investigation of various monomers for copolymerization to further expand the library of materials derived from this versatile precursor.
Catalytic Transformation of 5-Hydroxyphthalide: A Guide to Functional Group Interconversion
Introduction: The Versatility of the Phthalide Scaffold
The phthalide core, a bicyclic structure containing a fused benzene ring and a γ-lactone, is a privileged motif in medicinal chemistry and materials science.[1][2] The inherent biological activities of many naturally occurring phthalides, coupled with their utility as synthetic building blocks, have driven significant research into their synthesis and functionalization.[3] 5-Hydroxyphthalide, in particular, represents a versatile starting material, featuring two key reactive sites: the phenolic hydroxyl group and the lactone moiety. This guide provides a comprehensive overview of catalytic strategies to selectively transform these functional groups, offering researchers and drug development professionals a toolkit for generating diverse molecular architectures. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven protocols for key transformations.
Diagram of Key Transformation Pathways
Caption: Key catalytic transformations of this compound.
I. Functionalization of the 5-Hydroxyl Group
The phenolic hydroxyl group is a prime target for introducing diversity. Catalytic etherification and esterification are fundamental transformations that modulate the polarity, solubility, and potential biological interactions of the parent molecule.
A. Catalytic Etherification to 5-Alkoxyphthalides
The conversion of the phenolic hydroxyl of this compound to an ether linkage can be achieved through various catalytic methods. Transition metal-catalyzed etherification reactions, particularly those employing copper or palladium, offer mild conditions and broad substrate scope.
Scientific Rationale: Copper-catalyzed O-arylation/O-alkylation reactions, often referred to as Ullmann-type couplings, proceed via an oxidative addition/reductive elimination cycle. The choice of ligand is critical to facilitate the catalytic turnover and prevent catalyst deactivation. For the etherification of phenols, ligands that can stabilize the active copper(I) species are preferred.
Proposed Protocol: Copper-Catalyzed O-Alkylation
This protocol is a proposed adaptation for this compound based on established methods for phenol etherification.
-
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Copper(I) iodide (CuI)
-
L-Proline or a suitable phenanthroline ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO, DMF, or Dioxane)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), the alkyl halide (1.2-1.5 equivalents), CuI (5-10 mol%), L-proline (10-20 mol%), and the base (2-3 equivalents).
-
Add the anhydrous solvent and stir the mixture at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove insoluble salts.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 5-alkoxyphthalide.
-
B. Catalytic Esterification to 5-Acyloxyphthalides
Esterification of the phenolic hydroxyl can be efficiently catalyzed by solid acid catalysts or through photothermal catalysis, offering greener alternatives to traditional methods.[4][5]
Scientific Rationale: Solid acid catalysts, such as sulfated zirconia or functionalized mesoporous silica, provide active sites for the activation of the carboxylic acid or anhydride, facilitating nucleophilic attack by the phenolic hydroxyl group.[4] These catalysts are easily separable and reusable. Photothermal catalysis utilizes light to generate localized heat at the catalyst surface, which can accelerate the reaction and shift the equilibrium towards the product side by evaporating the water formed during the reaction.[5]
Proposed Protocol: Solid Acid-Catalyzed Esterification
-
Materials:
-
This compound
-
Carboxylic acid or anhydride (e.g., acetic anhydride, benzoyl chloride)
-
Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia)
-
High-boiling point solvent (e.g., toluene, xylene)
-
-
Procedure:
-
Set up a reaction vessel with a Dean-Stark apparatus to remove water azeotropically.
-
Add this compound (1 equivalent), the carboxylic acid or anhydride (1.1-1.5 equivalents), the solid acid catalyst (5-10 wt%), and the solvent to the vessel.
-
Heat the mixture to reflux and monitor the removal of water.
-
Continue the reaction until no more water is collected or starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture and filter off the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by chromatography or recrystallization to obtain the 5-acyloxyphthalide.
-
II. Functionalization of the Aromatic Ring
Direct modification of the benzene ring of this compound allows for the introduction of key pharmacophores such as amino and halo groups.
A. Synthesis of 5-Aminophthalide
The synthesis of 5-aminophthalide is a crucial transformation, as the amino group serves as a versatile handle for further derivatization, for instance in the synthesis of azo dyes. A common route involves the nitration of a phthalide precursor followed by catalytic reduction.
Scientific Rationale: The catalytic hydrogenation of a nitro group to an amine is a well-established and highly efficient transformation.[1] Catalysts such as palladium on carbon (Pd/C) are highly effective for this reaction under a hydrogen atmosphere.[1] Alternatively, reduction using metals like iron or zinc in an acidic or basic medium can also be employed.[1][6]
Protocol: Catalytic Hydrogenation of 5-Nitrophthalide
This protocol is based on the reduction of a nitro-substituted phthalimide, which is a closely related analog.[1]
-
Materials:
-
5-Nitrophthalide (can be synthesized by nitration of phthalide)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 5-nitrophthalide in a suitable solvent.
-
Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 5-aminophthalide, which can be further purified by recrystallization if necessary.
-
Alternative Protocol: Reduction with Zinc and Copper(II) Sulfate [1]
-
Materials:
-
5-Nitrophthalide
-
Zinc dust
-
Copper(II) sulfate (CuSO₄)
-
Aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a solution of 5-nitrophthalide in aqueous NaOH, add zinc dust and a catalytic amount of CuSO₄.
-
Stir the mixture at a controlled temperature (e.g., 5-10 °C initially, then warming to 70-80 °C).
-
Monitor the reaction for completion.
-
After the reaction, filter the mixture to remove solid residues.
-
Acidify the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 5-aminophthalide.
-
B. Catalytic Halogenation
The introduction of halogen atoms onto the aromatic ring of this compound can be achieved using photocatalytic methods, which offer mild and selective reaction conditions.[7][8]
Scientific Rationale: Visible-light photocatalysis can generate halogen radicals from inexpensive and readily available sources.[7][9] These radicals can then undergo electrophilic aromatic substitution on the electron-rich phenol ring of this compound. The regioselectivity (ortho or para to the hydroxyl group) can often be controlled by the choice of catalyst and reaction conditions.
Proposed Protocol: Photocatalytic Bromination
-
Materials:
-
This compound
-
Bromine source (e.g., N-bromosuccinimide (NBS) or CBr₄)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Visible light source (e.g., blue LEDs)
-
-
Procedure:
-
In a reaction vessel transparent to visible light, dissolve this compound and the bromine source in the chosen solvent.
-
Add the photocatalyst (typically 1-2 mol%).
-
Degas the solution with an inert gas.
-
Irradiate the mixture with visible light while stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the halogenated this compound derivative(s).
-
III. Transformation of the Lactone Ring
The lactone ring of this compound offers opportunities for ring-opening and reduction reactions to generate different functional scaffolds.
A. Catalytic Reduction to a Diol
The reduction of the lactone to the corresponding diol, 2-(hydroxymethyl)-4-hydroxybenzyl alcohol, unmasks two valuable hydroxyl groups for further functionalization. This can be achieved through catalytic hydrogenation under more forcing conditions than the reduction of a nitro group, or by using metal hydride reducing agents. For a catalytic approach, heterogeneous catalysts are often employed.
Scientific Rationale: Catalytic hydrogenation of esters and lactones to alcohols typically requires more active catalysts and harsher conditions (higher pressure and temperature) compared to the reduction of many other functional groups.[10] Bimetallic catalysts or catalysts on specific supports can enhance the activity and selectivity for this transformation.
Proposed Protocol: High-Pressure Catalytic Hydrogenation
-
Materials:
-
This compound
-
Hydrogenation catalyst (e.g., Ru/C, Rh/Al₂O₃, or a copper chromite catalyst)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Dioxane, Ethanol)
-
-
Procedure:
-
Charge a high-pressure autoclave with this compound, the catalyst, and the solvent.
-
Seal the autoclave, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the mixture to the required temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
Cool the autoclave to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude diol, which can be purified by chromatography or recrystallization.
-
B. Catalytic Carbon-Oxygen Bond Cleavage
Selective cleavage of the acyl C-O bond of the lactone, while retaining the benzylic C-O bond, can lead to the formation of a substituted benzoic acid. This transformation can be challenging but may be achievable using tandem catalytic systems that couple an endothermic C-O cleavage with an exothermic process.[11]
Scientific Rationale: Tandem catalysis can be employed to overcome thermodynamic barriers.[11] For instance, coupling the endothermic retrohydroalkoxylation (C-O cleavage) of the lactone with an exothermic hydrogenation of an alkene in the same pot can drive the overall reaction forward.[11] Alternatively, visible-light photoredox catalysis has been shown to cleave C-O bonds in diaryl ethers, a mechanistically distinct but related transformation.[12]
Conceptual Workflow: Tandem Catalytic C-O Cleavage and Hydrogenation
Caption: Conceptual workflow for tandem catalytic C-O bond cleavage.
This approach is currently more conceptual for phthalides and would require significant experimental development.
IV. Data Summary
| Transformation | Functional Group Change | Catalyst Type | Key Advantages |
| Etherification | -OH → -OR | Copper or Palladium-based | Mild conditions, good functional group tolerance |
| Esterification | -OH → -OC(O)R | Solid Acid | Reusable catalyst, environmentally friendly |
| Amination | -NO₂ → -NH₂ | Pd/C, Fe, Zn | High yields, well-established methodology |
| Halogenation | Ar-H → Ar-X | Photocatalyst | Mild conditions, high selectivity |
| Lactone Reduction | Lactone → Diol | Ru, Rh, Copper Chromite | Access to di-functionalized scaffolds |
| C-O Cleavage | Lactone → Carboxylic Acid | Tandem Catalysis (Proposed) | Novel transformation, atom economy |
V. Conclusion
This compound is a highly valuable platform molecule for the synthesis of a wide array of functionalized compounds. This guide has outlined several catalytic strategies for the selective transformation of its hydroxyl and lactone functionalities. By understanding the underlying catalytic principles and employing the detailed protocols, researchers can effectively navigate the synthetic landscape to create novel molecules for applications in drug discovery and materials science. The proposed methods, based on established catalytic transformations of similar functional groups, provide a solid foundation for further exploration and optimization.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.ul.ie [pure.ul.ie]
- 5. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 6. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]
- 7. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst [ouci.dntb.gov.ua]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Thermodynamic Strategies for C-O Bond Formation and Cleavage via Tandem Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visible-light photoredox-catalyzed C-O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Protection of the 5-Hydroxyl Moiety in 5-Hydroxyphthalide
Introduction
5-Hydroxyphthalide is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and biologically active molecules.[1] The reactivity of its constituent functional groups—a lactone and a phenolic hydroxyl—presents a classic challenge in multistep synthesis. The phenolic hydroxyl group is particularly reactive; it is acidic, nucleophilic, and a potent activating group for electrophilic aromatic substitution.[2] To achieve chemoselectivity and prevent undesired side reactions during synthetic transformations elsewhere in the molecule, the temporary masking or "protection" of this hydroxyl group is often a critical strategic maneuver.[3][4][5]
An ideal protecting group strategy involves a group that is introduced efficiently in high yield, remains inert throughout various reaction conditions, and is selectively removed under mild conditions that do not compromise the integrity of the rest of the molecule.[3][6] This guide provides a comprehensive overview of protecting group strategies for the 5-hydroxyl moiety of this compound, detailing the rationale, experimental protocols, and comparative analysis of common methodologies to empower researchers in drug development and synthetic chemistry.
I. Strategic Selection of a Hydroxyl Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The stability of the protecting group must be orthogonal to the reaction conditions planned for subsequent steps.[3][7][8] Orthogonal protection allows for the selective removal of one protecting group in a multi-protected molecule without affecting others.[7][8]
The following decision-making framework can guide the selection process:
Figure 1: Decision flowchart for selecting a suitable protecting group for this compound based on planned synthetic steps.
II. Major Classes of Protecting Groups for Phenols
The phenolic nature of the 5-hydroxyl group influences the stability and reactivity of common protecting groups. Groups that are stable on aliphatic alcohols may be more labile on phenols, and conversely, some deprotection methods are uniquely suited for phenols.[6]
A. Ether-Based Protecting Groups
Ethers are among the most robust and widely used protecting groups for phenols due to their general stability under basic, nucleophilic, and many redox conditions.[9]
1. Methyl (Me) Ether
-
Rationale: Methyl ethers are exceptionally stable, resisting a wide range of acidic, basic, and redox conditions.[9][10] This robustness makes them suitable for lengthy, multi-step syntheses. However, their high stability necessitates harsh deprotection conditions.
-
Protection: Typically formed via Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[9][11] For phenols, a relatively weak base like K₂CO₃ is often sufficient.[10]
-
Deprotection: Cleavage requires strong Lewis acids, most commonly boron tribromide (BBr₃), or harsh protic acids like HBr.[5][9][12] While effective, these conditions can damage sensitive functional groups elsewhere in the molecule.
2. Benzyl (Bn) Ether
-
Rationale: The benzyl group offers broad stability to acidic and basic conditions, making it highly versatile.[13] Its key advantage is its selective removal via catalytic hydrogenolysis, a mild and orthogonal deprotection method.[13][14]
-
Protection: Commonly installed using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base such as K₂CO₃ or NaH.[13][14] Palladium-catalyzed methods under neutral conditions have also been developed.[15]
-
Deprotection: The C-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), producing the free phenol and toluene as a byproduct.[13][14] This method is highly chemoselective, though incompatible with other reducible groups like alkenes or alkynes in the substrate.
3. p-Methoxybenzyl (PMB) Ether
-
Rationale: The PMB group shares the stability profile of the benzyl ether but offers an additional, orthogonal deprotection pathway. The electron-donating methoxy group facilitates oxidative cleavage.[11][16]
-
Protection: Installed similarly to the benzyl ether, using PMB-Cl with a base.
-
Deprotection: Can be removed by hydrogenolysis like a standard benzyl ether. Crucially, it can also be selectively cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), leaving benzyl ethers and other sensitive groups intact.[11][16]
B. Silyl Ether-Based Protecting Groups
Silyl ethers are a cornerstone of modern organic synthesis, valued for their ease of installation and tunable stability, which is largely governed by the steric bulk of the substituents on the silicon atom.[11] They are generally stable to basic conditions but are cleaved by acid or fluoride ions.[17]
1. tert-Butyldimethylsilyl (TBS or TBDMS) Ether
-
Rationale: TBS is arguably the most common silyl protecting group, offering a good balance of stability and reactivity. It is stable to a wide range of non-acidic reagents and chromatographic conditions.[8]
-
Protection: Formed by reacting the phenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine in an aprotic solvent such as DMF or CH₂Cl₂.[9]
-
Deprotection: Most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF.[9] Acidic conditions (e.g., HCl in MeOH or acetic acid) can also be used, although this may not be compatible with other acid-sensitive groups.[9][18]
2. tert-Butyldiphenylsilyl (TBDPS) and Triisopropylsilyl (TIPS) Ethers
-
Rationale: These groups are significantly more sterically hindered than TBS, which imparts greater stability, particularly towards acidic conditions and enzymatic reactions.[10][19] This enhanced stability allows for selective deprotection of a TBS ether in the presence of a TBDPS or TIPS ether.
-
Protection: Installed using TBDPSCl or TIPSCl, respectively, often requiring slightly more forcing conditions than TBSCl.
-
Deprotection: Due to their increased stability, cleavage requires stronger acidic conditions or longer reaction times with fluoride sources compared to TBS ethers.[8]
C. Ester-Based Protecting Groups
Esters offer a simple method for phenol protection, though their utility is limited by their susceptibility to hydrolysis.
1. Acetyl (Ac) Ester
-
Rationale: Acetyl groups are easily introduced and are stable to acidic conditions. However, they are readily cleaved by base-catalyzed hydrolysis.[9] This makes them suitable for syntheses where subsequent steps are performed under acidic or neutral conditions.
-
Protection: Typically prepared by reacting the phenol with acetic anhydride in the presence of a base like pyridine or triethylamine.[9]
-
Deprotection: Removed by hydrolysis with aqueous base (e.g., K₂CO₃ or NaOH in methanol/water) or with ammonia.[9]
III. Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| Methyl Ether | Me | MeI or Me₂SO₄, K₂CO₃, Acetone[12] | BBr₃, CH₂Cl₂; or HBr (harsh)[5][9] | Very Stable: Acid, Base, Redox |
| Benzyl Ether | Bn | BnBr, K₂CO₃, DMF[14] | H₂, Pd/C, EtOAc; or strong acid[13][14] | Stable: Acid, Base. Labile: Hydrogenolysis |
| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH, THF[11] | H₂, Pd/C; or DDQ, CH₂Cl₂/H₂O[11][16] | Stable: Acid, Base. Labile: Hydrogenolysis, Oxidation |
| tert-Butyldimethylsilyl Ether | TBS/TBDMS | TBSCl, Imidazole, DMF[9] | TBAF, THF; or AcOH/H₂O[9][18] | Stable: Base. Labile: Acid, Fluoride |
| tert-Butyldiphenylsilyl Ether | TBDPS | TBDPSCl, Imidazole, DMF | TBAF, THF (slower); or stronger acid | More Stable than TBS to Acid. Labile: Fluoride |
| Acetyl Ester | Ac | Ac₂O, Pyridine[9] | K₂CO₃, MeOH/H₂O[9] | Stable: Acid. Labile: Base, Nucleophiles |
IV. Detailed Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of this compound.
Protocol 1: Benzylation and Debenzylation
This workflow illustrates the use of the versatile benzyl ether protecting group.
Figure 2: General workflow for a protection-reaction-deprotection sequence using a benzyl ether.
A. Protection: Synthesis of 5-(Benzyloxy)phthalide
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring completion by TLC.[14]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)phthalide.
B. Deprotection: Hydrogenolysis to Regenerate this compound
-
Dissolve the 5-(benzyloxy)phthalide derivative (1.0 eq) in ethyl acetate or methanol.
-
Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture vigorously at room temperature for 3-9 hours, monitoring completion by TLC.[14]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: Silylation and Desilylation
This workflow demonstrates the use of the common TBS silyl ether protecting group.
A. Protection: Synthesis of 5-((tert-Butyldimethylsilyl)oxy)phthalide
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring completion by TLC.[9]
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-((tert-butyldimethylsilyl)oxy)phthalide.
B. Deprotection: Fluoride-Mediated Cleavage
-
Dissolve the 5-((tert-butyldimethylsilyl)oxy)phthalide derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 30-90 minutes, monitoring completion by TLC.[9]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the deprotected product.
V. Conclusion
The strategic protection of the 5-hydroxyl group is fundamental to the successful synthetic manipulation of this compound. The choice of protecting group—be it a robust methyl ether, a versatile benzyl ether, or a tunable silyl ether—must be carefully aligned with the planned reaction sequence. By understanding the stability, orthogonality, and specific protocols for the installation and removal of these groups, researchers can navigate complex synthetic pathways with greater precision and efficiency, ultimately accelerating the development of novel chemical entities.
References
- 1. This compound | 55104-35-3 [chemicalbook.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. media.neliti.com [media.neliti.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. fiveable.me [fiveable.me]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. synarchive.com [synarchive.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. synarchive.com [synarchive.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 19. scirp.org [scirp.org]
Application Notes and Protocols for the Use of 5-Hydroxyphthalide in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Traceless Linker Strategy for Combinatorial Chemistry
Solid-phase organic synthesis (SPOS) has revolutionized the field of drug discovery by enabling the rapid synthesis and screening of large combinatorial libraries of small molecules. A cornerstone of this technology is the choice of a suitable linker, which tethers the growing molecule to an insoluble resin support during the synthetic sequence. The nature of the linker dictates the conditions under which the final compound can be cleaved from the resin and can influence the functionality present in the final product.
This application note introduces the use of 5-Hydroxyphthalide as a versatile, traceless linker for solid-phase organic synthesis. This strategy leverages the unique chemical properties of the phthalide scaffold to allow for the attachment of a wide range of building blocks and their subsequent cleavage under mild conditions, leaving no residual linker fragment on the released molecule. This "traceless" feature is highly desirable in medicinal chemistry, as it minimizes the potential for the linker to interfere with the biological activity of the synthesized compounds.
The protocols detailed herein provide a comprehensive guide for the immobilization of this compound onto a solid support, the loading of the first building block, and the final cleavage step to release the desired product. This linker strategy is particularly well-suited for the synthesis of libraries of amides, esters, and other functionalized small molecules.
Core Principles and Scientific Rationale
The utility of this compound as a linker is rooted in the reactivity of its two key functional groups: the phenolic hydroxyl group and the lactone.
-
Immobilization via the Hydroxyl Group: The 5-hydroxyl group provides a convenient handle for attaching the phthalide moiety to a variety of commercially available resins. For instance, it can be readily coupled to a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis, forming a stable ether linkage that is robust to a wide range of reaction conditions used in solid-phase synthesis.
-
Molecule Loading and Cleavage via the Lactone: The lactone functionality of the immobilized phthalide serves as the attachment point for the first building block. The lactone can be opened by a nucleophile (e.g., an amine or an alcohol), which becomes acylated by the phthalide carbonyl group. This process simultaneously tethers the building block to the resin. The final cleavage is achieved by inducing intramolecular cyclization back to the phthalide, which releases the synthesized molecule. This cyclization-cleavage strategy is a key feature of this linker system.
The overall workflow can be visualized as follows:
Caption: General workflow for solid-phase synthesis using the this compound linker.
Experimental Protocols
Part 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin to generate the "Phthalide Resin."
Materials:
-
This compound
-
Chloromethylated polystyrene resin (Merrifield resin), 1% DVB, 100-200 mesh, 1.0 mmol/g loading
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.5 eq. relative to resin loading) in a minimal amount of anhydrous DMF.
-
Add potassium tert-butoxide (1.5 eq.) to the solution and stir at room temperature for 20 minutes to form the corresponding phenoxide.
-
Swell the Merrifield resin (1.0 eq.) in anhydrous DMF in a separate reaction vessel equipped with an overhead stirrer.
-
Add the solution of the this compound phenoxide to the swollen resin.
-
Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash sequentially with DMF (3 x 10 mL/g resin), DMF/water (1:1, 3 x 10 mL/g), water (3 x 10 mL/g), MeOH (3 x 10 mL/g), and DCM (3 x 10 mL/g).
-
Dry the resin under high vacuum to a constant weight.
-
The loading of the phthalide linker can be determined by spectroscopic methods (e.g., IR) or by a test cleavage and quantification of the released this compound.
Caption: Immobilization of this compound onto Merrifield resin.
Part 2: Loading of an Amine Building Block onto the Phthalide Resin
This protocol details the attachment of a primary amine to the immobilized phthalide linker.
Materials:
-
Phthalide Resin (prepared in Part 1)
-
Primary amine building block (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Phthalide Resin (1.0 eq.) in anhydrous DCM in a reaction vessel.
-
In a separate flask, dissolve the primary amine (5.0 eq.) and DIPEA (5.0 eq.) in anhydrous DCM.
-
Add the amine solution to the swollen resin.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the resin and wash sequentially with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and DCM (3 x 10 mL/g).
-
Dry the resin under high vacuum.
-
The success of the loading can be monitored by a Kaiser test (ninhydrin test), which should be negative, indicating the consumption of the primary amine.
Part 3: Solid-Phase Synthesis of a Dipeptide (Example)
This section provides an example of elongating the peptide chain on the resin-bound amino acid.
Materials:
-
Amine-loaded Phthalide Resin (from Part 2)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF
-
Anhydrous DMF
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g).
-
-
Amino Acid Coupling:
-
In a separate flask, pre-activate the Fmoc-amino acid (3.0 eq.) with DIC (3.0 eq.) and HOBt (3.0 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Stir at room temperature for 2 hours.
-
Monitor the reaction completion with a Kaiser test (should be negative).
-
Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
-
Repeat the deprotection and coupling steps for subsequent amino acids.
Part 4: Cleavage of the Final Product from the Resin
This protocol describes the traceless cleavage of the synthesized molecule from the phthalide resin.
Materials:
-
Peptide-loaded Phthalide Resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL/g resin).
-
Stir the mixture at room temperature for 2-4 hours. The acidic conditions will promote the cyclization of the linker and release of the peptide.
-
Filter the resin and wash with additional TFA.
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of 5-Hydroxyphthalide
Welcome to the technical support center for the derivatization of 5-Hydroxyphthalide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with modifying this versatile scaffold. Our focus is to provide practical, in-depth solutions to improve reaction yields, minimize side products, and ensure the successful synthesis of your target derivatives.
The derivatization of the phenolic hydroxyl group in this compound, most commonly through O-alkylation (a Williamson ether synthesis), is a fundamental transformation. However, its success is contingent on a nuanced understanding of reactant choice, reaction conditions, and potential competing pathways. This guide provides a structured approach to troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding this compound derivatization.
Q1: What is the most common method for derivatizing the hydroxyl group of this compound?
The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent, forming an ether linkage.[1][2]
Q2: Why is my O-alkylation yield of this compound consistently low?
Low yields can stem from several factors:
-
Incomplete Deprotonation: The chosen base may not be strong enough to fully convert the this compound to its corresponding phenoxide.[3]
-
Competing Side Reactions: The primary competing reactions are C-alkylation at the aromatic ring and elimination (E2) of the alkyl halide.[1][3]
-
Suboptimal Reaction Conditions: Issues with solvent, temperature, or reaction time can significantly hinder the reaction's progress.[3]
-
Poor Quality of Reagents: Degradation of the alkylating agent or using a wet solvent can drastically reduce yield.
Q3: Can I use secondary or tertiary alkyl halides for the derivatization?
It is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism.[1][4] Secondary alkyl halides will lead to significant amounts of the competing E2 elimination product, while tertiary alkyl halides will almost exclusively yield the elimination product.[2][3][4] Always opt for primary alkyl halides or pseudo-primary halides like benzyl or allyl halides.
Q4: How do I choose the right base for the reaction?
The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
For reactive alkylating agents (e.g., benzyl bromide, methyl iodide): Moderate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and help minimize side reactions.[5]
-
For less reactive alkylating agents (e.g., alkyl chlorides): Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) may be necessary to ensure complete deprotonation of the phenol.[3][6] However, stronger bases can also promote elimination side reactions.[3]
Troubleshooting Guide: Low Yield and Impurities
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Conversion of Starting Material
If you primarily recover unreacted this compound, the reaction has likely failed to initiate.
-
Root Cause Analysis: The most common reason is the failure to generate the nucleophilic phenoxide ion.
-
Solutions:
-
Verify Base Strength: Your base may be too weak. For a phenolic hydroxyl group, bases like sodium bicarbonate are often insufficient.[3] Switch to a stronger base such as K₂CO₃, NaOH, or NaH.[3][6]
-
Ensure Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like NaH, ensure your solvent (e.g., THF, DMF) and glassware are rigorously dried. Any trace of water will quench the base, preventing deprotonation.
-
Increase Temperature: Some reactions require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, typically to between 50-100°C, while monitoring for product formation and potential decomposition.[3]
-
Problem 2: Significant Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates competing reactions are occurring.
-
Root Cause Analysis: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1] Additionally, the base can promote the elimination (E2) of the alkyl halide.[1]
-
Solutions:
-
To Minimize C-Alkylation: This side reaction is often favored by certain solvents and conditions. Switching to a more polar aprotic solvent like DMF or acetonitrile can favor O-alkylation. Phase-transfer catalysis can also enhance selectivity for O-alkylation.[7][8][9]
-
To Minimize Elimination: This is primarily an issue with the alkylating agent. Ensure you are using a primary alkyl halide.[4] If branched derivatives are necessary, consider alternative synthetic routes. Lowering the reaction temperature can also disfavor the E2 pathway, which typically has a higher activation energy than the SN2 reaction.
-
Optimize Base and Addition: Use the mildest base that provides a reasonable reaction rate. Adding the alkylating agent slowly to the generated phenoxide solution can help maintain a low concentration, potentially reducing side reactions.
-
Visualizing the Derivatization Pathway
The following diagram illustrates the key decision points and competing pathways in the O-alkylation of this compound.
Caption: Workflow for this compound O-alkylation.
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific substrate and scale.
Protocol 1: General O-Alkylation using Potassium Carbonate
This method is suitable for reactive primary alkyl halides like iodides, bromides, and benzyl halides.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) and a suitable solvent like acetonitrile or acetone (10-20 volumes).
-
Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature.[5]
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of the reaction solvent.[3]
-
Extraction: Combine the filtrate and rinsings and concentrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[3]
Protocol 2: Purification by Recrystallization
If the desired product is a solid and the impurities have different solubility profiles, recrystallization is an effective purification method.
-
Solvent Selection: Identify a suitable solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[10] Common choices include ethanol/water or ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and filter the hot solution through a pad of celite to remove the charcoal.[10]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.[10]
-
Isolation: Further cool the flask in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary: Key Reaction Parameters
The table below summarizes critical parameters for optimizing the Williamson ether synthesis for this compound.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Base | K₂CO₃, Cs₂CO₃ (mild); NaOH, NaH (strong) | Match base strength to alkyl halide reactivity. Stronger bases increase deprotonation but may promote side reactions.[3][5][6] |
| Alkylating Agent | Primary Alkyl Halide (R-I > R-Br > R-Cl) | Reaction proceeds via SN2 mechanism. Secondary/tertiary halides lead to elimination.[1][4] Iodides are most reactive.[4] |
| Solvent | Acetonitrile, Acetone, DMF, THF | Polar aprotic solvents are preferred as they do not solvate the phenoxide nucleophile, accelerating the reaction rate.[3] |
| Temperature | 50 - 100 °C | Provides sufficient energy for reaction activation. Higher temperatures may increase side product formation.[3] |
| Purification | Column Chromatography, Recrystallization | Chromatography is effective for separating O- vs. C-alkylated products. Recrystallization is ideal for removing minor impurities if the product is crystalline.[10] |
Troubleshooting Flowchart
Use this flowchart to systematically diagnose and resolve common issues.
Caption: A decision tree for troubleshooting reaction outcomes.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. quora.com [quora.com]
- 7. Sílice [silice.csic.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side products in 5-Hydroxyphthalide reactions
Welcome to the Technical Support Center for 5-Hydroxyphthalide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable intermediate. Here, we provide in-depth, field-tested insights and troubleshooting strategies to help you identify and minimize side products, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis and purification of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound is typically approached through a few key pathways, often involving a precursor like 5-bromophthalide. The two most common industrial routes to its precursor, 5-bromophthalide, are the reduction of 4-bromophthalic anhydride and a multi-step synthesis starting from phthalic imide[1]. Subsequently, 5-bromophthalide can be hydrolyzed to this compound. Another route involves the formylation of a corresponding phenol, followed by cyclization. The choice of route often depends on the available starting materials, scalability, and desired purity of the final product. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant citalopram[2][3].
Q2: How can I purify crude this compound?
A2: Purification of this compound typically involves recrystallization from a suitable solvent system. The choice of solvent will depend on the nature of the impurities. For instance, if the primary impurity is the unreacted 5-bromophthalide, a solvent system that exploits the solubility difference between the bromo and hydroxy- compounds would be effective. Column chromatography on silica gel is another powerful technique for separating this compound from closely related side products. The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy[4].
Q3: What are the critical analytical techniques for monitoring reaction progress and assessing the purity of this compound?
A3: A combination of analytical methods is crucial for both monitoring the reaction and ensuring the final product's purity.
-
Thin-Layer Chromatography (TLC): TLC is an excellent in-process control tool for quickly assessing the consumption of starting materials and the formation of the product and major side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis of this compound[4]. It can separate and quantify the desired product and various impurities with high resolution and sensitivity. A validated HPLC method is essential for final product release in a pharmaceutical setting[5][6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile impurities[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying the structure of unknown impurities.
Troubleshooting Guide: Identifying and Minimizing Side Products
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Scenario 1: Hydrolysis of 5-Bromophthalide to this compound
Q: My hydrolysis of 5-bromophthalide is incomplete, and I observe several unknown spots on my TLC plate. What are the likely side products and how can I avoid them?
A: Incomplete reaction and the formation of side products are common challenges in the hydrolysis of aryl halides.
Potential Side Products and Their Causes:
-
Unreacted 5-Bromophthalide: This is the most common impurity and is often due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent.
-
Phthalaldehydic Acid Derivatives: The lactone ring of the phthalide is susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding phthalaldehydic acid[4]. This is more likely to occur under harsh basic or acidic conditions.
-
Etherification Products: If an alcohol is used as a co-solvent, there is a possibility of forming ether byproducts, especially if the reaction is run under basic conditions.
Troubleshooting Workflow for Hydrolysis of 5-Bromophthalide:
Caption: Troubleshooting workflow for the hydrolysis of 5-bromophthalide.
Experimental Protocol: Hydrolysis of 5-Bromophthalide
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromophthalide in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMSO or DMF).
-
Reagent Addition: Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate). The stoichiometry of the base should be carefully controlled.
-
Reaction Conditions: Heat the reaction mixture to a temperature that ensures a reasonable reaction rate without significant decomposition (e.g., 80-100 °C). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a neutral or slightly acidic pH.
-
Isolation: The product can be isolated by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Scenario 2: Oxidation of 5-Hydroxymethylphthalide
Q: I am attempting to oxidize 5-hydroxymethylphthalide to 5-carboxyphthalide (a precursor to this compound via decarboxylation), but I am getting a mixture of products with low yield of the desired acid. What is going wrong?
A: The oxidation of a primary alcohol to a carboxylic acid can be challenging, with potential for over-oxidation or incomplete reaction.
Potential Side Products and Their Causes:
-
5-Formylphthalide (Aldehyde Intermediate): Incomplete oxidation will result in the presence of the aldehyde intermediate.
-
Over-oxidation Products: Harsh oxidizing agents can potentially lead to the degradation of the aromatic ring or other sensitive functional groups.
-
Decarboxylation: If the reaction is carried out at elevated temperatures, the desired 5-carboxyphthalide product may undergo decarboxylation to form phthalide.
Strategies for Minimizing Side Products in Oxidation:
| Strategy | Rationale | Key Parameters to Control |
| Choice of Oxidizing Agent | Milder oxidizing agents are less likely to cause over-oxidation. | Use reagents like KMnO₄ under controlled pH, or PCC/PDC for aldehyde formation if that is the desired intermediate. |
| Temperature Control | Lower temperatures can help to prevent over-oxidation and decarboxylation. | Run the reaction at or below room temperature if the reaction rate is sufficient. |
| Stoichiometry | Precise control of the amount of oxidizing agent can prevent over-oxidation. | Use a slight excess of the oxidizing agent and monitor the reaction closely. |
| Reaction Time | Stopping the reaction once the starting material is consumed can prevent the formation of degradation products. | Monitor the reaction by TLC or HPLC and quench the reaction promptly. |
Q: I am trying a formylation reaction to introduce a formyl group ortho to a hydroxyl group on a precursor to this compound, but I am getting a mixture of isomers and di-substituted products. How can I improve the regioselectivity?
A: Formylation of phenols can indeed lead to a mixture of products. The Reimer-Tiemann and Duff reactions are common methods for ortho-formylation, each with its own set of potential side reactions.
Potential Side Products and Their Causes:
-
Para-Isomer: In many formylation reactions of phenols, the para-isomer is a common byproduct. The ortho/para selectivity is influenced by the reaction conditions and the steric and electronic nature of the substrate.
-
Di-formylation: If there are multiple activated positions on the aromatic ring, di-formylation can occur, especially with an excess of the formylating agent.
-
Polymerization/Resin Formation: Phenols can be prone to polymerization under harsh acidic or basic conditions, leading to the formation of insoluble resinous material.
Logical Workflow for Troubleshooting Formylation Reactions:
Caption: Decision-making workflow for improving regioselectivity in phenol formylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of Solvent and Temperature for 5-Hydroxyphthalide Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Hydroxyphthalide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Moving beyond rigid protocols, this document explains the fundamental principles governing solvent and temperature selection, empowering you to troubleshoot and refine your experiments effectively.
Core Principles: The "Why" Behind Optimization
Before diving into specific troubleshooting scenarios, it's crucial to understand the interplay between solvents, temperature, and the chemical nature of this compound. This molecule contains a lactone (a cyclic ester), an aromatic ring, and a phenolic hydroxyl group. These features dictate its solubility, reactivity, and stability.
Understanding Solvent Effects
The choice of solvent is not merely about dissolving reactants; it actively influences reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[1] Key solvent properties to consider include:
-
Polarity and Dielectric Constant: A solvent's polarity affects its ability to stabilize charged species. Reactions involving the formation of charged intermediates, such as carbocations, are often accelerated in polar solvents.[1]
-
Protic vs. Aprotic:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have acidic protons and are excellent at solvating both cations and anions through hydrogen bonding. While they can stabilize charged intermediates, they can also form a "cage" around anionic nucleophiles, potentially reducing their reactivity.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack acidic protons. They are excellent at solvating cations but leave anions relatively "naked" and more reactive. This often leads to a significant rate increase in reactions where an anion is a key nucleophile.[2]
-
The Dual Role of Temperature
Temperature is a critical parameter that directly controls reaction kinetics. According to the Arrhenius equation, a general rule of thumb is that the reaction rate approximately doubles for every 10 °C increase in temperature.[3] However, the effect of temperature is twofold:
-
Rate vs. Selectivity: Increasing the temperature provides molecules with more kinetic energy, accelerating the desired reaction. However, it also accelerates potential side reactions and decomposition pathways.[4] Optimization often involves finding the "sweet spot" that maximizes the rate of the desired reaction while minimizing the formation of impurities.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may favor the most rapidly formed product (kinetic control). At higher temperatures, where reactions can become reversible, the most stable product will predominate (thermodynamic control).
Frequently Asked Questions (FAQs)
Here we address common high-level questions encountered when setting up this compound reactions.
Q1: How do I select an appropriate starting solvent for my this compound reaction?
A: The choice depends on your specific reaction mechanism and reactants.
-
Consider Solubility: First, ensure your starting materials are soluble. Given the polar nature of the hydroxyl group on this compound, polar solvents are a good starting point. N-Hydroxyphthalimide, a related compound, shows good solubility in organic solvents like DMSO and ethanol but limited solubility in water.[5] This suggests that for this compound, solvents like THF, acetonitrile, DMF, or DMSO are logical choices.
-
Consider the Mechanism: If your reaction involves a strong anionic nucleophile, a polar aprotic solvent (like DMF or acetonitrile) is often preferred to maximize nucleophilicity. If the reaction proceeds through a charged intermediate that requires stabilization, a polar solvent (either protic or aprotic) is beneficial.[6]
Q2: What is a safe and effective starting temperature for my experiment?
A: Room temperature is always the safest starting point. Monitor the reaction's progress via TLC or LCMS. If no reaction is observed after a reasonable time (e.g., 1-2 hours), you can gradually increase the temperature. Many organic reactions are initially trialed at temperatures ranging from room temperature up to the reflux temperature of the solvent.[7] For instance, some syntheses involving related precursors are performed at reflux.[8] Be aware that excessive heat can lead to the degradation of phenolic compounds.[4]
Q3: My this compound starting material or product seems to be degrading. Why?
A: Degradation can be due to thermal instability or chemical incompatibility. The phenolic hydroxyl group makes the molecule susceptible to oxidation, especially at elevated temperatures or in the presence of certain metals or bases. The lactone ring can be hydrolyzed under strong acidic or basic conditions, particularly with heating. The thermal stability of your specific compound should be considered, as many organic molecules have a temperature threshold beyond which degradation accelerates.[9][10][11]
Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Q1: My reaction is extremely slow or not starting at all. What steps should I take?
A: This is a common issue related to activation energy or reagent issues.
-
Verify Reagents: First, ensure all starting materials and catalysts are pure and active. Impurities can inhibit reactions.[12]
-
Increase Temperature: The most common solution for a slow reaction is to gently increase the temperature.[12] Try warming the reaction to 40-50 °C and monitor for progress. If still slow, you can incrementally increase the temperature, but be mindful of potential side reactions. The rate of reaction has a positive correlation with temperature up to a certain point.[13]
-
Change Solvent: If temperature isn't the issue, your solvent may be hindering the reaction. If you are using a polar protic solvent and your reaction involves an anionic nucleophile, the solvent may be over-stabilizing (caging) your nucleophile.[2] Switching to a polar aprotic solvent like DMF or DMSO could dramatically increase the rate.
-
Check Concentration: Ensure the reaction is not too dilute. Increasing the concentration of reactants can sometimes be sufficient to initiate a slow reaction.[12]
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Temperature dependence of the reaction between the hydroxyl radical and organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thermal Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. foodjournal.researchfloor.org [foodjournal.researchfloor.org]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Hydroxyphthalide and its Derivatives
Welcome to the Technical Support Center for the purification of 5-Hydroxyphthalide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable compounds. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
I. Understanding the Molecule: this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purification is often challenging due to its polarity, potential for hydrogen bonding, and susceptibility to degradation under certain conditions. A thorough understanding of its chemical properties is the first step toward successful purification.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when purifying this compound and its derivatives.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, some common impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Formed from side reactions during the synthesis.
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., metals), and solvents used in the reaction.[1][2][]
-
Degradation Products: this compound can degrade under harsh pH or high-temperature conditions.[4]
Q2: My crude this compound is a dark, oily substance. How can I get it to crystallize?
A2: An oily product often indicates the presence of significant impurities that inhibit crystallization. Consider the following:
-
Initial Purification: Perform a preliminary purification step like a liquid-liquid extraction to remove highly soluble impurities.
-
Solvent Screening: The choice of solvent is critical for successful crystallization.[5] An ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.[6]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[7]
Q3: I'm seeing a persistent yellow or brown color in my purified this compound. What could be the cause?
A3: A persistent color often points to trace impurities that co-purify with your product. Potential causes include:
-
Trace Metal Impurities: Residual metal catalysts from the synthesis can cause coloration.[8]
-
Oxidation Products: The phenolic hydroxyl group in this compound can be susceptible to oxidation, leading to colored by-products.
-
Thermally Labile Impurities: Degradation of impurities at elevated temperatures during purification can introduce color.
To address this, you can try treating a solution of your compound with activated charcoal, which can adsorb colored impurities.[9]
III. Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques applied to this compound and its derivatives.
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[10] However, several issues can arise.
Problem 1: Low Recovery of this compound After Recrystallization.
-
Possible Cause 1: Using too much solvent.
-
Possible Cause 2: Cooling the solution too quickly.
-
Possible Cause 3: The chosen solvent is not ideal.
-
Explanation: The solubility of this compound in the chosen solvent at low temperatures might be too high.
-
Solution: Perform solubility tests to find a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[5] Consider using a two-solvent system if a single suitable solvent cannot be found.[6]
-
Problem 2: The Product "Oils Out" Instead of Crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Explanation: If the compound melts in the hot solvent before it dissolves, it can separate as an oil upon cooling.
-
Solution: Choose a solvent with a boiling point lower than the melting point of your this compound derivative.
-
-
Possible Cause 2: High concentration of impurities.
-
Explanation: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: Perform a pre-purification step, such as passing a solution of the crude material through a short plug of silica gel, to remove some of the impurities before recrystallization.
-
B. Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[11]
Problem 1: Poor Separation of this compound from Impurities.
-
Possible Cause 1: Inappropriate solvent system (eluent).
-
Explanation: If the eluent is too polar, all compounds will move quickly down the column with little separation. If it's not polar enough, the compounds will not move at all.
-
Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation between your product and the impurities.
-
-
Possible Cause 2: Column overloading.
-
Explanation: Applying too much sample to the column leads to broad bands and poor separation.
-
Solution: As a general guideline, the amount of crude material should be about 1-5% of the weight of the stationary phase.[12]
-
-
Possible Cause 3: Poorly packed column.
-
Explanation: Channels or cracks in the stationary phase will lead to uneven flow of the mobile phase and result in streaking and poor separation.
-
Solution: Ensure the column is packed uniformly. A wet slurry packing method is often preferred for silica gel.
-
Problem 2: Tailing of the this compound Peak.
-
Possible Cause 1: Strong interaction with the stationary phase.
-
Explanation: The hydroxyl group of this compound can interact strongly with the acidic silica gel, causing the peak to tail.
-
Solution: Add a small amount of a polar modifier, like methanol, or a basic modifier, such as triethylamine, to the eluent to improve the peak shape.[12]
-
-
Possible Cause 2: The sample was not fully dissolved when loaded.
-
Explanation: If the sample precipitates at the top of the column, it will continuously dissolve as the eluent passes, leading to a streaked or tailing band.
-
Solution: Dissolve the crude material in a minimum amount of the eluent before loading it onto the column.[12]
-
IV. Experimental Protocols and Data
A. Protocol: Recrystallization of Crude this compound
-
Solvent Selection: Through preliminary solubility tests, a mixture of ethanol and water is often found to be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.[10]
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy, indicating saturation. Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.[6]
-
Isolation: Collect the formed crystals by vacuum filtration.[7]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
B. Data Presentation
Table 1: Purity Analysis of this compound at Different Purification Stages
| Purification Step | Purity (by HPLC, % Area) | Appearance |
| Crude Product | 75% | Brownish solid |
| After Recrystallization | 98.5% | Off-white crystalline solid |
| After Column Chromatography | >99.5% | White crystalline solid |
Purity analysis is crucial at each step to monitor the effectiveness of the purification method.[13][14]
V. Visualization of Workflows
A. Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
B. Column Chromatography Workflow
Caption: Workflow for column chromatography of this compound.
VI. References
-
Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of Texas at Austin. --INVALID-LINK--
-
Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of California, Los Angeles. --INVALID-LINK--
-
Recrystallization. (n.d.). Retrieved from Department of Chemistry, Michigan State University. --INVALID-LINK--
-
Crystallization Summary. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts. --INVALID-LINK--
-
A Comparative Guide to Purity Assessment of Synthetic 5-Hydroxyheptan-2-one. (2025). BenchChem.
-
Technical Support Center: Purification of 5-Hydroxyheptan-2-one. (2025). BenchChem.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. --INVALID-LINK--
-
Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (n.d.). ResearchGate. --INVALID-LINK--
-
Purification Troubleshooting. (2024, May 16). Reddit. --INVALID-LINK--
-
Identification of Pharmaceutical Impurities. (n.d.). IntechOpen.
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online. --INVALID-LINK--
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. --INVALID-LINK--
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Significance of impurities in active pharmaceutical ingredients. (2018, January 9). Ivory Research. --INVALID-LINK--
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. --INVALID-LINK--
-
High-performance liquid chromatography. (2016, June 24). Basicmedical Key. --INVALID-LINK--
-
Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. (n.d.). BOC Sciences. --INVALID-LINK--
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. mt.com [mt.com]
- 6. Home Page [chem.ualberta.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Addressing the low solubility of 5-Hydroxyphthalide in organic solvents
Welcome to the technical support guide for 5-Hydroxyphthalide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical guidance for addressing the common challenge of its low solubility in organic solvents. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt these methodologies to your specific experimental needs.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound, grounding the troubleshooting process in its fundamental chemical properties.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is dictated by a combination of three key structural features:
-
Aromatic Phthalide Core: The fused bicyclic aromatic structure is largely non-polar and hydrophobic.
-
Lactone Group: This ester group introduces polarity and contains a hydrogen bond acceptor (the carbonyl oxygen).
-
Hydroxyl (-OH) Group: This is the most significant feature for its solubility behavior. It is a polar group that can act as both a hydrogen bond donor and acceptor.[1]
The presence of both polar (hydroxyl, lactone) and non-polar (aromatic rings) regions makes this compound an amphiphilic molecule, but its rigid structure and ability to form strong intermolecular hydrogen bonds in the solid state contribute to its poor solubility.
Q2: Why doesn't this compound dissolve easily in common non-polar organic solvents like hexane or toluene?
A2: This is a direct consequence of the "like dissolves like" principle of solubility.[2] Non-polar solvents like hexane and toluene lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. They cannot effectively disrupt the strong intermolecular hydrogen bonds that hold the this compound molecules together in their crystal lattice. The energy required to break these bonds (the lattice energy) is much higher than the energy gained by solvating the molecule with a non-polar solvent.[3][4]
Q3: I see precipitation when I cool my solution or add an anti-solvent. Why does this happen?
A3: Solubility is often temperature-dependent.[2] When you heat a solution, you provide the energy needed to break the solute's crystal lattice bonds. As the solution cools, the kinetic energy decreases, and if the concentration of this compound exceeds its solubility limit at that lower temperature, the thermodynamically favored state is to re-form the stable crystal lattice, leading to precipitation. Adding a non-polar "anti-solvent" (like water or hexane to a DMSO solution) changes the overall polarity of the solvent system, reducing its capacity to solvate the polar this compound and forcing it out of solution.
Q4: Is this compound the same as N-Hydroxyphthalimide?
A4: No, they are different compounds. This compound (CAS 55104-35-3) is a heterocyclic derivative used as an intermediate in organic synthesis.[5] N-Hydroxyphthalimide (CAS 524-38-9) is another compound used as a catalyst and in peptide synthesis.[6] While they share a phthalide-like core and a hydroxyl group, their solubility characteristics may differ. Data for N-Hydroxyphthalimide, which is more extensively studied, shows good solubility in polar organic solvents like DMSO and DMF, which can serve as a useful starting point for solvent screening for this compound due to structural similarities.[7][8]
Part 2: Troubleshooting Guide for Dissolution Issues
This section provides a problem-oriented approach to common solubility challenges encountered during experiments.
Issue 1: The compound is not dissolving or is dissolving very slowly in my chosen solvent.
-
Underlying Cause: The chosen solvent may have insufficient polarity to overcome the crystal lattice energy of this compound. The process of dissolution involves breaking intermolecular bonds in the solute and creating new, favorable interactions with the solvent.[9] If the solvent-solute interactions are weak, dissolution will be poor.
-
Troubleshooting Workflow:
Troubleshooting Decision Workflow
Protocol 1: Step-Up Solubilization Technique
-
Solvent Selection: Begin with a highly polar, aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices. Their high polarity and ability to accept hydrogen bonds make them effective at solvating this compound.[10]
-
Mechanical Agitation: After adding the solvent, vortex the sample vigorously for 1-2 minutes. If particles remain, place the vial in a bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which act as a scrubbing force on the particle surface, accelerating dissolution.[11]
-
Controlled Heating: If the compound is still not fully dissolved, warm the solution gently. Use a water bath or heating block set to 40-60°C. Increasing the temperature provides the thermal energy required to break the strong intermolecular bonds in the crystal lattice.[2] Caution: Always ensure your vial is properly sealed to prevent solvent evaporation. Do not use high heat, as it may risk compound degradation.
-
Verification: After each step, visually inspect the solution against a bright light source to ensure no solid particulates remain. A fully dissolved solution should be clear.
Issue 2: The compound dissolves initially with heat but crashes out (precipitates) upon returning to room temperature.
-
Underlying Cause: The concentration of this compound in the solvent is above its saturation point at room temperature. The solution is supersaturated. While heating increases the solubility limit, this effect is temporary.
-
Solution Strategy: The goal is to either keep the compound in solution at room temperature or prepare a stable suspension. This can be achieved by using a co-solvent system or creating a solid dispersion.
Protocol 2: Co-Solvency Method for Stock Solutions
The use of co-solvents is a highly effective technique for enhancing the solubility of poorly soluble drugs.[12] A small amount of a highly effective solvent (like DMSO) can be combined with a less effective but more formulation-friendly solvent.
-
Primary Dissolution: Dissolve the this compound in a minimal volume of pure DMSO. For example, to make a 10 mM final solution, first dissolve the compound in 10-20% of the final volume with DMSO.
-
Co-Solvent Addition: While vortexing, slowly add a second, miscible solvent in which the compound is less soluble (e.g., ethanol, propylene glycol, or polyethylene glycol (PEG 400)).[11]
-
Observe Stability: Prepare several ratios of DMSO to the co-solvent (e.g., 1:1, 1:3, 1:5) to find the optimal mixture that keeps the compound in solution at your desired concentration and temperature.
-
Final Dilution: This stable, concentrated stock can then be carefully diluted into your final experimental medium. Be aware that high dilution into an aqueous buffer may still cause precipitation if the final concentration of the organic solvent is too low.
Part 3: Data-Driven Solvent Selection
Choosing the right solvent from the start can save significant time and effort. The following table provides a guide to common organic solvents and their expected utility for dissolving this compound, based on chemical principles.
Table 1: Qualitative Solubility of this compound and Solvent Properties
| Solvent | Polarity Index (P')[13][14] | Solvent Type | H-Bonding | Expected Solubility | Rationale & Comments |
| Hexane | 0.1 | Non-polar Aprotic | None | Insoluble | Lacks polarity to interact with the hydroxyl and lactone groups. |
| Toluene | 2.4 | Non-polar Aprotic | None | Very Poorly Soluble | Aromatic interactions are possible, but insufficient to overcome lattice energy. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Acceptor | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely requires heat/sonication. |
| Ethyl Acetate | 4.4 | Polar Aprotic | Acceptor | Sparingly Soluble | Can act as a hydrogen bond acceptor, but may not be polar enough for high concentrations. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Acceptor | Moderately Soluble | A good intermediate-polarity solvent. Often works well with gentle heating. |
| Acetone | 5.1 | Polar Aprotic | Acceptor | Moderately Soluble | Higher polarity than THF, good for moderate concentrations. |
| Ethanol/Methanol | 4.3 / 5.1 | Polar Protic | Donor & Acceptor | Soluble | Protic nature allows for strong hydrogen bonding with the solute. Good choice, but volatility can be an issue. |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Acceptor | Highly Soluble | High polarity and H-bond accepting capability make it very effective. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Acceptor | Highly Soluble | The strongest common solvent for this type of compound due to its very high polarity.[10] |
Disclaimer: The qualitative solubility is estimated based on the chemical structure of this compound and established principles of chemical solubility. Experimental verification is required.
References
- 1. Khan Academy [khanacademy.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. This compound | 55104-35-3 [chemicalbook.com]
- 6. N-Hydroxyphthalimide | 524-38-9 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemicool.com [chemicool.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. ijpbr.in [ijpbr.in]
- 13. shodex.com [shodex.com]
- 14. Summary of Key Physical Data for Solvents [fishersci.co.uk]
Preventing the decomposition of 5-Hydroxyphthalide under acidic/basic conditions
Welcome to the technical support center for 5-Hydroxyphthalide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound. This compound is a valuable building block, but its inherent structural features—a phenolic hydroxyl group and a lactone ring—render it susceptible to decomposition under both acidic and basic conditions. This document provides in-depth troubleshooting advice and frequently asked questions to help you preserve the integrity of this compound in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter, explains the underlying chemical principles, and provides actionable solutions.
Issue 1: Significant Product Loss or Complete Decomposition During Acid-Catalyzed Reactions
Question: I am attempting a reaction that requires an acid catalyst (e.g., HCl, H₂SO₄), but I'm observing very low yields of my desired product and the formation of a new, more polar compound. What is happening and how can I prevent it?
Probable Cause: The primary cause of decomposition under acidic conditions is the hydrolysis of the lactone (a cyclic ester) ring. In the presence of a strong acid and a nucleophile like water, the carbonyl oxygen of the lactone is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. The subsequent ring-opening yields 2-(hydroxymethyl)-4-hydroxybenzoic acid.[1][2][3][4] This reaction is often accelerated by heat.
Visualizing the Mechanism: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed decomposition pathway of this compound.
Recommended Solutions:
-
Optimize Acid Catalyst and Conditions:
-
Switch to Milder Acids: If possible, substitute strong Brønsted acids (like HCl, H₂SO₄) with milder alternatives. Lewis acids may be suitable for certain reactions. For general acidity, consider using weaker protic acids or buffered systems.
-
Catalytic Amount: Use the minimum effective amount of the acid catalyst. Stoichiometric or excess acid will significantly accelerate hydrolysis.
-
-
Control Reaction Environment:
-
Anhydrous Conditions: The presence of water is necessary for hydrolysis.[2][5] Conduct reactions in thoroughly dried solvents (e.g., anhydrous THF, Dichloromethane) under an inert atmosphere (N₂ or Ar) to minimize moisture.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid heating unless absolutely necessary. According to ICH guidelines, elevated temperatures are a standard method to accelerate degradation studies.[6][7]
-
-
Protect the Phenolic Group (If Not the Reaction Site):
-
While the lactone is the primary site of acid-catalyzed degradation, protecting the phenolic hydroxyl can sometimes alter the electronic properties of the molecule, offering minor stability benefits. More importantly, it ensures the group is inert if it is not the intended reaction site.
-
Issue 2: Formation of a Water-Soluble Salt with Strong Bases
Question: I added a strong base like sodium hydroxide (NaOH) to my reaction, and my this compound starting material completely disappeared from the organic layer on my TLC plate. After an acidic workup, I recovered a different compound. What happened?
Probable Cause: You have encountered saponification, the base-promoted hydrolysis of the lactone ring.[1][8] The hydroxide ion (⁻OH) is a potent nucleophile that directly attacks the carbonyl carbon of the lactone. This leads to the irreversible opening of the ring, forming the sodium salt of 2-(hydroxymethyl)-4-hydroxybenzoic acid. This salt is highly polar and typically soluble in aqueous media, explaining its disappearance from the organic layer. The phenolic hydroxyl group is also deprotonated to form a phenoxide, further increasing water solubility.[9][10]
Caption: Experimental workflow for the benzylation of this compound.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Benzyl Bromide (BnBr)
-
Anhydrous Acetone
-
Ethyl Acetate, Water, Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material (approx. 10-15 mL per gram of phthalide).
-
Add anhydrous potassium carbonate (2.0-3.0 eq). The mixture will be a suspension.
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 55-60 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product will have a higher Rf value (less polar) than the starting material.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(benzyloxy)isobenzofuran-1(3H)-one.
Self-Validation: Confirm the structure and purity of the product using HPLC and NMR analysis before proceeding to your next synthetic step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 10. Phenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical HPLC Methods for Monitoring 5-Hydroxyphthalide Reaction Progress
Welcome to the technical support center for analytical HPLC methods focused on monitoring the reaction progress of 5-Hydroxyphthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable results in your laboratory.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound reactions. The troubleshooting guide is structured to help you diagnose and resolve problems methodically.
Peak Shape Problems: Tailing and Fronting
Poor peak shape can significantly impact the accuracy of quantification by affecting peak integration and resolution.[1]
Question: My this compound peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with polar, acidic, or basic compounds. For this compound, which has a phenolic hydroxyl group, interactions with the stationary phase are a primary suspect.
-
Causality & Solution:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact strongly with the polar hydroxyl group of this compound, causing tailing.
-
Solution 1: Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of the silanol groups. A lower pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will protonate the silanols, minimizing these secondary interactions.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed with minimal residual silanols or one that is end-capped to prevent these interactions.
-
-
Column Contamination or Degradation: Accumulation of highly retained impurities from the reaction mixture on the column inlet or guard column can lead to peak tailing for all analytes.[2]
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column with a strong solvent (if the manufacturer's instructions permit).
-
-
Mass Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to tailing.[2]
-
Solution: Dilute your sample or reduce the injection volume. Observe if the peak shape improves with a lower concentration.[2]
-
-
Question: I am observing peak fronting for my starting material. What does this indicate?
Answer:
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but points to specific issues.[3]
-
Causality & Solution:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile in water), it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.
-
-
Sample Overload: Similar to tailing, severe concentration overload can also manifest as fronting.[3]
-
Solution: Reduce the sample concentration or injection volume.[3]
-
-
Baseline Issues: Drift and Noise
An unstable baseline can make it difficult to detect and accurately integrate low-level impurities or starting materials, which is critical for reaction monitoring.[4]
Question: My baseline is drifting upwards during my gradient run. What could be the cause?
Answer:
Baseline drift in gradient elution is often related to the mobile phase or the detector.[5]
-
Causality & Solution:
-
Mobile Phase Absorbance: One of the mobile phase components may have a higher UV absorbance at the detection wavelength than the other. As the concentration of the higher-absorbing solvent increases during the gradient, the baseline will drift upwards.[6]
-
Solution 1: Use high-purity, HPLC-grade solvents to minimize impurities that might absorb UV light.[7]
-
Solution 2: If using a UV-absorbing additive like trifluoroacetic acid (TFA), ensure its concentration is consistent in both mobile phase reservoirs.[5]
-
Solution 3: Choose a detection wavelength where the mobile phase components have minimal absorbance.[6]
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause drift at the beginning of the run.[3]
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column before the next injection.[3]
-
-
Temperature Fluctuations: A lack of temperature control for the column can lead to baseline drift.[5]
-
Solution: Use a column oven to maintain a constant and stable temperature.[3]
-
-
Question: I'm seeing excessive noise in my baseline. How can I get a smoother baseline?
Answer:
A noisy baseline can be caused by a variety of factors, from the pump to the detector.[4]
-
Causality & Solution:
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause sharp spikes and a noisy baseline.[7]
-
Pump Issues: Worn pump seals or faulty check valves can lead to inconsistent solvent delivery and pressure fluctuations, resulting in a noisy baseline.[8]
-
Solution: Perform regular preventative maintenance on your pump, including replacing seals and check valves as needed.[7]
-
-
Detector Lamp Failure: An aging detector lamp can have reduced energy output, leading to increased noise.[3]
-
Solution: Check the lamp's energy levels and replace it if it is nearing the end of its lifespan.[4]
-
-
Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can contribute to baseline noise.[7]
-
Retention Time Variability
Consistent retention times are crucial for reliable peak identification and tracking reaction progress.
Question: The retention times of my analyte and impurities are shifting between injections. What should I investigate?
Answer:
Drifting retention times suggest a change in the chromatographic conditions over time.[9]
-
Causality & Solution:
-
Inconsistent Mobile Phase Composition: If the mobile phase is prepared manually, slight variations in composition between batches can lead to retention time shifts. For online mixing, a malfunctioning pump proportioning valve can be the culprit.[10]
-
Solution: Prepare mobile phases carefully and consistently. If using a gradient system, you can test the pump's proportioning accuracy by running a step gradient with a UV-absorbing tracer in one of the solvents.[11]
-
-
Column Temperature Fluctuations: As mentioned with baseline drift, inconsistent column temperature will affect retention times.[3]
-
Solution: Use a reliable column oven.[8]
-
-
Changes in Flow Rate: Leaks in the system or a failing pump can cause the flow rate to decrease, leading to longer retention times.[12]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[10]
-
Solution: Monitor column performance over time. If retention times consistently decrease and peak shapes degrade, it may be time to replace the column. Using a guard column can extend the life of the analytical column.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for analyzing this compound and its reaction components?
A1: A reversed-phase C18 column is the most common and generally a good starting point for the analysis of moderately polar aromatic compounds like this compound.[13] These columns provide good retention and separation based on hydrophobicity.[14] For potentially very polar starting materials or byproducts, a column with a polar-embedded stationary phase or an AQ-type C18 column, which is more stable in highly aqueous mobile phases, might be beneficial.[15][16]
Q2: Should I use an isocratic or gradient elution method for monitoring my reaction?
A2: For reaction monitoring, a gradient elution is almost always preferable.[17] A typical reaction mixture will contain components with a wide range of polarities, from non-polar starting materials to polar intermediates and the final this compound product. An isocratic method that provides good separation for early-eluting peaks may take a very long time to elute later peaks, leading to broad peaks and long analysis times.[18] A gradient method allows for the efficient elution of all components with good resolution and sharper peaks in a shorter amount of time.[19][20]
Q3: My reaction involves chiral molecules. Can I monitor the enantiomeric excess (ee) using this HPLC method?
A3: A standard reversed-phase HPLC method will not separate enantiomers. To determine the enantiomeric excess, you will need to use a chiral stationary phase (CSP).[21] The choice of CSP depends on the specific structure of your chiral molecules.[22] Common types include polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based columns.[23] Method development on a chiral column often involves screening different mobile phases (typically mixtures of alkanes and alcohols) to achieve separation.[24]
Q4: How can I ensure my method is "stability-indicating" for this compound?
A4: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[25] To develop such a method, you need to perform forced degradation studies. This involves subjecting a sample of this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[25][26] You then analyze these stressed samples with your HPLC method to ensure that the degradation product peaks are well-resolved from the main this compound peak.[27] The goal is to achieve baseline separation between the active pharmaceutical ingredient (API) and all potential impurities and degradants.
Q5: What are some best practices for sample preparation when monitoring a reaction?
A5:
-
Quenching: Immediately quench the reaction in your aliquot to stop it from proceeding further. This can be done by rapid cooling or by adding a quenching agent.
-
Dilution: Dilute the sample in a solvent that is compatible with your mobile phase. As a best practice, use the initial mobile phase composition for dilution to avoid peak distortion.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.[2]
-
Consistency: Prepare all samples, including your time zero (t=0) sample and standards, in the same manner to ensure consistency and accurate comparison.
Section 3: Experimental Protocols & Data
Recommended Starting HPLC Method for this compound Reaction Monitoring
This method serves as a robust starting point for monitoring reactions involving this compound. Optimization will likely be necessary based on the specific reaction components.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | Provides good efficiency and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control silanol interactions and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[28] |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is a good starting point for separating compounds of varying polarities.[17][29] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times.[3] |
| Injection Volume | 2 µL | A small injection volume minimizes potential for overload.[2] |
| Detection | UV at 230 nm and 280 nm | This compound has UV absorbance in this range. Monitoring multiple wavelengths can help in identifying different components. |
Step-by-Step Protocol: Sample Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. b. Quench the reaction if necessary. c. Dilute the aliquot in a pre-determined volume of the initial mobile phase (e.g., 950 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the sample onto the HPLC system.
-
Data Acquisition: Acquire the chromatogram for the duration of the gradient and any subsequent wash and re-equilibration steps.
-
Data Analysis: Integrate the peaks of interest (starting material, intermediates, this compound product, and any byproducts). Plot the peak area or percent area of each component against time to monitor the reaction progress.[30]
Section 4: Visualizations
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Reaction Monitoring Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. uhplcs.com [uhplcs.com]
- 5. labtech.tn [labtech.tn]
- 6. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 7. phenomenex.com [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labcompare.com [labcompare.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. conquerscientific.com [conquerscientific.com]
- 13. jordilabs.com [jordilabs.com]
- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 15. hplc.eu [hplc.eu]
- 16. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. uhplcs.com [uhplcs.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. mastelf.com [mastelf.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. csfarmacie.cz [csfarmacie.cz]
- 24. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. phx.phenomenex.com [phx.phenomenex.com]
- 29. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 5-Hydroxyphthalide
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthetic challenges surrounding 5-Hydroxyphthalide. This molecule, a valuable scaffold in medicinal chemistry and materials science, presents a classic yet persistent challenge in regioselective functionalization. The inherent electronic properties of its phenolic hydroxyl group dictate reactivity, but achieving precise control, particularly between the C4 and C6 positions, requires a nuanced understanding of steric effects, directing group strategies, and reaction kinetics.
This guide is designed to move beyond simple protocols. It aims to provide you with the causal logic behind experimental choices, offering troubleshooting frameworks and detailed FAQs to address the specific hurdles you may encounter.
Section 1: Understanding the Core Challenge: The Reactivity of this compound
The primary difficulty in functionalizing this compound stems from the powerful activating and directing effect of the C5-hydroxyl group.
Caption: Structure and reactivity map of this compound.
FAQ: Why is achieving regioselectivity between the C4 and C6 positions so difficult?
The hydroxyl group is a powerful ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance (a +M or +R effect).[1][2][3] This donation significantly increases the electron density at the positions ortho (C4, C6) and para (C7) to it, making them highly susceptible to electrophilic attack. Because both C4 and C6 are electronically activated to a similar degree, reactions often yield a mixture of isomers, complicating purification and reducing the yield of the desired product. The primary differentiating factor between these two sites is the steric environment.
FAQ: Which factor is more dominant in controlling selectivity: electronics or sterics?
While the electronic activation from the hydroxyl group makes C4 and C6 the most probable sites for reaction, steric hindrance is the key to differentiating between them. The C4 position is flanked by the bulky lactone ring, making it significantly more sterically hindered than the C6 position. This inherent difference is the most common handle to exploit for achieving regioselectivity.
Section 2: Troubleshooting Guide for Poor Regioselectivity
This section addresses the most common experimental issue: an inseparable mixture of C4 and C6 functionalized products.
Problem: My reaction is producing a nearly 1:1 mixture of C4 and C6 isomers. How can I favor one over the other?
Solution Framework: Your approach will depend on which isomer you are targeting.
Caption: Decision workflow for improving regioselectivity.
Targeting the C6 Position (Less Sterically Hindered)
The most straightforward strategy is to leverage the steric difference. By using a sterically demanding reagent or catalyst system, you can make the approach to the C4 position energetically unfavorable.
-
For Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration):
-
Action: Use a bulkier source of the electrophile. For bromination, switch from Br₂ to N-Bromosuccinimide (NBS). For Friedel-Crafts alkylation, use a bulkier alkyl halide and a larger Lewis acid catalyst.
-
Causality: A larger molecule will have a greater steric clash with the lactone ring when attempting to attack the C4 position, thus favoring the more accessible C6 site.
-
-
For Metal-Catalyzed C-H Functionalization:
-
Action: Employ catalysts with bulky ligands. For instance, in a Suzuki or Heck coupling, using phosphine ligands with large cone angles (e.g., P(tBu)₃, XPhos) can enhance C6 selectivity.
-
Causality: The large steric footprint of the catalyst's coordination sphere physically blocks access to the C4-H bond.
-
Targeting the C4 Position (More Sterically Hindered)
Selectivity for the C4 position is significantly more challenging and almost always requires a directing group strategy. The hydroxyl group itself can act as a directing group, but its small size often fails to overcome the steric barrier. A more robust approach is to temporarily install a larger directing group onto the hydroxyl oxygen.[4][5]
FAQ: How does a directing group work to functionalize the C4 position? A directing group contains a heteroatom (typically N or O) that can coordinate to a transition metal catalyst (like Palladium, Rhodium, or Ruthenium).[6] After being installed on the C5-OH group, the directing group holds the metal catalyst in close proximity to the C4-H bond, forming a stable 5- or 6-membered metallacycle intermediate.[7] This geometric constraint forces the C-H activation to occur specifically at the C4 position, overriding the inherent steric hindrance.
Caption: Mechanism of directing group action for C4-selectivity.
Troubleshooting Directing Group Strategies:
-
Problem: The directing group fails to install or installs with low yield.
-
Solution: The C5-OH is phenolic and thus acidic. Ensure your reaction conditions are suitable. For amide-based directing groups, activation of the carboxylic acid (e.g., to an acid chloride or with coupling agents like HATU) is necessary. Ensure a suitable base is used to deprotonate the phenol.
-
-
Problem: The C-H activation step is low-yielding even with the directing group.
-
Solution: Optimization of the catalytic system is critical. Screen different transition metal precursors (e.g., [Ru(p-cymene)Cl₂]₂, Pd(OAc)₂), oxidants (if required by the catalytic cycle), and solvents. Anhydrous and inert conditions are often paramount.
-
-
Problem: The directing group is difficult to remove after functionalization.
-
Solution: This is a crucial consideration before choosing the directing group. Select a group known for facile cleavage under conditions your product can tolerate (e.g., acidic/basic hydrolysis, hydrogenation). The 8-aminoquinoline group, while effective, can sometimes be stubborn to remove. Simpler amide directing groups may offer easier cleavage.[6]
-
| Common Directing Groups for Phenols | Installation | Typical Cleavage Conditions | Notes |
| Picolinamide (Pyridine-2-carboxamide) | Amide coupling with picolinic acid | Acidic or basic hydrolysis | Widely used, forms a stable 6-membered palladacycle. |
| 8-Aminoquinoline | Amide coupling | Harsh acidic conditions (e.g., conc. HCl) or oxidative methods | Very strong directing ability but can be difficult to remove.[8] |
| N-methoxy amide (Weinreb amide) | Amide coupling with N,O-Dimethylhydroxylamine | Mild acid/base or reduction with LiAlH₄ | Versatile group, often used for its simple structure.[6] |
Section 3: The Role of Protecting Groups
Sometimes, the goal is not to functionalize ortho to the hydroxyl group, or the high reactivity of the phenol interferes with another desired transformation on the molecule. In these cases, a protecting group is necessary.[9]
FAQ: When should I use a protecting group instead of a directing group? Use a protecting group when you need to temporarily "turn off" the influence of the C5-OH group. This is relevant if you want to:
-
Prevent O-functionalization (e.g., O-alkylation or O-acylation) when targeting a C-H bond.
-
Perform chemistry elsewhere on the molecule that is incompatible with a free phenol (e.g., using strong bases that would deprotonate the phenol).
-
Modify the electronic nature of the ring to attempt functionalization at the C7 position. (Note: this is still challenging).
A directing group is used specifically when you want to leverage the C5-OH position to achieve a selective C4-H functionalization.
| Common Protecting Groups for Phenols | Installation Reagent | Cleavage Conditions | Stability |
| Methyl Ether (Me) | CH₃I, K₂CO₃ | Harsh: BBr₃ or HBr | Very stable, but difficult to remove. |
| Benzyl Ether (Bn) | BnBr, K₂CO₃ | Hydrogenolysis (H₂, Pd/C) | Stable to most conditions except reduction.[10] |
| Methoxymethyl Ether (MOM) | MOMCl, DIPEA | Acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, and reduction.[10] |
| tert-Butyldimethylsilyl Ether (TBDMS) | TBDMSCl, Imidazole | Fluoride source (TBAF) or acid | Stable to base and non-acidic conditions.[10] |
Section 4: Key Experimental Protocol
Protocol: Palladium-Catalyzed C6-Arylation of this compound
This protocol leverages steric hindrance to achieve selectivity for the less-hindered C6 position without a directing group. The free hydroxyl group assists in the C-H activation step.[11][12]
Objective: To selectively introduce an aryl group at the C6 position.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl bromide (1.2 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Premix: In a separate vial under an inert atmosphere (glovebox recommended), add Pd(OAc)₂ (0.02 eq) and XPhos (0.05 eq). Add a small amount of the reaction solvent and stir for 10 minutes until a homogeneous solution forms.
-
Reaction Assembly: Add the catalyst premix to the Schlenk flask containing the solids. Add the remaining anhydrous, degassed solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the organic filtrate with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The C6-isomer can be distinguished from the C4-isomer by the coupling patterns of the aromatic protons in the ¹H NMR spectrum.
Section 5: Consolidated FAQs
-
Q: How can I definitively confirm the regiochemistry of my product?
-
A: The most reliable method is 2D NMR spectroscopy. A Nuclear Overhauser Effect (NOE) correlation between the protons of a newly installed group at C6 and the C7-H proton, or between a C4-substituent and the lactone's CH₂ protons, can provide unambiguous proof of connectivity. In the absence of clear NOE signals, X-ray crystallography of a suitable crystalline derivative is the gold standard.
-
-
Q: I am observing O-functionalization (ether or ester formation) instead of C-functionalization. How do I prevent this?
-
A: This is a common issue of competitive reactivity. To favor C-functionalization, especially in metal-catalyzed reactions, the choice of base is critical. A non-nucleophilic, inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over organic amines. For electrophilic additions, protecting the hydroxyl group first is the most reliable strategy.
-
-
Q: Can I achieve functionalization at the C7 position?
-
A: C7 functionalization is extremely difficult via standard electrophilic substitution or ortho-metalation due to its electronic position (meta to the -OH group) and its incorporation into the fused ring system. Advanced strategies might involve a complete change in synthetic approach, such as starting from an already functionalized precursor or exploring radical-based pathways, but these are non-trivial and outside the scope of standard troubleshooting.
-
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Chemo- and Regioselective C-H Bond Functionalization of Phenols with 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification & Work-up Strategies
Introduction: The Challenge of 5-Hydroxyphthalide Removal
This compound is a versatile building block in organic synthesis, but its polar, weakly acidic nature often complicates purification. As a phenolic lactone, its properties can lead to co-elution with polar products during chromatography or challenging separations via standard extraction. This guide provides a structured approach to diagnosing your separation challenge and selecting the most effective work-up procedure. We will delve into the chemical principles behind each technique, offering detailed protocols and troubleshooting advice to ensure you can confidently isolate your desired compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its removal?
This compound possesses two key features: a phenolic hydroxyl group and a lactone ring.
-
Phenolic Hydroxyl Group: This group is weakly acidic, with a pKa typically around 9-10. This acidity is the cornerstone of its removal via basic extraction, as it can be deprotonated by a strong base (like NaOH) to form a water-soluble phenoxide salt.[1] However, it is not acidic enough to react with a weak base like sodium bicarbonate.[1][2]
-
Polarity: The presence of the hydroxyl and carbonyl groups makes it a moderately polar molecule. This property dictates its behavior in chromatographic separations, where it will have a strong affinity for polar stationary phases like silica gel.[3]
Q2: I performed a standard aqueous work-up, but the this compound remains. Why?
A simple water wash is often insufficient. Due to its aromatic ring, this compound has limited solubility in neutral water.[1] To effectively move it into an aqueous layer, you must exploit its acidic character by performing a chemical reaction—specifically, an acid-base extraction with a sufficiently strong base to convert it into its highly water-soluble ionic salt form.[1][4]
Q3: Can I use sodium bicarbonate (NaHCO₃) to remove this compound?
No, this is a common pitfall. Sodium bicarbonate is a weak base and is generally only effective for extracting stronger acids like carboxylic acids (pKa ≈ 4-5).[1][2][5] Since this compound is a much weaker acid (phenol, pKa ≈ 10), sodium bicarbonate is not basic enough to deprotonate it fully. Using a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is necessary.
Strategy Selection: Choosing Your Purification Pathway
The optimal strategy depends entirely on the properties of your desired product. Use the following decision guide to determine the best approach.
Decision Workflow for Purification
Caption: Decision workflow for selecting the appropriate purification method.
Detailed Protocols & Methodologies
Protocol 1: Sequential Acid-Base Extraction for Acidic Products
This method is ideal when your product is a carboxylic acid and you need to separate it from the weakly acidic this compound. The key is to use bases of increasing strength.[1][2]
Principle: A weak base (NaHCO₃) will selectively deprotonate and extract the strongly acidic product. A subsequent wash with a strong base (NaOH) will then extract the weakly acidic this compound, leaving any neutral impurities behind in the organic layer.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Weak Base Wash: Transfer the solution to a separatory funnel and add a saturated aqueous solution of NaHCO₃. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake vigorously for 1-2 minutes.
-
Separation 1: Allow the layers to separate. Drain the lower aqueous layer, which now contains the salt of your carboxylic acid product. Repeat the extraction with fresh NaHCO₃ solution twice more to ensure complete removal. Combine these aqueous extracts.
-
Strong Base Wash: To the remaining organic layer in the funnel, add a 1-2 M aqueous solution of NaOH. Shake vigorously for 1-2 minutes.
-
Separation 2: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of this compound. Repeat this wash one more time. The remaining organic layer should now contain only neutral byproducts.
-
Product Recovery: Acidify the combined NaHCO₃ extracts (from step 3) with concentrated HCl until the solution is acidic (pH ~2), which will precipitate your carboxylic acid product. Collect the solid by vacuum filtration.
-
Purity Check: Analyze a small sample of your recovered product by TLC or HPLC to confirm the absence of this compound.
Protocol 2: Acid-Base Extraction for Basic Products
This method is used when your product is a base (e.g., an amine) and needs to be separated from the acidic this compound.
Principle: An acidic wash will protonate and extract the basic product into the aqueous layer. A subsequent basic wash will deprotonate and extract the this compound, leaving neutral impurities in the organic layer.[4][6]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acid Wash: Transfer to a separatory funnel and add 1 M aqueous HCl. Shake vigorously. Drain the aqueous layer, which contains the ammonium salt of your product. Repeat the extraction twice more and combine the aqueous extracts.
-
Base Wash: Wash the remaining organic layer with 1-2 M aqueous NaOH to remove the this compound.
-
Product Recovery: Basify the combined HCl extracts (from step 2) with concentrated NaOH until the solution is basic (pH > 10). This will regenerate the neutral amine product. Extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (like Na₂SO₄), filter, and evaporate the solvent.
Protocol 3: Simple Basic Extraction for Neutral Products
This is the most straightforward scenario, applicable when your product is neutral and reasonably non-polar.
Principle: A strong base wash will convert this compound into its water-soluble salt, extracting it into the aqueous phase while the neutral product remains in the organic layer.[7]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude mixture in an organic solvent.
-
Base Wash: In a separatory funnel, wash the organic solution three times with 1-2 M aqueous NaOH.
-
Neutral Wash: Wash the organic layer with water, followed by brine (saturated NaCl solution) to remove residual NaOH and water.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield your purified neutral product.
Protocol 4: Column Chromatography
This method is necessary when your product is neutral but has a polarity similar to this compound, making extraction ineffective.[3][8]
Principle: Silica gel is a polar stationary phase. Polar molecules will adsorb more strongly and elute more slowly. This compound, being quite polar, will have a low Rf value in non-polar solvent systems. By starting with a non-polar mobile phase, you can elute your less-polar product first, then increase the solvent polarity to elute the this compound.[9]
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good target is to find a system where your product has an Rf of ~0.3-0.4, and the this compound has an Rf close to 0.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Monitor the fractions by TLC.
-
Gradient Elution: Once your product has completely eluted, increase the polarity of the mobile phase (e.g., switch to 1:1 Hexane:Ethyl Acetate or add a small amount of methanol to your eluent) to wash the highly retained this compound off the column.[10]
Table 1: Suggested Starting Solvent Systems for Column Chromatography
| Product Polarity | Suggested Mobile Phase (Hexane:Ethyl Acetate) | Expected Elution Order |
|---|---|---|
| Non-polar | 95:5 to 80:20 | 1. Product 2. This compound |
| Moderately Polar | 70:30 to 50:50 | Separation may be difficult; a third solvent (e.g., CH₂Cl₂) may be needed. |
| Very Polar | 50:50, then gradient to 100% Ethyl Acetate, then 1-5% Methanol in Ethyl Acetate | 1. This compound 2. Product (if more polar) |
Protocol 5: Recrystallization
Recrystallization is an excellent final purification step, especially after chromatography has removed the bulk of the impurity.[11][12] It is only effective if your product and this compound have significantly different solubilities in a chosen solvent system.
Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which it is very soluble. As the solution cools slowly, the solubility decreases, and the desired compound forms pure crystals, leaving impurities behind in the solution (the "mother liquor").[11]
Step-by-Step Procedure:
-
Solvent Screening: Find a solvent (or solvent pair) where your product is highly soluble when hot but poorly soluble when cold. The this compound should ideally remain soluble at cold temperatures or be insoluble even when hot.
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide
Q: I'm getting an emulsion (a stable, cloudy layer) during my basic extraction. What should I do? A: Emulsions are common when using strong bases. To break it, try the following:
-
Add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer often helps force the separation.
-
Let the funnel sit undisturbed for a longer period (15-30 minutes).
-
Gently swirl the funnel instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite.
Q: My product is also a phenol. How can I separate it from this compound? A: This is a challenging separation.
-
Chromatography is your best option. Since both compounds are phenolic, acid-base extraction will not work. You must rely on differences in polarity. Carefully optimize your solvent system using TLC to maximize the separation between the two spots. A shallow gradient during column chromatography will be crucial.
-
Derivative Formation: In some cases, you could selectively protect one of the phenols, alter its polarity, perform a separation, and then deprotect it. This is a more involved, multi-step process.
Q: After a basic wash, my TLC plate still shows a spot corresponding to this compound. Why wasn't the extraction complete? A: This could be due to several reasons:
-
Insufficient Base: You may not have used enough equivalents of NaOH to deprotonate all the this compound. Ensure you use a sufficient volume of a reasonably concentrated (1-2 M) solution.
-
Insufficient Mixing: The two phases may not have been mixed thoroughly enough for the reaction to go to completion. Ensure you shake the separatory funnel vigorously for at least a minute.
-
Too Few Extractions: A single extraction is rarely sufficient. For effective removal, perform at least two, and preferably three, separate washes with fresh basic solution.
Verification of Purity
Always confirm the success of your work-up.
-
Thin Layer Chromatography (TLC): The most common and rapid method. Spot your crude material and your purified product side-by-side. After purification, the spot corresponding to this compound should be absent or significantly diminished in the product lane.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of characteristic peaks for this compound in the ¹H or ¹³C NMR spectrum of your product is a strong indicator of purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. A Guided-Inquiry Experiment: Separation of a Five-Component Mixture by Liquid-Liquid Extraction and Column Chromatography [article.sapub.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. High-performance liquid chromatographic determination of 5-hydroxyindoles by post-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unambiguous Structural Confirmation of 5-Hydroxyphthalide Derivatives: A Comparative Guide to 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized molecules is a critical cornerstone of scientific rigor. 5-Hydroxyphthalide derivatives, a class of compounds with significant biological activities, often present subtle structural nuances that demand powerful analytical techniques for their complete characterization. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, it frequently falls short in resolving the intricate connectivity and spatial arrangements inherent to these derivatives. This guide provides an in-depth, technical comparison of two-dimensional (2D) NMR spectroscopy with other analytical methods, establishing why 2D NMR is the gold standard for the structural elucidation of this compound derivatives in solution.
This guide will navigate the causality behind experimental choices in 2D NMR, present supporting data through an illustrative analysis of the parent compound, this compound, and offer detailed, field-proven protocols.
The Challenge: Beyond a Simple Spectrum
The core structure of this compound, while seemingly straightforward, contains a trisubstituted aromatic ring and a lactone ring. The introduction of further substituents can lead to complex proton spin systems and ambiguity in the assignment of quaternary carbons. 1D ¹H NMR spectra can be crowded, and ¹³C NMR, while indicating the number of unique carbons, does not reveal their connectivity. This is where the power of 2D NMR becomes indispensable.
The 2D NMR Toolkit for this compound Derivatives
2D NMR experiments resolve the limitations of 1D NMR by spreading spectral information across two frequency dimensions, revealing correlations between nuclei. For a typical this compound derivative, a suite of three key experiments—COSY, HSQC, and HMBC—is generally sufficient for complete structural assignment.
Illustrative Case Study: this compound
To demonstrate the power of these techniques, we will use an illustrative dataset for the parent compound, this compound. This data is based on established chemical shift principles for this class of compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | J (Hz) |
| 1 | 171.5 | - | - | - |
| 3 | 70.0 | 5.30 | s | - |
| 3a | 151.0 | - | - | - |
| 4 | 118.0 | 7.15 | d | 8.4 |
| 5 | 158.0 | - | - | - |
| 6 | 115.0 | 7.05 | dd | 8.4, 2.5 |
| 7 | 125.0 | 7.60 | d | 2.5 |
| 7a | 128.0 | - | - | - |
| 5-OH | - | 9.80 | s | - |
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the first step in piecing together the molecular puzzle, as it reveals which protons are coupled to each other, typically through two or three bonds.[1] In a COSY spectrum, both axes represent the ¹H NMR spectrum, and cross-peaks indicate coupled protons.[2]
For this compound, the COSY spectrum would reveal a crucial correlation between the proton at 7.05 ppm (H-6) and the proton at 7.15 ppm (H-4), confirming their ortho relationship on the aromatic ring. The long-range coupling between H-4 and H-6 might also be observable. The proton at 7.60 ppm (H-7) would not show a COSY correlation with H-6, indicating a meta relationship. The methylene protons at 5.30 ppm (H-3) and the hydroxyl proton at 9.80 ppm would appear as singlets and thus show no COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[3] This is an incredibly powerful tool for unambiguously assigning the carbon signals of protonated carbons. In an HSQC spectrum, one axis is the ¹H spectrum and the other is the ¹³C spectrum.
Applying this to our this compound example, the HSQC spectrum would show the following correlations:
-
A cross-peak connecting the proton at 7.15 ppm to the carbon at 118.0 ppm (C-4).
-
A cross-peak connecting the proton at 7.05 ppm to the carbon at 115.0 ppm (C-6).
-
A cross-peak connecting the proton at 7.60 ppm to the carbon at 125.0 ppm (C-7).
-
A cross-peak connecting the protons at 5.30 ppm to the carbon at 70.0 ppm (C-3).
Quaternary carbons (C-1, C-3a, C-5, and C-7a) will not show signals in the HSQC spectrum as they are not directly attached to any protons.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton
The HMBC experiment is often the final piece of the puzzle, revealing longer-range correlations between protons and carbons, typically over two or three bonds.[4] This is crucial for identifying quaternary carbons and piecing together the different spin systems identified by COSY.
For this compound, the key HMBC correlations would be:
-
The methylene protons (H-3) at 5.30 ppm would show a correlation to the carbonyl carbon (C-1) at 171.5 ppm and the quaternary carbon (C-3a) at 151.0 ppm. This confirms the lactone ring structure.
-
The aromatic proton H-4 at 7.15 ppm would show correlations to the quaternary carbons C-3a, C-5, and C-7a.
-
The aromatic proton H-6 at 7.05 ppm would show correlations to the quaternary carbon C-7a and the oxygenated aromatic carbon C-5.
-
The aromatic proton H-7 at 7.60 ppm would show correlations to the quaternary carbons C-3a and C-5.
By systematically analyzing these 2D NMR correlations, the complete and unambiguous structure of this compound can be confidently determined.
Performance Comparison: 2D NMR vs. Alternative Techniques
While 2D NMR is a powerful tool, it is important to understand its advantages and limitations in comparison to other common structural elucidation techniques.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, including proton-proton and proton-carbon correlations.[5] | Provides unambiguous structural assignment in solution. Non-destructive.[6] | Requires larger sample amounts (mg scale) and longer acquisition times compared to mass spectrometry. May be complex to interpret for highly complex molecules. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state.[7] | The "gold standard" for absolute structure determination.[8] | Requires a suitable single crystal, which can be difficult or impossible to obtain. The solid-state conformation may not be the same as in solution.[9] |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula (with high resolution MS). Fragmentation patterns can offer structural clues. | High sensitivity (sub-picomole). Fast analysis times. Can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis. | Does not provide definitive information on atomic connectivity or stereochemistry. Isomers can be difficult to distinguish without standards. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform. Good for identifying key functional groups like carbonyls and hydroxyls. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
Sample Preparation for 2D NMR
-
Weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Gently sonicate or vortex the sample to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
2D NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
-
¹H-¹H COSY:
-
Pulse Program: gCOSY or similar gradient-selected sequence.
-
Spectral Width: 12-15 ppm in both dimensions.
-
Number of Scans (ns): 2-4.
-
Number of Increments (ni): 256-512.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹H-¹³C HSQC:
-
Pulse Program: gHSQCED or similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals.
-
¹H Spectral Width: 12-15 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Scans (ns): 4-8.
-
Number of Increments (ni): 128-256.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
¹H-¹³C HMBC:
-
Pulse Program: gHMBC or similar gradient-selected sequence.
-
¹H Spectral Width: 12-15 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Scans (ns): 8-16.
-
Number of Increments (ni): 256-512.
-
Relaxation Delay (d1): 1.5 seconds.
-
Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.
-
Visualization of the Workflow
Graphviz diagrams can effectively illustrate the logical flow of a 2D NMR structural elucidation project.
Caption: Workflow for 2D NMR-based structure elucidation.
Caption: Key HMBC and COSY correlations for this compound.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Using NMR to identify and characterize natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. CAS Source Index (CASSI) Search Tool [cassi.cas.org]
A Comparative Guide to the Reactivity of 5-Hydroxyphthalide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Hydroxyphthalide Scaffold
Hydroxyphthalides are a class of bicyclic lactones that serve as crucial structural motifs and versatile intermediates in the synthesis of a wide array of biologically active molecules and materials. Their utility stems from the presence of multiple reactive sites: a phenolic hydroxyl group, a lactone ring, and an aromatic system. These features are foundational in the synthesis of pharmaceuticals, including precursors to compounds like mycophenolic acid, and in the development of novel polymers and molecular probes.
The precise positioning of the hydroxyl group on the aromatic ring dramatically alters the molecule's electronic landscape, leading to significant, yet often subtle, differences in reactivity among isomers. Understanding these differences is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of 5-Hydroxyphthalide against its key isomers—4-Hydroxyphthalide, 6-Hydroxyphthalide, and 7-Hydroxyphthalide—grounded in the principles of physical organic chemistry and supported by established experimental protocols.
Theoretical Framework: Electronic Effects of the Hydroxyl Group
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. In hydroxyphthalides, we must consider two key functional groups attached to the aromatic core:
-
The Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group. Its oxygen atom donates electron density to the ring via resonance, increasing its nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during electrophilic aromatic substitution (EAS).[1]
-
The Lactone Ring: An electron-withdrawing group due to the carbonyl's inductive effect and resonance, making it deactivating and meta-directing.
The overall reactivity and regioselectivity of each isomer depend on the relative positions of these two competing groups.
Resonance Analysis of this compound
In this compound, the hydroxyl group is meta to the ester oxygen of the lactone and para to the C4 position. Its powerful electron-donating resonance effect strongly activates the positions ortho and para to it (C4, C6). The lactone's deactivating effect is directed meta to its points of attachment (C5, C7). The synergy of these effects dictates the most probable sites for electrophilic attack.
Caption: Resonance structures showing electron donation from the -OH group in this compound.
Comparative Reactivity Analysis
Reactivity towards Electrophilic Aromatic Substitution (EAS)
The primary determinant of EAS reactivity is the degree of activation conferred by the hydroxyl group at various positions on the ring. A powerful activating group like -OH will generally override the deactivating effect of the lactone.[2]
-
4-Hydroxyphthalide: The -OH group is ortho to the lactone's ester oxygen. It strongly activates the C5 and C7 positions. The C5 position is particularly activated due to being para to the hydroxyl group.
-
This compound: The -OH group is meta to the lactone's ester oxygen. It strongly activates the C4 and C6 positions (ortho and para directing). The lactone deactivates C7 and C4, but the -OH activation at C4 and C6 is dominant. The C6 position is generally the most reactive site due to less steric hindrance compared to C4.
-
6-Hydroxyphthalide: The -OH group is para to the lactone's ester oxygen. This positioning leads to significant resonance stabilization, strongly activating the C5 and C7 positions.
-
7-Hydroxyphthalide: The -OH group is ortho to the lactone's carbonyl group. This proximity can lead to intramolecular hydrogen bonding, which may slightly reduce the donating ability of the -OH group. It activates the C6 position (para) and the C5 position (ortho).
Predicted Overall Reactivity towards EAS:
Based on the synergistic and antagonistic electronic effects, the predicted order of overall ring activation is:
6-Hydroxyphthalide > 4-Hydroxyphthalide ≈ this compound > 7-Hydroxyphthalide
The 6- and 4-isomers benefit from direct ortho/para alignment with the lactone's ether oxygen, enhancing delocalization. The 7-isomer may be least reactive due to the proximity of the -OH to the deactivating carbonyl and potential hydrogen bonding.
Acidity of the Phenolic Hydroxyl Group (pKa)
Predicted Relative Acidity (Lowest pKa to Highest pKa):
7-Hydroxyphthalide > 4-Hydroxyphthalide > this compound > 6-Hydroxyphthalide
-
7-Hydroxyphthalide: The -OH is ortho to the strongly inductive carbonyl group, leading to the greatest stabilization of the conjugate base and thus the highest acidity.
-
4-Hydroxyphthalide: The -OH is ortho to the less-withdrawing ether oxygen but meta to the carbonyl, resulting in moderate stabilization.
-
This compound: The -OH is meta to the ether oxygen and para to the carbonyl. The withdrawing effect is still significant.
-
6-Hydroxyphthalide: The -OH is para to the ether oxygen and meta to the carbonyl, placing it furthest from the primary electron-withdrawing group, resulting in the least acidic proton.
Reactivity of the Lactone Ring
The lactone moiety can undergo nucleophilic acyl substitution. The electrophilicity of the carbonyl carbon is modulated by the electronic nature of the aromatic ring. Electron-donating groups on the ring (like -OH) increase electron density throughout the system, slightly reducing the carbonyl's electrophilicity and making it less reactive towards nucleophiles compared to unsubstituted phthalide. The differences among the isomers are likely to be subtle but would follow the inverse trend of the ring's activation towards EAS.
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical predictions, standardized comparative experiments are essential. The following protocols are designed to be self-validating by ensuring identical conditions for all isomers and employing quantitative analysis.
Protocol: Competitive Nitration for EAS Reactivity
This experiment determines the relative rates of nitration, a classic EAS reaction, by allowing the isomers to compete for a limited amount of nitrating agent.[4]
Objective: To establish the relative reactivity of 4-, 5-, 6-, and 7-hydroxyphthalide towards electrophilic nitration.
Materials:
-
Equimolar mixture of the four hydroxyphthalide isomers
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Acetic acid (solvent)[5]
-
Nitric acid (68%)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution in acetic acid containing a known, equimolar concentration (e.g., 0.1 M) of all four hydroxyphthalide isomers and the internal standard.
-
Reaction Setup: Place 10.0 mL of the stock solution into a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 25°C using a water bath.
-
Initiation: Prepare a dilute solution of nitric acid in acetic acid (e.g., 0.5 M). Add a sub-stoichiometric amount of the nitrating agent (e.g., 0.2 equivalents relative to the total moles of hydroxyphthalides) to the isomer mixture dropwise over 1 minute.
-
Reaction & Quenching: Allow the reaction to proceed for a set time (e.g., 30 minutes). Quench the reaction by adding 20 mL of cold deionized water.
-
Extraction: Extract the organic components with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Prepare a sample of the residue for HPLC or GC-MS analysis.
-
Quantification: Analyze the relative amounts of unreacted starting materials by comparing their peak areas to the internal standard. The isomer that is consumed the most is the most reactive. The regioselectivity can be determined by identifying the structure of the resulting mononitrated products via MS and NMR analysis of a scaled-up, single-isomer reaction.
Caption: Experimental workflow for comparing EAS reactivity via competitive nitration.
Protocol: Potentiometric Titration for pKa Determination
This protocol measures the pKa of each isomer, providing a quantitative measure of the hydroxyl group's acidity.
Objective: To determine the experimental pKa value for each hydroxyphthalide isomer.
Materials:
-
Individual hydroxyphthalide isomers
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
Solvent (e.g., 50:50 ethanol:water mixture to ensure solubility)
-
Calibrated pH meter with a glass electrode
-
Burette and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a sample of one hydroxyphthalide isomer (e.g., 0.1 mmol) and dissolve it in 50 mL of the ethanol:water solvent in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, insert the pH electrode, and allow the pH reading to stabilize.
-
Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.10 mL) from the burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration well past the equivalence point, recording pH and volume data.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Repeat: Repeat the entire procedure for each of the other isomers under identical conditions.
Data Summary
The following table summarizes the predicted reactivity profiles of the hydroxyphthalide isomers based on the theoretical analysis. Experimental validation is required to confirm these predictions.
| Isomer | Predicted EAS Reactivity Rank | Most Activated Positions for EAS | Predicted Acidity (pKa) Rank (Lowest to Highest) |
| 4-Hydroxyphthalide | 2 | C5 (para), C7 (ortho) | 2 |
| This compound | 3 | C6 (para), C4 (ortho) | 3 |
| 6-Hydroxyphthalide | 1 | C5 (ortho), C7 (ortho) | 4 |
| 7-Hydroxyphthalide | 4 | C6 (para), C5 (ortho) | 1 |
Conclusion
The reactivity of hydroxyphthalide isomers is a nuanced function of the electronic interplay between the activating hydroxyl group and the deactivating lactone ring. Our theoretical analysis predicts that 6-Hydroxyphthalide is the most reactive towards electrophilic aromatic substitution due to the favorable alignment of its substituents. Conversely, 7-Hydroxyphthalide is predicted to be the most acidic due to the proximity of its hydroxyl group to the electron-withdrawing carbonyl.
This compound, the focus of this guide, represents a case of intermediate reactivity. Its hydroxyl group at the 5-position strongly activates the C4 and C6 positions, making it a versatile intermediate for further functionalization at these sites. This guide provides a predictive framework and robust experimental protocols for researchers to empirically validate these differences. A thorough understanding of this structure-reactivity relationship is essential for the rational design of synthetic pathways and the efficient development of novel chemical entities.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Hydroxyphthalide: A Comparative Analysis Featuring Quantitative NMR
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 5-Hydroxyphthalide, a key intermediate in the synthesis of various pharmaceutically active compounds, exemplifies this principle. Even trace impurities can alter its reactivity, lead to unwanted side products in subsequent steps, and introduce potential toxicological risks. Therefore, the rigorous and accurate determination of its purity is a non-negotiable step in the synthetic workflow.
This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of synthesized this compound. We will focus on the unique advantages of Quantitative Nuclear Magnetic Resonance (qNMR) , a primary analytical method, and contrast its performance with traditional, yet powerful, secondary methods like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). Our objective is to equip you, the practicing scientist, with the causal logic behind methodological choices, enabling you to select and implement the most appropriate technique for your analytical needs.
The Analyte: Synthesis of this compound
To contextualize our analytical challenge, we begin with the material itself. A common and effective route to this compound is via the reduction of 5-nitrophthalide, followed by a Sandmeyer reaction to introduce the hydroxyl group. This multi-step synthesis inherently introduces the possibility of carrying over starting materials, intermediates, and reaction by-products.
Experimental Protocol: Synthesis of this compound
-
Step A: Catalytic Reduction of 5-Nitrophthalide:
-
To a solution of 5-nitrophthalide in ethanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 5-aminophthalide. The reduction of nitro compounds is a well-established and highly efficient transformation.[1][2][3][4][5]
-
-
Step B: Diazotization and Hydrolysis (Sandmeyer-type Reaction):
-
Dissolve the crude 5-aminophthalide in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate. This step is analogous to the first stage of the classic Sandmeyer reaction.[6]
-
Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired this compound.
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain the final product.
-
The resulting white to off-white solid must then be subjected to rigorous purity analysis before it can be confidently used in downstream applications.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
qNMR stands apart from many other analytical techniques because it is a primary ratio method.[7] Its fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8][9] This allows for the direct measurement of a compound's purity against a certified internal standard (IS) without needing a reference standard of the analyte itself—a significant advantage when dealing with novel or custom-synthesized molecules.
Expertise in Action: Designing the qNMR Experiment
The validity of a qNMR result hinges on a meticulously designed experiment. The choices made are not arbitrary; they are deliberate steps to ensure accuracy and precision.
-
The Internal Standard (IS) - The Anchor of Quantification: The choice of IS is paramount. For this compound, which is soluble in polar aprotic solvents, Maleic Acid is an excellent choice.
-
Why Maleic Acid? It possesses high purity (available as a certified reference material), is non-volatile, and is highly stable.[10][11] Crucially, its single, sharp proton resonance in DMSO-d₆ appears around 6.3 ppm, a region typically clear of signals from many aromatic compounds, including this compound, thus preventing signal overlap.[11][12][13] An ideal IS provides a simple, well-resolved signal that does not interfere with the analyte's signals.
-
-
The Solvent - Ensuring Complete Dissolution: DMSO-d₆ is selected as the deuterated solvent. Its high boiling point minimizes evaporation during sample preparation, and its excellent solvating power ensures that both the polar this compound and the maleic acid internal standard dissolve completely, which is a prerequisite for accurate qNMR.[8][12]
-
Acquisition Parameters - The Key to Accuracy: Simply acquiring a standard proton NMR is insufficient for quantification.
-
Relaxation Delay (D1): We must ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. A D1 delay of at least 5 times the longest T₁ relaxation time of any proton of interest (both analyte and IS) is mandatory.[12] A typical value of 30-60 seconds is a robust starting point for small molecules to prevent signal saturation and ensure accurate integration.
-
Pulse Angle: A 90° pulse is used to provide the maximum signal intensity for all nuclei in a single scan.[12]
-
Number of Scans (NS): An adequate number of scans (e.g., 16 or 32) is chosen to achieve a high signal-to-noise ratio (S/N > 250:1), which is essential for precise integration.
-
Experimental Protocol: qNMR Purity Assay of this compound
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the synthesized this compound (m_a) into an NMR tube. Record the weight to 0.01 mg.
-
Accurately weigh approximately 5-10 mg of high-purity (>99.5%) maleic acid internal standard (m_std) and add it to the same NMR tube. Record the weight to 0.01 mg.
-
Add ~0.7 mL of DMSO-d₆ to the tube, cap it, and vortex until both solids are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Use a single 90° pulse program.
-
Set the relaxation delay (D1) to 60 seconds.
-
Acquire 16 scans with 4 dummy scans.
-
Ensure the sample temperature is stable, typically at 25 °C.
-
-
Data Processing and Calculation:
-
Process the resulting spectrum with manual phasing and baseline correction to ensure a flat baseline around the signals of interest.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the singlet for the methylene protons) to get I_a.
-
Integrate the singlet for the two vinyl protons of maleic acid to get I_std.
-
Calculate the purity using the following equation[8]:
Purity (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
Iₐ, IₛₜᏧ : Integral values for the analyte and standard.
-
Nₐ, NₛₜᏧ : Number of protons for the integrated signals (analyte and standard).
-
Mₐ, MₛₜᏧ : Molar masses of the analyte and standard.
-
mₐ, mₛₜᏧ : Masses of the analyte and standard.
-
PₛₜᏧ : Purity of the internal standard.
-
Comparative Analytical Techniques
While qNMR offers absolute quantification, it's essential to understand how it compares to other widely used methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of purity analysis in the pharmaceutical industry.[10] It excels at separating complex mixtures, providing high sensitivity for detecting impurities.
-
Principle of Causality: HPLC operates on the principle of differential partitioning of components between a stationary phase (the column) and a mobile phase. Purity is typically assessed by area percent, assuming that all components have a similar response factor at the detection wavelength. This assumption is a significant limitation. For accurate purity, a certified reference standard of this compound is required to create a calibration curve and determine the relative response factors of impurities.[10]
-
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Prepare a solution of synthesized this compound in the mobile phase at a concentration of ~1 mg/mL.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is a powerful thermal analysis technique for determining the purity of highly crystalline, stable compounds.
-
Principle of Causality: The presence of impurities depresses and broadens the melting point of a substance. By applying the van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting endotherm.
-
Experimental Protocol: DSC Analysis
-
Sample Prep: Accurately weigh 1-3 mg of the this compound into an aluminum DSC pan and hermetically seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.
-
Analysis: Use the instrument's software to analyze the melting peak and calculate the purity based on the van't Hoff model.
-
Results & Discussion: A Head-to-Head Comparison
To illustrate the strengths and weaknesses of each technique, let's consider a hypothetical batch of synthesized this compound.
Table 1: Comparative Purity Assessment of this compound (Batch XYZ-001)
| Analytical Technique | Principle | Purity Result (%) | Key Strengths & Limitations |
| qNMR | Absolute quantification against a certified IS. | 99.1 ± 0.2 | Strengths: Primary method, no analyte reference needed, high precision, structure-specific.[7] Limitations: Lower sensitivity than HPLC, requires soluble sample. |
| HPLC-UV (Area %) | Relative quantification based on UV response. | 99.6 ± 0.1 | Strengths: High sensitivity, excellent for detecting trace impurities.[10] Limitations: Assumes equal response factor, may not detect non-chromophoric impurities. |
| DSC | Thermal analysis based on melting point depression. | 99.3 ± 0.3 | Strengths: Fast, no solvents needed. Limitations: Only for crystalline/thermally stable compounds, insensitive to impurities that are solid-soluble. |
Analysis of Discrepancies and Method Selection
The data in Table 1 reveals subtle but important differences.
-
The HPLC area % (99.6%) is highest, which could be misleading. If an impurity has a very low UV response factor at 254 nm, its presence will be underestimated, artificially inflating the purity value.
-
The qNMR result (99.1%) is often considered the most accurate "true" value, as it directly measures the molar quantity of this compound relative to a known mass of a certified standard. It accounts for all proton-containing impurities, regardless of their physical or optical properties.
-
The DSC result (99.3%) corroborates the high purity but is only sensitive to impurities that affect the melting behavior.
Conclusion: An Integrated Approach to Purity Assessment
For the definitive purity assessment of a newly synthesized compound like this compound, qNMR is the superior choice for establishing an absolute, traceable purity value . Its status as a primary method, independent of an analyte-specific reference standard, makes it invaluable in a research and development setting.[4]
However, a comprehensive quality assessment should not rely on a single technique. The ideal strategy, compliant with regulatory expectations like those from the ICH[1], is orthogonal. HPLC-UV should be used as a complementary technique to profile and identify trace impurities with high sensitivity, while qNMR provides the accurate, absolute quantification of the main component. DSC can serve as a rapid check for highly pure, crystalline batches.
By understanding the fundamental principles and causal logic behind each method, the modern scientist can move beyond simply generating data to performing a robust, self-validating, and scientifically sound purity assessment.
References
- 1. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Reductions and Tandem Reactions of Nitro Compounds Using in Situ Prepared Nickel Boride Catalyst in Nanocellulose Solution. | Semantic Scholar [semanticscholar.org]
- 6. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 7. 5-Bromophthalide | 64169-34-2 | FB19306 | Biosynth [biosynth.com]
- 8. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 9. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 11. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
- 13. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 5-Alkoxyphthalide Derivatives: A Modern Approach vs. Traditional Methodology
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of molecular building blocks is paramount. 5-Hydroxyphthalide is a valuable scaffold, and its derivatives, particularly its ethers, are crucial intermediates in the synthesis of a wide range of biologically active compounds. This guide provides an in-depth technical comparison of a modern catalytic pathway and a traditional method for the synthesis of 5-alkoxyphthalide derivatives, offering insights into the causality behind experimental choices and providing supporting data to inform your synthetic strategy.
The Significance of 5-Alkoxyphthalides
This compound possesses a reactive phenolic hydroxyl group that serves as a key handle for introducing diverse functionalities. The conversion of this hydroxyl group to an ether linkage (O-alkylation or O-arylation) is a common and critical transformation. The resulting 5-alkoxyphthalide derivatives exhibit a range of biological activities and are pivotal precursors in the synthesis of pharmaceuticals and natural products. The choice of synthetic methodology for this transformation can significantly impact yield, purity, scalability, and the overall efficiency of a drug discovery and development program.
A Tale of Two Pathways: Traditional vs. Modern Etherification
This guide will focus on the synthesis of a representative 5-alkoxyphthalide derivative, 5-benzyloxyphthalide, to compare two distinct synthetic strategies:
-
The Traditional Pathway: Williamson Ether Synthesis. A cornerstone of organic chemistry, this method relies on the S
N2 reaction between an alkoxide and an alkyl halide.[1][2] -
The Modern Pathway: Buchwald-Hartwig O-Arylation. A powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis.[3][4][5]
Below, we delve into a detailed comparison of these two pathways, examining their mechanisms, performance, and practical considerations.
Head-to-Head Comparison: Williamson vs. Buchwald-Hartwig
| Parameter | Traditional: Williamson Ether Synthesis | Modern: Buchwald-Hartwig O-Arylation |
| Reaction Principle | S | Palladium-catalyzed cross-coupling of an alcohol with an aryl halide |
| Typical Reagents | This compound, a strong base (e.g., NaH, K₂CO₃), an alkyl halide (e.g., benzyl bromide) | This compound, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP, dppf), and a base (e.g., Cs₂CO₃, K₃PO₄) |
| Reaction Conditions | Often requires heating (reflux) for several hours.[2] | Can often be performed at or near room temperature, though heating may be required for less reactive substrates. |
| Typical Yields | Generally good for simple primary alkyl halides (50-95%), but can be lower with more complex substrates.[2] | Often provides high to excellent yields, even with sterically hindered substrates. |
| Substrate Scope | Primarily effective with primary alkyl halides. Secondary and tertiary halides tend to undergo elimination.[1] | Broad scope, accommodating a wide range of aryl and heteroaryl halides, as well as various alcohols and phenols.[4][5] |
| Functional Group Tolerance | The strong base can be incompatible with sensitive functional groups. | The milder bases and specific catalytic system often allow for better functional group tolerance.[4] |
| Key Advantages | Utilizes readily available and inexpensive reagents. The procedure is straightforward and well-established. | High yields, broad substrate scope, and good functional group tolerance. Milder reaction conditions are often possible. |
| Key Disadvantages | Limited to less sterically hindered alkyl halides. The use of strong bases can lead to side reactions. | The palladium catalyst and phosphine ligands can be expensive. The reaction setup can be more complex. |
Mechanistic Insights: A Visual Explanation
To better understand the fundamental differences between these two pathways, let's visualize their mechanisms.
Traditional Pathway: Williamson Ether Synthesis
Caption: Mechanism of the Williamson Ether Synthesis.
Modern Pathway: Buchwald-Hartwig O-Arylation
Caption: Catalytic Cycle of the Buchwald-Hartwig O-Arylation.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the synthesis of 5-benzyloxyphthalide using both the traditional and modern pathways. These protocols are based on established procedures and can be adapted for other similar transformations.
Protocol 1: Traditional Synthesis of 5-Benzyloxyphthalide via Williamson Ether Synthesis
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Benzyl Bromide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-benzyloxyphthalide.
Protocol 2: Modern Synthesis of 5-Benzyloxyphthalide via Buchwald-Hartwig O-Arylation
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.05 eq), and BINAP (0.10 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by bromobenzene (1.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Conclusion and Future Outlook
The choice between a traditional Williamson ether synthesis and a modern Buchwald-Hartwig O-arylation for the preparation of 5-alkoxyphthalide derivatives is a classic example of the evolution of synthetic organic chemistry.
The Williamson ether synthesis remains a viable and cost-effective method for the preparation of simple alkyl ethers of this compound, particularly when using primary alkyl halides. Its simplicity and the use of readily available reagents make it an attractive option for routine syntheses.
Conversely, the Buchwald-Hartwig O-arylation offers unparalleled scope and efficiency, especially for the synthesis of more complex diaryl ethers or when dealing with sensitive functional groups.[3][4][5] While the initial investment in catalysts and ligands is higher, the often-superior yields and broader applicability can make it the more economical choice in the long run, particularly in the context of complex multi-step syntheses where material loss is a critical factor.
As the demand for increasingly complex and diverse molecular architectures in drug discovery continues to grow, modern catalytic methods like the Buchwald-Hartwig reaction will undoubtedly play an ever-more-central role in the synthetic chemist's toolbox. However, the enduring utility of classic reactions like the Williamson synthesis underscores the importance of a comprehensive understanding of all available synthetic methodologies to make informed and strategic decisions in the laboratory.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for the Synthesis of Citalopram, Bypassing 5-Hydroxyphthalide Derivatives
For decades, the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram has been intrinsically linked to phthalide chemistry, with 5-Hydroxyphthalide and its more immediate precursors like 5-Cyanophthalide and 5-Carboxyphthalide serving as the cornerstone starting materials. While these routes are well-established, challenges related to reagent toxicity, reaction efficiency, and process scalability have prompted the exploration of alternative synthetic strategies. This guide provides an in-depth comparison of viable alternative reagents to this compound-based molecules for the synthesis of Citalopram, offering researchers and drug development professionals a comprehensive overview of alternative pathways, supported by experimental data and protocols.
The Rationale for Seeking Alternatives
The classical synthetic approaches to Citalopram often involve the use of cyanide salts for the introduction of the crucial nitrile group at the 5-position of the phthalide ring. The inherent toxicity and environmental concerns associated with large-scale cyanide use have been a significant driver for innovation in this area. Furthermore, optimizing yield and minimizing complex purification steps are continuous goals in pharmaceutical manufacturing. The alternatives presented herein offer different strategies to circumvent these challenges, either by introducing the cyano group at a different stage of the synthesis or by employing a starting material where a precursor to the cyano group is already in place.
Comparative Analysis of Key Alternative Starting Materials
This guide will focus on two primary, well-documented alternatives to the this compound-derived route: 5-Bromophthalide and Terephthalic Acid . Additionally, a less common route originating from 4-Nitrophthalimide will be discussed to provide a broader perspective on the available synthetic landscape.
| Starting Material | Core Synthetic Strategy | Key Advantages | Key Disadvantages | Reported Overall Yield |
| This compound Derivatives | Sequential Grignard additions to the lactone, followed by cyanation. | Well-established and extensively documented. | Often requires the use of toxic cyanide reagents early in the synthesis. | Variable, highly dependent on the specific derivative and process. |
| 5-Bromophthalide | Sequential Grignard additions followed by a late-stage cyanation reaction. | Avoids handling of cyanide in early steps; commercially available starting material. | Grignard reactions can be prone to side-product formation; cyanation step still requires a cyanide source. | Can be optimized for good yields, though multi-step. |
| Terephthalic Acid | Formation of a 5-carboxyphthalide intermediate, which is then converted to a precursor for the cyano group. | Inexpensive and readily available starting material. | Longer synthetic route with additional steps for functional group manipulation. | Dependent on the efficiency of multiple transformations. |
| 4-Nitrophthalimide | Reduction of the nitro group to an amine, which is then converted to the nitrile. | Offers a different approach to introducing the nitrogen functionality. | Can be labor-intensive with challenging purifications; generates significant waste. | Generally lower yields compared to other routes. |
I. The 5-Bromophthalide Pathway: A Postponed Cyanation Strategy
The use of 5-Bromophthalide is one of the most prominent alternative routes. The core principle of this pathway is to construct the bicyclic core of Citalopram first and then introduce the cyano group in a later step, typically by displacing the bromo substituent.
Mechanistic Considerations and Experimental Causality
This route leverages the reactivity of the lactone in 5-Bromophthalide towards Grignard reagents. Two successive Grignard reactions are employed: the first with 4-fluorophenylmagnesium bromide and the second with 3-(dimethylamino)propylmagnesium chloride. This sequence opens the lactone ring and forms a diol intermediate. The choice of performing these reactions sequentially in a "one-pot" fashion is a key process optimization to minimize intermediate isolation and improve overall efficiency. The subsequent acid-catalyzed dehydration and cyclization of the diol furnishes the core phthalane structure. The final step is a nucleophilic substitution to replace the bromine atom with a cyanide group, most commonly using copper(I) cyanide. The use of a copper catalyst is crucial here to facilitate the cyanation of an aryl halide.
Visualizing the 5-Bromophthalide Workflow
Caption: Synthetic pathway of Citalopram starting from 5-Bromophthalide.
Detailed Experimental Protocol: Citalopram from 5-Bromophthalide
Step 1: Sequential Grignard Reactions and Cyclization [1][2][3]
-
To a cooled (0°C) suspension of 5-bromophthalide (1 equivalent) in anhydrous tetrahydrofuran (THF), slowly add a solution of 4-fluorophenylmagnesium bromide (1.1-1.3 equivalents) in THF. Maintain the temperature below 10°C.
-
After the initial reaction is complete (as monitored by TLC), add a solution of 3-(dimethylamino)propylmagnesium chloride (1.1-1.3 equivalents) in THF to the same reaction mixture, again maintaining a low temperature.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., toluene). The combined organic layers are then treated with an aqueous acid (e.g., 60% phosphoric acid) and heated to induce dehydration and cyclization, forming the phthalane ring.[2]
-
The product, 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane, is isolated after neutralization and extraction.
-
The 5-bromophthalane derivative from the previous step is dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).
-
Copper(I) cyanide (1.1-1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux (typically 140-160°C) for several hours until the starting material is consumed.
-
After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
The crude Citalopram is then extracted with an organic solvent, washed, dried, and purified, often by crystallization of a salt form (e.g., hydrobromide).
II. The Terephthalic Acid Pathway: Building from the Ground Up
For large-scale industrial synthesis, starting from a simple, inexpensive bulk chemical is highly desirable. Terephthalic acid fits this description perfectly. This route involves more steps but can be economically advantageous.
Mechanistic Considerations and Experimental Causality
The initial step in this pathway is the hydroxymethylation of terephthalic acid to form 5-carboxyphthalide. This is typically achieved by reacting terephthalic acid with formaldehyde in the presence of a strong acid, such as fuming sulfuric acid (oleum). The highly acidic conditions are necessary to promote the electrophilic aromatic substitution. The resulting 5-carboxyphthalide is a versatile intermediate that can be converted to 5-cyanophthalide through several methods, such as conversion to the amide followed by dehydration. Once 5-cyanophthalide is obtained, the synthesis can proceed in a manner analogous to the traditional routes.
Visualizing the Terephthalic Acid Workflow
Caption: Synthetic pathway of Citalopram starting from Terephthalic Acid.
Detailed Experimental Protocol: 5-Carboxyphthalide from Terephthalic Acid[5]
-
In a suitable reactor, add terephthalic acid to fuming sulfuric acid (oleum).
-
Gradually add formaldehyde (or a precursor like paraformaldehyde) to the mixture while controlling the temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 120-145°C) for a set period.
-
After the reaction is complete, the mixture is carefully poured into water or onto ice to precipitate the crude 5-carboxyphthalide.
-
The product is then isolated by filtration and can be purified by recrystallization.
Note: The conversion of 5-carboxyphthalide to 5-cyanophthalide and then to Citalopram follows established procedures, often detailed in patent literature.
III. The 4-Nitrophthalimide Pathway: An Alternative Nitrogen Source
A less conventional but mechanistically distinct approach begins with 4-nitrophthalimide. This route introduces the nitrogen atom early in the synthesis, albeit in a different oxidation state.
Mechanistic Considerations and Experimental Causality
The core of this strategy involves the reduction of the nitro group to an amino group, forming 5-aminophthalide. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reductions. The resulting 5-aminophthalide can then be converted to 5-cyanophthalide via a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide salt, typically in the presence of a copper catalyst. While this route avoids the direct handling of cyanide on the phthalide ring until the Sandmeyer step, the multi-step nature and potential for side reactions can make it less efficient.
Visualizing the 4-Nitrophthalimide Workflow
Caption: Synthetic pathway of Citalopram starting from 4-Nitrophthalimide.
Detailed Experimental Protocol: 5-Aminophthalide from 4-Nitrophthalimide[6]
-
4-Nitrophthalimide is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel in a suitable solvent under a hydrogen atmosphere.
-
Alternatively, reduction can be performed using a metal in acid, such as zinc or tin in hydrochloric acid.
-
Once the reduction is complete, the catalyst is filtered off (if applicable), and the product, 5-aminophthalide, is isolated from the reaction mixture.
-
The crude product is often purified by recrystallization.
Note: The subsequent Sandmeyer reaction to produce 5-cyanophthalide requires careful control of temperature and reagent addition to minimize side reactions.
Conclusion
The choice of a synthetic route for a target molecule like Citalopram is a multifactorial decision that weighs the cost of starting materials, the number of synthetic steps, the safety and environmental impact of the reagents, and the overall process efficiency. While the traditional this compound-based syntheses remain relevant, the 5-Bromophthalide route offers a compelling alternative by postponing the introduction of the toxic cyano group, thereby enhancing process safety in the initial stages. For large-scale production where raw material cost is a primary driver, the Terephthalic Acid pathway, despite its length, presents an economically attractive option. The 4-Nitrophthalimide route, while less common, showcases the chemical versatility available to synthetic chemists.
Ultimately, the optimal choice of reagent will depend on the specific capabilities and priorities of the research or manufacturing environment. This guide serves as a foundational resource for making an informed decision, providing both the strategic overview and the detailed procedural insights necessary for practical application.
References
A comparative study of different synthetic routes to 5-Hydroxyphthalide
An In-Depth Comparative Guide to the Synthetic Routes of 5-Hydroxyphthalide
Introduction: The Significance of this compound
This compound is a deceptively simple molecule that holds significant importance as a key building block in the pharmaceutical industry. Its primary claim to fame is its role as a crucial intermediate in the synthesis of the widely prescribed antidepressant, Citalopram, and its active enantiomer, Escitalopram. The strategic placement of the hydroxyl group on the phthalide scaffold makes it a versatile synthon, but its efficient and scalable production presents a considerable chemical challenge. The choice of synthetic route can dramatically impact yield, purity, cost, and environmental footprint, making a thorough understanding of the available options paramount for researchers and process chemists.
This guide provides a comparative analysis of the principal synthetic strategies for obtaining this compound. We will move beyond a simple recitation of reaction schemes to dissect the underlying logic, evaluate the practical trade-offs of each approach, and provide actionable experimental protocols.
Logical Framework: Convergent Synthetic Strategies
The synthesis of this compound can be logically categorized by the primary starting material and the strategy for constructing the final molecule. We will explore three major convergent pathways, each with distinct advantages and challenges.
Caption: Convergent synthetic pathways to this compound.
Route 1: Catalytic Hydrogenation of Trimellitic Anhydride
This approach is arguably the most direct, seeking to selectively reduce one of the anhydride carbonyls and the carboxylic acid group of trimellitic anhydride (4-carboxyphthalic anhydride) in a single conceptual transformation.
Causality and Mechanistic Insight: The core principle relies on the differential reactivity of the functional groups under catalytic hydrogenation conditions. Anhydride carbonyls can be hydrogenated to form lactones, while carboxylic acids can be reduced to alcohols. The challenge lies in achieving this selectivity without over-reducing the lactone ring or hydrogenating the aromatic nucleus. The choice of catalyst and conditions is therefore critical. Ruthenium and Palladium-based catalysts are often employed for such transformations. For instance, Ru-Sn/Al2O3 has been shown to convert phthalic anhydride to phthalide, demonstrating the viability of the core transformation.[1] The presence of the 4-carboxy group adds complexity, requiring a catalyst system capable of reducing it to the hydroxymethyl group, which would then be captured by the adjacent carbonyl to form the desired this compound.
Advantages:
-
Atom Economy: Potentially the most atom-economical route with high convergence.
-
Fewer Steps: A one-pot or two-step process reduces operational complexity and waste from intermediate workups.
Disadvantages:
-
Catalyst Selectivity: Achieving the desired chemoselectivity is challenging. Over-reduction to phthalide, reduction of the aromatic ring, or formation of other byproducts is a significant risk.
-
Harsh Conditions: Catalytic hydrogenations of this type often require high pressures and temperatures, posing scalability and safety challenges.
-
Catalyst Cost and Poisoning: Noble metal catalysts are expensive, and their activity can be diminished by impurities in the starting material.
Experimental Data Snapshot: While a direct, high-yield, one-step hydrogenation from trimellitic anhydride to this compound is not prominently documented, related reductions provide a basis for exploration. For example, electrochemical reduction of trimellitic anhydride has been shown to yield 5-carboxyphthalide.[2] This suggests a multi-step approach within this family might be more viable: first, selective reduction to 5-carboxyphthalide, followed by a separate reduction of the carboxylic acid.
Route 2: The 5-Carboxyphthalide Intermediate Pathway
This is the most extensively documented and industrially relevant approach. It bifurcates into two key stages: the synthesis of the stable intermediate, 5-carboxyphthalide, followed by its selective reduction to this compound.
Part 2a: Synthesis of 5-Carboxyphthalide from Terephthalic Acid
Causality and Mechanistic Insight: This transformation is a hydroxymethylation reaction, where formaldehyde (or a formaldehyde equivalent like paraformaldehyde or trioxane) reacts with terephthalic acid under strongly acidic conditions.[3][4] The reaction is typically carried out in fuming sulfuric acid (oleum). The electrophilic hydroxymethyl cation (or a related species) is generated in situ and attacks the electron-rich aromatic ring. The resulting hydroxymethyl terephthalic acid intermediate then undergoes intramolecular cyclization (lactonization) to form 5-carboxyphthalide. The harsh acidic environment is necessary to both activate the formaldehyde and facilitate the electrophilic aromatic substitution and subsequent dehydration.
Advantages:
-
High Yield & Purity: This method is known to produce 5-carboxyphthalide in high yields (often >80%) and with good purity after simple workup procedures.[4][5]
-
Readily Available Starting Materials: Terephthalic acid and formaldehyde sources are inexpensive, commodity chemicals.
-
Proven Scalability: The process has been described in numerous patents, indicating its successful implementation on an industrial scale.[3][4]
Disadvantages:
-
Harsh & Corrosive Reagents: The use of fuming sulfuric acid is a major drawback, requiring specialized equipment and posing significant safety and environmental hazards.[2][3]
-
Waste Generation: The process generates large volumes of acidic waste that require neutralization and disposal.
Part 2b: Reduction of 5-Carboxyphthalide to this compound
Causality and Mechanistic Insight: This step requires the selective reduction of a carboxylic acid in the presence of a lactone. Lactones are esters and are generally less reactive towards reducing agents than carboxylic acids. This differential reactivity is the key to the success of this step.
-
Borane Reagents: Borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BMS), is highly effective for the selective reduction of carboxylic acids over esters. The mechanism involves the formation of an acyloxyborane intermediate, which is then further reduced.
-
Catalytic Hydrogenation: Alternatively, catalytic hydrogenation can be employed. This would require careful selection of a catalyst (e.g., specific formulations of Ru or Rh) and reaction conditions (pressure, temperature, solvent) that favor the reduction of the carboxylic acid while leaving the lactone intact.
Advantages:
-
High Selectivity: Reagents like borane-THF offer excellent chemoselectivity, leading to a clean conversion with minimal side products.
-
Mild Conditions: Borane reductions can often be carried out at or below room temperature.
Disadvantages:
-
Reagent Cost and Handling: Borane reagents are expensive, moisture-sensitive, and produce flammable hydrogen gas upon quenching, requiring careful handling.
-
Stoichiometric Waste: Borane reductions are stoichiometric, generating boron-containing waste products.
Route 3: From 4-Hydroxyphthalic Acid
This route begins with a starting material that already contains the required hydroxyl group, simplifying the overall strategy to a selective reduction of one of the two carboxylic acid groups and subsequent lactonization.
Causality and Mechanistic Insight: The synthesis of 4-hydroxyphthalic acid itself can be achieved via methods like the hydrolysis of 4-sulfophthalic acid.[6] Once obtained, the challenge is the regioselective reduction of the C1 carboxylic acid while leaving the C2 carboxylic acid untouched to allow for lactonization. This is mechanistically difficult to control. A more plausible approach is the formation of 4-hydroxyphthalic anhydride, followed by a selective reduction of one anhydride carbonyl. This is analogous to the synthesis of phthalide from phthalic anhydride[1] but complicated by the directing and electronic effects of the hydroxyl group. A reducing agent like sodium borohydride (NaBH₄) in a suitable solvent could potentially achieve this transformation, attacking one of the carbonyls to form a carboxylate and a hydroxymethyl group, which would then exist in equilibrium with the lactone form.
Advantages:
-
Avoids Harsh Hydroxymethylation: This route bypasses the need for fuming sulfuric acid.
-
Direct Precursor: The starting material is structurally very close to the final product.
Disadvantages:
-
Starting Material Availability: 4-Hydroxyphthalic acid is not as common or inexpensive as terephthalic acid.
-
Regioselectivity Issues: Controlling which carboxylic acid (or anhydride carbonyl) is reduced can be difficult, potentially leading to mixtures of 5-hydroxy- and 6-hydroxyphthalide isomers, which would be challenging to separate.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Direct Hydrogenation | Route 2: 5-Carboxyphthalide Path | Route 3: From 4-Hydroxyphthalic Acid |
| Primary Starting Material | Trimellitic Anhydride | Terephthalic Acid | 4-Hydroxyphthalic Acid |
| Key Intermediate | (Ideally) None | 5-Carboxyphthalide | 4-Hydroxyphthalic Anhydride |
| Number of Key Steps | 1-2 | 2 | 2-3 |
| Reported Overall Yield | Variable, often moderate | High (>70-80%)[4] | Moderate |
| Key Reagents/Conditions | H₂, High Pressure, Metal Catalyst (Ru, Pd) | Oleum, Formaldehyde; then BH₃·THF | NaOH/KOH fusion; then NaBH₄ |
| Scalability | Challenging due to high pressure | Proven, but requires specialized equipment | Moderate |
| Green Chemistry Score | Poor-to-Moderate (catalyst, energy) | Poor (oleum, waste) | Moderate (avoids oleum) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Carboxyphthalide (Route 2a)
This protocol is adapted from patented industrial processes.[3][4]
Self-Validating System: The success of this reaction is validated by the precipitation of the product upon aqueous workup. Purity can be readily checked by HPLC and melting point analysis.
Materials:
-
Terephthalic acid (1.0 eq)
-
1,3,5-Trioxane (formaldehyde equivalent, 0.85 eq)
-
Fuming Sulfuric Acid (25-30% SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cautiously add fuming sulfuric acid. Cool the flask in an ice-water bath.
-
Addition of Reactants: Slowly add terephthalic acid in portions to the stirred oleum, ensuring the temperature does not exceed 25 °C. Once the addition is complete, begin the portion-wise addition of 1,3,5-trioxane, maintaining the temperature below 35 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes. The temperature may rise to 45-50 °C. Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by HPLC.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a stirred mixture of ice and water. A precipitate will form.
-
Purification: Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and dry the product in a vacuum oven at 50-60 °C. The product is obtained as a light-brown solid.[3]
Caption: Workflow for the synthesis of 5-Carboxyphthalide.
Protocol 2: Reduction of 5-Carboxyphthalide (Route 2b)
Self-Validating System: The disappearance of the starting material and the appearance of a new, less polar spot on TLC validates the reaction progress. Product identity is confirmed by ¹H NMR, observing the appearance of a singlet around 4.5 ppm (CH₂OH).
Materials:
-
5-Carboxyphthalide (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 5-carboxyphthalide and anhydrous THF. Stir to dissolve/suspend the material.
-
Addition of Reducing Agent: Cool the flask to 0 °C using an ice bath. Slowly add the borane-THF solution dropwise via a syringe or addition funnel. Gas evolution (hydrogen) may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully add methanol dropwise to quench the excess borane (Caution: vigorous hydrogen evolution).
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Conclusion and Outlook
For the laboratory-scale or industrial-scale synthesis of this compound, the two-step route via the 5-carboxyphthalide intermediate (Route 2) stands out as the most robust and well-optimized method. While the synthesis of the intermediate from terephthalic acid involves harsh reagents, its reliability, high yield, and the use of inexpensive starting materials make it economically viable. The subsequent selective reduction of the carboxylic acid is a clean and high-yielding transformation.
Direct hydrogenation routes (Route 1) and those starting from more functionalized precursors like 4-hydroxyphthalic acid (Route 3) remain academically interesting but face significant hurdles in selectivity, scalability, and starting material cost. Future research may focus on developing greener alternatives to the oleum-based hydroxymethylation or discovering more selective and robust catalysts for the direct hydrogenation of trimellitic anhydride, which would represent a significant step forward in the sustainable production of this vital pharmaceutical intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 3. US20030009038A1 - Process for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 4. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]
- 5. Method for the preparation of 5-carboxyphthalide (2000) | Hans Petersen | 12 Citations [scispace.com]
- 6. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Isomeric Differentiation of Hydroxyphthalides Using Mass Spectrometry
Introduction: The Isomeric Challenge of Hydroxyphthalides
Hydroxyphthalides are a class of compounds featuring a bicyclic lactone structure with a hydroxyl substituent on the benzene ring. They are prevalent as key structural motifs in natural products and serve as critical intermediates in pharmaceutical synthesis. The precise position of the hydroxyl group (e.g., 4-, 5-, 6-, or 7-hydroxyphthalide) defines the isomer, and each may possess vastly different biological activities, metabolic fates, and synthetic utility. For researchers in drug development and metabolomics, the unambiguous differentiation of these isomers is not merely an academic exercise—it is a necessity.
Standard analytical techniques often fall short. Possessing identical molecular weights and often exhibiting similar chromatographic retention times, these isomers can be indistinguishable using conventional liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides an in-depth comparison of advanced mass spectrometric strategies to resolve this ambiguity, moving from direct fragmentation techniques to more sophisticated methods involving ion mobility and chemical derivatization. Each section is grounded in the fundamental principles of the technique, explaining the causality behind the experimental choices and providing actionable protocols for implementation in your laboratory.
Strategy 1: Tandem Mass Spectrometry (MS/MS) and the Power of Positional Fragmentation
The most direct approach to differentiating isomers by mass spectrometry is to exploit subtle differences in their fragmentation patterns using tandem mass spectrometry (MS/MS), most commonly through Collision-Induced Dissociation (CID).[1][2]
Expertise & Causality: Why Should Isomers Fragment Differently?
While all hydroxyphthalide isomers have the same precursor ion mass, the position of the hydroxyl group directly influences the electron density distribution across the aromatic ring and the stability of the resulting fragment ions. This electronic effect dictates the preferred bond cleavage pathways upon collisional activation.
For instance, the fragmentation of a protonated hydroxyphthalide (m/z 151.039) will likely involve characteristic losses of carbon monoxide (CO) and water (H₂O). However, the propensity for these losses and the relative abundance of the resulting product ions can create a unique "fingerprint" for each isomer. An ortho- or peri-positioned hydroxyl group may facilitate a facile water loss through a cyclization-elimination mechanism, a pathway less favorable for a meta- or para-isomer. Similarly, the stability of the resulting benzoyl-type cations can be influenced by the hydroxyl group's ability to donate or withdraw electron density via resonance, which is position-dependent.[3] This leads to different relative intensities for key fragment ions, which we can exploit for differentiation.[3]
A study on the fragmentation of phthalate metabolites, which share the core phthalic structure, demonstrated that characteristic fragment ions, such as the deprotonated benzoate ion (m/z 121) and the deprotonated o-phthalic anhydride ion (m/z 147), are consistently formed, providing a basis for identifying the structural class.[4] We can hypothesize analogous position-dependent fragmentation for hydroxyphthalides.
Figure 1: Proposed differential CID fragmentation pathways for hydroxyphthalide isomers.
Self-Validating Protocol 1: Collision Energy Profile Analysis
To reliably distinguish isomers, it is insufficient to observe spectra at a single collision energy. A robust, self-validating method involves generating a collision energy profile. By systematically ramping the collision energy and plotting the relative abundance of the diagnostic fragment ions, a unique dissociation curve is generated for each isomer.
Step-by-Step Methodology:
-
Sample Preparation: Prepare 1 µg/mL solutions of each pure hydroxyphthalide isomer standard in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Directly infuse each standard solution into the ESI source at a flow rate of 5-10 µL/min to ensure a stable signal.
-
MS1 Scan: In positive ion mode, confirm the presence of the protonated molecule [M+H]⁺ at m/z 151.039.
-
MS/MS Method Development:
-
Select the m/z 151.039 ion as the precursor for fragmentation.
-
Set up a series of MS/MS experiments where the collision energy (using Argon as the collision gas) is stepped from 5 eV to 40 eV in 2-3 eV increments.[3]
-
Acquire data for at least 1 minute at each energy step.
-
-
Data Analysis:
-
For each isomer at each collision energy, calculate the relative abundance of the key fragment ions (e.g., m/z 133, 123, 105).
-
Create a plot of the relative ion abundance versus collision energy for each isomer. The resulting curves serve as a highly specific fingerprint.
-
| Isomer Position | Precursor Ion [M+H]⁺ | Proposed Diagnostic Fragment 1 | Proposed Diagnostic Fragment 2 | Expected Observation at Moderate CE (e.g., 20 eV) |
| 4-Hydroxy | 151.039 | m/z 133.028 ([M+H-H₂O]⁺) | m/z 123.044 ([M+H-CO]⁺) | Ratio of 133/123 is expected to be high. |
| 5-Hydroxy | 151.039 | m/z 133.028 ([M+H-H₂O]⁺) | m/z 123.044 ([M+H-CO]⁺) | Intermediate and distinct 133/123 ratio. |
| 6-Hydroxy | 151.039 | m/z 133.028 ([M+H-H₂O]⁺) | m/z 123.044 ([M+H-CO]⁺) | Similar to 5-Hydroxy but with subtle ratio differences. |
| 7-Hydroxy | 151.039 | m/z 133.028 ([M+H-H₂O]⁺) | m/z 123.044 ([M+H-CO]⁺) | Ratio of 133/123 is expected to be low. |
Table 1: Proposed MS/MS fragmentation data for isomeric hydroxyphthalides. Ratios are hypothetical and must be determined empirically.
Strategy 2: Ion Mobility Spectrometry-MS (IMS-MS) - Separating by Shape
When CID fragmentation patterns are too similar for confident differentiation, an orthogonal separation dimension is required. Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge.[5][6] This provides a measurement of the ion's rotationally averaged Collision Cross Section (CCS), a fundamental physicochemical property.
Expertise & Causality: Why Should Isomers Have Different Shapes?
The position of the hydroxyl group influences intramolecular interactions and the overall three-dimensional structure of the ion in the gas phase. A hydroxyl group at the 4-position may form a hydrogen bond with the lactone carbonyl, resulting in a more compact structure compared to the 6-position isomer, where such an interaction is sterically impossible. This difference in conformation, however subtle, leads to a different drift time through the ion mobility cell and thus a distinct CCS value.[7] High-resolution IMS techniques can resolve isomers with CCS differences of less than 1%.[7]
Figure 2: Workflow for isomeric separation using Ion Mobility Spectrometry-MS.
Self-Validating Protocol 2: CCS Measurement and Library Matching
The key to a robust IMS-MS workflow is the accurate and reproducible measurement of CCS values, which can then be used as a confident identifier, much like a retention time.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the IMS instrument using a well-characterized CCS tuning mix (e.g., Agilent Tune Mix) to establish a calibration curve between drift time and known CCS values.
-
Sample Analysis: Introduce the sample (either pure standards or a mixture) via an LC system or direct infusion into the mass spectrometer.
-
Data Acquisition: Acquire data in IMS-MS mode, ensuring that both the drift time information and the mass-to-charge ratio are recorded.
-
CCS Calculation: The instrument software will use the measured drift time and the calibration curve to automatically calculate the experimental CCS for the m/z 151.039 ion.
-
Isomer Differentiation:
-
For a mixture, the isomers will appear at the same m/z but will be resolved in the ion mobility dimension, appearing as distinct peaks in the drift time plot.
-
For individual standards, the measured CCS value becomes a unique identifier for that isomer. These values can be compiled into an in-house library for future identification of unknowns.
-
| Isomer Position | Predicted Conformation | Expected Relative CCS Value (in N₂) |
| 4-Hydroxy | Compact (H-bonding) | Smallest |
| 5-Hydroxy | Intermediate | Intermediate |
| 6-Hydroxy | Extended | Larger |
| 7-Hydroxy | Compact (H-bonding) | Small |
Table 2: Predicted relative Collision Cross Section (CCS) values for hydroxyphthalide isomers. Absolute values must be determined experimentally.
Strategy 3: Chemical Derivatization - Amplifying the Difference
When intrinsic differences in fragmentation or shape are insufficient, we can chemically modify the molecule to amplify the structural distinctions. Chemical derivatization involves reacting the isomers with a reagent that attaches to the hydroxyl group, introducing a new chemical moiety whose subsequent fragmentation is highly dependent on its location.[8][9]
Expertise & Causality: Forcing a Diagnostic Fragmentation
The goal of derivatization is to introduce a "reporter" group that makes the isomers behave differently in the mass spectrometer. A good derivatizing agent will:
-
Increase ionization efficiency.[10]
-
Shift the precursor mass to a cleaner region of the spectrum.[11]
-
Provide a new, highly specific fragmentation pathway that is sensitive to the original position of the hydroxyl group.[12]
For example, derivatization with dansyl chloride adds a bulky, easily ionizable group. The subsequent CID of the dansylated isomer may induce a charge-remote fragmentation pathway, where the cleavage is directed by the derivatized site, producing unique product ions or dramatically different abundance ratios for each isomer.[12]
Figure 3: General workflow for isomer differentiation via chemical derivatization.
Self-Validating Protocol 3: Dansylation and LC-MS/MS Analysis
This protocol provides a reliable method for differentiating hydroxyphthalide isomers by creating unique, stable derivatives for MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dry down 10 µL of a 1 mg/mL solution of the isomer or sample extract in a microcentrifuge tube.
-
Derivatization Reaction:
-
Add 50 µL of acetone.
-
Add 50 µL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Add 10 µL of a 0.1 M sodium bicarbonate buffer (pH ~9).
-
Vortex and heat at 60 °C for 30 minutes.
-
-
Reaction Quench & Cleanup:
-
Add 10 µL of a 5% formic acid solution to quench the reaction.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of 50:50 acetonitrile:water for analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to separate the derivatized isomers. The bulky dansyl group often improves chromatographic resolution.
-
Perform MS/MS on the dansylated precursor ion (m/z 384.095).
-
Compare the MS/MS spectra. The fragmentation of the dansyl group and its proximity to the phthalide core will generate a unique and reproducible fragmentation pattern for each isomer.
-
| Technique | Speed | Specificity | Sample Prep Effort | Instrument Requirement |
| MS/MS (CID) | High | Moderate-High | Low | Standard Tandem MS (Q-TOF, Ion Trap, Triple Quad) |
| IMS-MS | High | High | Low | Ion Mobility-enabled Mass Spectrometer |
| Derivatization-MS | Low | Very High | High | Standard Tandem MS |
Table 3: Objective comparison of mass spectrometric techniques for hydroxyphthalide isomer differentiation.
Conclusion and Recommendations
The differentiation of hydroxyphthalide isomers is a solvable challenge with the right mass spectrometric strategy.
-
For high-throughput screening and initial characterization, begin with Tandem Mass Spectrometry (MS/MS) , developing a collision energy profile to create an isomer-specific fragmentation fingerprint.
-
If MS/MS results are ambiguous or if you require an orthogonal confirmation, Ion Mobility Spectrometry-MS (IMS-MS) is the ideal next step, offering separation based on physical shape (CCS) with minimal additional sample preparation.[13]
-
For absolute structural confirmation or when dealing with highly complex matrices, Chemical Derivatization provides the highest degree of specificity by chemically amplifying the subtle structural differences between isomers, albeit at the cost of increased sample preparation time.
By understanding the principles behind each of these techniques and implementing robust, self-validating protocols, researchers can confidently and accurately differentiate hydroxyphthalide isomers, ensuring the integrity and success of their work in drug discovery and development.
References
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 6. azom.com [azom.com]
- 7. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers [manu56.magtech.com.cn]
- 10. masspec.scripps.edu [masspec.scripps.edu]
- 11. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
A Researcher's Guide to Strategic Starting Material Selection: A Cost-Benefit Analysis of 5-Hydroxyphthalide in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and environmental impact of a multi-step synthesis. This guide provides an in-depth cost-benefit analysis of using 5-Hydroxyphthalide as a key intermediate, using the well-documented synthesis of the antidepressant Citalopram as a central case study. We will objectively compare its performance and process requirements against common alternatives, supported by experimental insights and quantitative data.
The Phthalide Conundrum in Citalopram Synthesis
The synthesis of Citalopram and its active S-enantiomer, Escitalopram, frequently relies on a 5-substituted phthalide core. The general strategy involves two sequential Grignard reactions to build the side chains, followed by cyclization and the crucial introduction of a nitrile group. However, the nature of the substituent at the 5-position fundamentally alters the synthetic route, introducing significant trade-offs in terms of process complexity, reagent cost, and safety.
This analysis will dissect the strategic implications of choosing this compound versus its common analogues: 5-Carboxyphthalide, 5-Bromophthalide, and 5-Cyanophthalide.
Comparative Analysis of Synthetic Pathways
The primary advantage of using this compound lies in its potential to streamline the synthesis by avoiding the protection-deprotection cycles required for other functional groups. However, this is balanced against the costs and challenges of alternative routes.
Route 1: The this compound Pathway
A synthetic route starting from this compound allows for direct sequential Grignard additions. The hydroxyl group is generally compatible with the Grignard reagents under controlled conditions. The main challenge shifts to the final step: converting the hydroxyl group to the required nitrile. This often involves a palladium-mediated cyanation. While this avoids cumbersome protection steps, it introduces the cost and complexity of a palladium catalyst and a cyanide source.
-
Expertise & Causality: The choice of this route hinges on the principle of functional group tolerance. By selecting a starting material whose key functional group (-OH) does not interfere with the critical C-C bond-forming Grignard steps, chemists can pursue a more linear, atom-economical synthesis. The trade-off is accepted at the end of the synthesis, where a robust but potentially expensive catalytic method is employed for the final functional group transformation.
Route 2: The 5-Carboxyphthalide Pathway (The Workhorse Alternative)
5-Carboxyphthalide is an attractive alternative, often derived at a lower cost from readily available terephthalic acid.[1][2][3] However, the acidic proton of the carboxylic acid is incompatible with the basic Grignard reagents, as it would quench the reagent in an acid-base reaction rather than allowing the desired nucleophilic attack on the lactone carbonyl.
-
Expertise & Causality: This incompatibility necessitates a protection strategy. The carboxylic acid must first be converted into a non-acidic functional group, typically an ester, before the Grignard reactions can be performed. Following the successful addition of both side chains, this protecting group must then be removed (deprotection) before the final cyclization and cyanation steps can proceed. This protection/deprotection sequence adds at least two steps to the overall synthesis, increasing solvent usage, energy consumption, and labor costs, thereby compromising its industrial applicability for all but the most cost-effective starting material scenarios.
Route 3: The 5-Bromophthalide & 5-Cyanophthalide Pathways
Starting with 5-bromophthalide is a classic approach where the core of the Citalopram molecule is assembled first, and the bromo group is then displaced with a cyanide source, typically copper(I) cyanide (CuCN), in the final step.[4] This route is direct but involves the use of toxic cyanide salts in stoichiometric amounts.
The 5-cyanophthalide route is the most direct, as the required nitrile group is already in place.[5][6] The synthesis then focuses solely on the Grignard additions and cyclization. The primary consideration for this route becomes the upfront cost and availability of 5-cyanophthalide itself.
Quantitative Data & Cost-Benefit Summary
The following table summarizes the key metrics for each starting material, providing a clear comparison for strategic decision-making. Prices are estimated based on catalogue listings from various suppliers for small-scale research quantities and are intended for relative comparison.
| Metric | This compound | 5-Carboxyphthalide | 5-Bromophthalide | 5-Cyanophthalide |
| Relative Cost (USD/25g) | Varies (Specialty) | ~$50 - $150[7][8] | ~$90 - $303[5][9] | ~$150 - $261[4] |
| Typical No. of Steps | 3-4 | 5-6 | 4 | 3 |
| Key Advantage | Avoids protection/deprotection | Low-cost bulk starting material (terephthalic acid)[1] | Well-established route | Most direct route, nitrile present from start |
| Process Complexity & Cost | Requires expensive Pd catalyst for cyanation | Requires protection & deprotection steps, increasing labor & solvent costs | Final cyanation step | Higher upfront cost of starting material |
| Safety & Environmental | Use of cyanide source (e.g., NaCN) and palladium catalyst | High solvent usage due to extra steps | Use of toxic CuCN[4] | Use of Grignard reagents |
Visualization of Synthetic Workflows
The following diagrams illustrate the strategic difference between the this compound and 5-Carboxyphthalide routes, visually highlighting the impact of starting material choice on the complexity of the workflow.
Caption: Synthetic workflow for Citalopram starting from this compound.
Caption: Comparative workflow using 5-Carboxyphthalide, showing additional steps.
Experimental Protocols
To provide a practical context, the following are representative protocols for key transformations discussed.
Protocol 1: Protection of 5-Carboxyphthalide (Esterification)
This protocol is a critical first step in the 5-Carboxyphthalide route to prevent interference with subsequent Grignard reactions.
-
Setup: To a solution of 5-carboxyphthalide (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Extraction: Dilute the residue with ethyl acetate (20 volumes) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 volumes) and brine (1 x 10 volumes).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 5-(carbomethoxy)phthalide, which can be used in the next step without further purification.
Protocol 2: General Sequential Grignard Addition to a Phthalide Intermediate
This protocol outlines the core C-C bond-forming steps applicable after the initial phthalide is prepared (and protected, if necessary).
-
First Grignard Addition: To a solution of the 5-substituted phthalide (1.0 eq) in anhydrous THF (15 volumes) under a nitrogen atmosphere at 0 °C, add a solution of 4-fluorophenylmagnesium bromide (1.2 eq) in THF dropwise.
-
Stirring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Second Grignard Addition: Cool the reaction mixture back to 0 °C. Add a solution of 3-(dimethylamino)propylmagnesium chloride (1.5 eq) in THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol intermediate.
Conclusion and Recommendations
The choice between this compound and its alternatives is a classic case of balancing upfront material costs against downstream process costs and complexity.
-
For Industrial & Large-Scale Synthesis: The route via 5-Carboxyphthalide is often preferred despite its additional steps, primarily due to the low cost of its precursor, terephthalic acid. The costs associated with protection/deprotection can be optimized and absorbed at scale.
-
For Research & Development: The 5-Cyanophthalide route offers the most direct path, making it ideal for rapidly synthesizing analogues and exploring structure-activity relationships where time and simplicity are more valuable than raw material cost.
-
The Strategic Alternative: This compound occupies a strategic middle ground. It offers a more streamlined process than 5-carboxyphthalide, which is highly valuable for reducing solvent waste and labor. Its viability hinges on the cost of the palladium catalyst for the final cyanation step and the availability of the starting material itself. As green chemistry principles become more influential, routes that minimize steps and waste, like the one from this compound, will become increasingly attractive.
-
The Classic, Cautious Route: The 5-Bromophthalide pathway remains a viable, well-documented option but carries significant safety and environmental burdens due to the use of stoichiometric copper cyanide.
Ultimately, the optimal choice is context-dependent. A thorough analysis of project budgets, timelines, safety protocols, and environmental goals is essential for making an informed and scientifically sound decision.
References
- 1. Method for the preparation of 5-carboxyphthalide (2000) | Hans Petersen | 12 Citations [scispace.com]
- 2. EP1187822A1 - Process for the preparation of 5-carboxphthalide and its use for the production of citalopram - Google Patents [patents.google.com]
- 3. RO121737B1 - Process for preparing 5-carboxyphthalide and use thereof for producing citalopram - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-溴苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Bromophthalide | 64169-34-2 | FB19306 | Biosynth [biosynth.com]
- 7. 5-carboxyphthalide Manufacturer, Supplier from Vadodara [cleverpathway.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to Confirming the Absolute Stereochemistry of 5-Hydroxyphthalide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis, natural product characterization, and drug discovery. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical assignment a critical step in understanding its function and potential therapeutic applications. This is particularly true for natural products and their derivatives, such as the 5-hydroxyphthalide scaffold, which is present in a variety of bioactive compounds.
This in-depth technical guide provides a comparative overview of the primary analytical techniques for confirming the absolute stereochemistry of this compound derivatives. We will delve into the causality behind experimental choices for each method, provide detailed, field-proven protocols, and present supporting data to empower you to select the most appropriate strategy for your research.
The Challenge: Stereochemistry of 5-Hydroxyphthalides
5-Hydroxyphthalides are a class of bicyclic lactones characterized by a hydroxyl group at the 5-position. The stereocenter at this position, and potentially others on the lactone ring or its substituents, gives rise to enantiomers and diastereomers with potentially distinct biological profiles. The inherent flexibility of the lactone ring and the presence of various functional groups can present challenges for stereochemical determination. Therefore, a multi-faceted approach, leveraging the strengths of different analytical techniques, is often the most robust strategy.
This guide will compare the following four key methods:
-
X-Ray Crystallography: The definitive "gold standard" for absolute stereochemistry determination.
-
Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining the absolute configuration of molecules in solution.
-
Electronic Circular Dichroism (ECD): A widely used chiroptical method that is particularly sensitive to the electronic environment of chromophores.
-
Mosher's Method: A classic NMR-based technique for assigning the absolute configuration of chiral secondary alcohols.
Comparative Analysis of Stereochemical Determination Methods
The choice of method for determining the absolute stereochemistry of a this compound derivative depends on several factors, including the physical state of the sample, the amount of material available, the presence of suitable functional groups, and access to instrumentation and computational resources. The following table provides a high-level comparison of the key techniques discussed in this guide.
| Method | Principle | Sample Requirements | Key Advantages | Key Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal (µg to mg) | Unambiguous 3D structure determination | Crystal growth can be a major bottleneck; not suitable for non-crystalline materials |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | 1-10 mg, in solution | Applicable to a wide range of molecules in solution, non-destructive | Requires quantum chemical calculations for interpretation; weaker signals than ECD |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light | < 1 mg, in solution | High sensitivity, small sample requirement | Requires a chromophore near the stereocenter; interpretation can be complex for flexible molecules |
| Mosher's Method (NMR) | ¹H NMR analysis of diastereomeric esters | 1-5 mg, requires a secondary alcohol | Does not require specialized equipment beyond a standard NMR spectrometer | Requires chemical derivatization, which can be challenging; interpretation can be ambiguous |
In-Depth Technical Review and Experimental Protocols
This section provides a detailed examination of each technique, including the underlying principles, step-by-step experimental protocols, and the rationale behind key experimental choices.
X-Ray Crystallography: The Definitive Answer
X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including the absolute stereochemistry.[1][2] The technique relies on the diffraction of X-rays by the electrons in a well-ordered crystal lattice.
The success of X-ray crystallography hinges on the ability to grow a high-quality single crystal. For this compound derivatives, which may be oils or amorphous solids, this can be the most significant hurdle. The choice of solvent or solvent system for crystallization is critical and often requires extensive screening. The presence of a "heavy" atom (e.g., bromine or iodine) in the molecule can facilitate the determination of the absolute configuration through anomalous dispersion.[3] If the natural product does not contain a heavy atom, derivatization with a heavy-atom-containing reagent may be necessary.
-
Crystallization:
-
Dissolve the purified this compound derivative (typically 1-10 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with water or hexane).
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling, to induce crystal growth.
-
Screen a wide range of conditions to find the optimal parameters for obtaining diffraction-quality crystals.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the precise atomic positions.
-
-
Absolute Configuration Determination:
-
If the data is of sufficient quality and anomalous scattering is present, the absolute configuration can be determined by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.[3]
-
Vibrational Circular Dichroism (VCD): A Solution-Phase Powerhouse
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] It is a powerful technique for determining the absolute configuration of molecules in solution, and it is particularly well-suited for molecules that are difficult to crystallize.[5] The interpretation of VCD spectra relies on a comparison with the theoretically predicted spectra obtained from quantum chemical calculations.[6][7]
The choice of solvent is crucial for VCD measurements. The solvent should be transparent in the infrared region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation. Deuterated solvents, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), are often used to avoid overlapping solvent absorption bands.[8] The concentration of the sample needs to be high enough to obtain a good signal-to-noise ratio, typically in the range of 0.01 to 0.1 M.
The accuracy of the VCD analysis is highly dependent on the quality of the quantum chemical calculations. The choice of the density functional theory (DFT) functional and basis set can impact the accuracy of the predicted spectra. For flexible molecules like this compound derivatives, a thorough conformational search is essential to identify all low-energy conformers that contribute to the experimental spectrum.[9]
-
Sample Preparation:
-
Dissolve the this compound derivative (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05 M.
-
Transfer the solution to an infrared cell with BaF₂ or CaF₂ windows and a path length of 50-200 µm.
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Collect data for a sufficient amount of time (typically 1-8 hours) to achieve an adequate signal-to-noise ratio.
-
Acquire a background spectrum of the pure solvent under the same conditions.
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
The resulting spectrum is the VCD spectrum of the analyte.
-
-
Quantum Chemical Calculations:
-
Perform a conformational search of the this compound derivative using a molecular mechanics force field (e.g., MMFF).
-
Optimize the geometry of the low-energy conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).[6]
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Absolute Configuration Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both enantiomers.
-
The absolute configuration is assigned based on the best match between the experimental and theoretical spectra.[4]
-
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Systems
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[10] It is a highly sensitive technique that requires only a small amount of sample. ECD is particularly useful for molecules that contain a chromophore in the vicinity of a stereocenter, as the interaction between the electronic transitions of the chromophore and the chiral environment gives rise to a characteristic ECD spectrum.[11]
The this compound core contains an aromatic ring and a lactone carbonyl group, which are both UV-active chromophores. The choice of solvent can influence the ECD spectrum by altering the conformation of the molecule and through specific solvent-solute interactions. Therefore, it is important to use the same solvent for both the experimental measurement and the computational calculations. Methanol and acetonitrile are common solvents for ECD measurements.
Similar to VCD, the interpretation of ECD spectra for the assignment of absolute configuration relies on a comparison with spectra predicted by time-dependent density functional theory (TD-DFT) calculations.[12] For flexible molecules, a comprehensive conformational analysis is crucial for obtaining an accurate theoretical spectrum.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically 0.1-1 mg/mL) in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Record the ECD spectrum using a CD spectropolarimeter.
-
Scan the appropriate wavelength range (typically 200-400 nm for phthalides).
-
Record a baseline spectrum of the pure solvent.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε).
-
-
Quantum Chemical Calculations:
-
Perform a conformational search and DFT optimization of the low-energy conformers as described for VCD.
-
Calculate the ECD spectrum for each conformer using TD-DFT at an appropriate level of theory (e.g., CAM-B3LYP/aug-cc-pVDZ).[11]
-
Generate a Boltzmann-averaged theoretical ECD spectrum.
-
-
Absolute Configuration Assignment:
-
Compare the experimental ECD spectrum with the calculated spectra for both enantiomers.
-
The absolute configuration is assigned based on the best agreement between the experimental and theoretical curves.
-
Mosher's Method: A Classic NMR Approach
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[13][14] It involves the preparation of diastereomeric esters using the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the alcohol.[15]
The success of Mosher's method relies on the formation of diastereomeric esters and the ability to unambiguously assign the proton resonances in their ¹H NMR spectra. The choice of derivatization conditions is important to ensure complete reaction and avoid side products. The use of both (R)- and (S)-MTPA is crucial for a reliable assignment, as it allows for the calculation of the difference in chemical shifts (Δδ = δS - δR), which is the basis for the stereochemical determination.[16] The analysis assumes a specific conformation of the Mosher's esters in solution, where the phenyl group of the MTPA moiety shields one side of the molecule.
-
Esterification:
-
In two separate NMR tubes, dissolve the this compound derivative (1-2 mg) in an anhydrous deuterated solvent (e.g., pyridine-d₅ or CDCl₃).
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride, and to the other, add a slight excess of (S)-(+)-MTPA chloride.
-
Add a small amount of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to each tube.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or NMR.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
It is also beneficial to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of all proton resonances.
-
-
Data Analysis:
-
Assign all the proton resonances for both diastereomeric esters.
-
Calculate the difference in chemical shifts (Δδ) for each proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from the corresponding proton in the (S)-MTPA ester (Δδ = δS - δR).
-
-
Absolute Configuration Assignment:
-
Create a model of the Mosher's esters, with the MTPA ester group and the two substituents on the chiral carbon in the plane of the paper.
-
Protons with positive Δδ values are placed on one side of the MTPA plane, and protons with negative Δδ values are placed on the other.
-
Based on the established model of the shielding and deshielding effects of the phenyl group, the absolute configuration of the secondary alcohol can be determined.[15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. db.cngb.org [db.cngb.org]
- 6. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotools.us [biotools.us]
- 8. schrodinger.com [schrodinger.com]
- 9. scm.com [scm.com]
- 10. chemistrywithatwist.com [chemistrywithatwist.com]
- 11. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Mosher ester derivatives [sites.science.oregonstate.edu]
- 16. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Hydroxyphthalide
Hazard Assessment: Understanding the Profile of 5-Hydroxyphthalide
Due to the absence of a dedicated SDS for this compound, a conservative approach to its handling and disposal is paramount. By examining related compounds, we can infer a likely hazard profile.
-
Phthalide (Parent Compound): The foundational structure of this compound is not considered to be persistent, bioaccumulative, or toxic (PBT).[1] However, this does not preclude other potential hazards.
-
N-Hydroxyphthalimide: This analogue is classified as a skin and eye irritant.[2][3] It is reasonable to assume that this compound may exhibit similar properties.
-
Tetrachlorophthalide: The addition of chlorine atoms to the phthalide structure creates a fungicide that is very toxic to aquatic life.[4] This underscores the importance of preventing the release of phthalide derivatives into the environment.
Based on this information, this compound should be handled as a hazardous substance, with particular attention to preventing skin and eye contact, and avoiding environmental release.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk | Recommended Precautions |
| Acute Toxicity (Oral) | Likely low, based on parent compound data.[5] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Potential irritant, based on analogue data.[2][3] | Wear nitrile gloves and a lab coat. |
| Serious Eye Damage/Irritation | Potential irritant, based on analogue data.[2][3] | Wear safety glasses or goggles. |
| Aquatic Hazard | Potential for toxicity, based on analogue data.[4] | Do not dispose of down the drain. Prevent release to the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with any solvents used for rinsing.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: While not always required for handling small quantities of non-volatile solids, a respirator may be necessary if there is a risk of generating dust or aerosols.[6]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This process is designed to minimize risk and adhere to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5]
Step 1: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is the foundation of safe disposal.
-
Hazardous Waste Determination: Due to the inferred hazards, all waste containing this compound, including contaminated labware and PPE, should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous trash and other chemical waste types (e.g., halogenated vs. non-halogenated solvents).
Step 2: Containerization and Labeling
The integrity and labeling of your waste container are crucial for safety and regulatory compliance.
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid. Ensure the container is in good condition, free of cracks or leaks.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
An accurate list of all contents, including any solvents used for rinsing.
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
-
Step 3: On-Site Accumulation and Storage
Proper storage of hazardous waste within the laboratory is a key aspect of safety and compliance.
-
Designated Area: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in the event of a leak.
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS office for the removal and disposal of the waste.
-
Contact EHS: Once your waste container is full or approaching your institution's limit for satellite accumulation, contact your EHS office to schedule a pickup.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection and documentation.
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For small, manageable spills of solid this compound:
-
Wearing appropriate PPE, gently sweep or scoop the material into a designated hazardous waste container.
-
Avoid generating dust. If necessary, moisten the material with a small amount of an appropriate solvent (e.g., isopropanol) to minimize dust.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly prohibited:
-
Sewer Disposal: Do not dispose of this compound or its solutions down the drain. Organic compounds can interfere with wastewater treatment processes and harm aquatic ecosystems.
-
Regular Trash Disposal: Do not dispose of this compound in the regular trash. This can expose custodial staff to unknown chemical hazards and lead to environmental contamination.
-
In-Lab Neutralization: Do not attempt to neutralize or treat this compound waste in the laboratory without the explicit approval and a validated protocol from your EHS department. Improper treatment can lead to the generation of more hazardous substances.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. N-Hydroxyphthalimide | C8H5NO3 | CID 10665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fthalide | C8H2Cl4O2 | CID 33791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phthalide | 87-41-2 [chemicalbook.com]
- 6. Phthalide (Ref: BAY 96610) [sitem.herts.ac.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxyphthalide
Welcome to your essential guide for the safe handling of 5-Hydroxyphthalide. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides comprehensive, procedure-driven guidance on the necessary personal protective equipment (PPE). As drug development professionals, our work with novel and specialized chemical entities demands a proactive and informed approach to safety. This guide is structured to provide not just a list of equipment, but the scientific rationale behind its use, ensuring that every step you take is a safe one.
Hazard Assessment of this compound: A Precautionary Approach
The parent compound, Phthalide , is known to be harmful if swallowed and causes serious eye irritation.[1] A related compound, N-Hydroxyphthalimide , is classified as a skin and strong eye irritant.[2][3] Given these data, it is reasonable to assume that this compound may exhibit similar irritant properties. As a fine chemical powder, it also poses a respiratory hazard if it becomes airborne and is inhaled.[4][5]
Therefore, we will proceed with the assumption that this compound is, at a minimum, a skin, eye, and respiratory tract irritant.
Core Personal Protective Equipment (PPE) Recommendations
The selection of PPE is contingent on the specific task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Laboratory coat | N95 respirator or higher |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Recommended if not in a fume hood |
| Running Reactions | Chemical safety goggles | Nitrile gloves | Laboratory coat | Dependent on reaction scale and volatility |
| Spill Cleanup (Solid) | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | P100 respirator |
The Rationale Behind Our Recommendations:
-
Eye and Face Protection : To prevent contact with airborne particles or splashes, chemical safety goggles that form a seal around the eyes are essential.[6][7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]
-
Hand Protection : Nitrile gloves provide good protection against a wide range of chemicals and are a standard choice for laboratory work.[8][9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removal.[10]
-
Body Protection : A laboratory coat, preferably with long sleeves and a secure front closure, protects the skin and personal clothing from contamination.[1] For tasks with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : Handling fine powders can generate dust that may be inhaled, causing respiratory irritation.[4][5] An N95 respirator is the minimum recommended protection for weighing and handling the solid compound.[7] All respiratory protection requires proper fit-testing and training to be effective.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat : Put on your lab coat and fasten it completely.
-
Respirator (if required) : Perform a seal check to ensure it is fitted correctly.
-
Eye and Face Protection : Put on your goggles and, if necessary, your face shield.
-
Gloves : Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves : Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated outer surface.
-
Lab Coat : Remove your lab coat by folding it inward on itself, containing any contaminants.
-
Eye and Face Protection : Remove your goggles and face shield from the back to the front.
-
Respirator (if used) : Remove your respirator without touching the front.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.[11]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plan for Contaminated PPE
All PPE that has been in contact with this compound must be considered contaminated and handled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation : At the point of use, segregate all contaminated disposable PPE (gloves, respirators, bench paper) from regular laboratory trash.[12][13]
-
Waste Container : Place the contaminated items in a designated, leak-proof hazardous waste container that is clearly labeled with "Hazardous Waste" and the chemical name "this compound".[14]
-
Non-Disposable PPE : Decontaminate reusable PPE, such as goggles and face shields, according to your institution's standard operating procedures. If thorough decontamination is not possible, dispose of them as hazardous waste.
-
Lab Coats : Contaminated lab coats should not be taken home. They must be laundered by a professional service that is equipped to handle chemically contaminated clothing.[1]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, in compliance with all local, state, and federal regulations.[15]
By adhering to these guidelines, you are not only protecting yourself but also contributing to a safe and responsible research environment. Your commitment to safety is paramount to our collective success.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. N-Hydroxyphthalimide | C8H5NO3 | CID 10665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
